molecular formula C20H17BrN2O2 B1195027 Intetrix CAS No. 87453-65-4

Intetrix

Cat. No.: B1195027
CAS No.: 87453-65-4
M. Wt: 397.3 g/mol
InChI Key: CIUVSYGSSMUTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Intetrix is a therapeutic agent with documented use in the treatment of intestinal amebiasis, caused by the parasite Entamoeba histolytica . Its pharmacological action is achieved through a combination of three antiseptic substances: Tiliquinol, Tiliquinol N-dodecylsulfate, and Tilbroquinol . This combination results in a synergistic amebicidal effect, effectively targeting vegetative forms of the parasite within the intestinal lumen . In research contexts, this compound serves as a valuable tool for studying treatment protocols for intestinal amebiasis, either as a monotherapy for asymptomatic cases or as part of a combination therapy with tissue amebicides . Its broad-spectrum antimicrobial activity also extends to various bacteria, including E. coli , Salmonella species, and Pseudomonas aeruginosa , as well as anti-fungal action against C. albicans . From a research perspective, its noted characteristic of not inducing plasmid resistance makes it a compound of interest for investigating resistance mechanisms in parasites and bacteria . The drug is classified under the Anatomical Therapeutic Chemical (ATC) classification system as an antiprotozoal agent among the hydroxyquinoline derivatives (P01AA30) . This product is designated For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

CAS No.

87453-65-4

Molecular Formula

C20H17BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

7-bromo-5-methylquinolin-8-ol;5-methylquinolin-8-ol

InChI

InChI=1S/C10H8BrNO.C10H9NO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9;1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-5,13H,1H3;2-6,12H,1H3

InChI Key

CIUVSYGSSMUTLH-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=NC2=C(C=C1)O.CC1=CC(=C(C2=C1C=CC=N2)O)Br

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)O.CC1=CC(=C(C2=C1C=CC=N2)O)Br

Other CAS No.

87453-65-4

Synonyms

intetrix

Origin of Product

United States

Foundational & Exploratory

Intetrix: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Intetrix is classified as an intestinal antiseptic and an antiprotozoal agent.[1] Its primary therapeutic indication is in the treatment of intestinal amoebiasis, where it is used either as an adjunct to a tissular amoebicide or as monotherapy for asymptomatic carriers of Entamoeba histolytica.[2] The efficacy of this compound is derived from its two active components: tilbroquinol and tiliquinol. Both are synthetic derivatives of 8-hydroxyquinoline, a chemical family recognized for its broad anti-infective properties.[1] this compound is designed for local action within the gastrointestinal lumen with minimal systemic absorption, thereby concentrating its antimicrobial effect at the site of infection.[1]

Core Mechanism of Action: Metal Ion Chelation

The principal mechanism of action of tilbroquinol and tiliquinol, as with other 8-hydroxyquinoline derivatives, is their function as potent metal ion chelators. This activity is central to their antimicrobial effects against a range of pathogens.

The Role of 8-Hydroxyquinolines as Chelating Agents

8-Hydroxyquinoline and its derivatives are bidentate ligands, capable of forming stable complexes with various divalent and trivalent metal ions through their nitrogen and oxygen atoms. This chelation is particularly effective for essential transition metals such as copper (Cu²⁺) and zinc (Zn²⁺), which are crucial cofactors for a multitude of microbial enzymes.

Disruption of Microbial Homeostasis

By sequestering these essential metal ions, tilbroquinol and tiliquinol can disrupt the metabolic and enzymatic pathways of susceptible microorganisms. This disruption can manifest in several ways:

  • Enzyme Inhibition: Many microbial enzymes, including those involved in respiration, DNA replication, and protein synthesis, require metal ions as cofactors for their catalytic activity. The chelation of these ions by the active components of this compound leads to the formation of inactive enzyme-inhibitor complexes, effectively halting vital cellular processes.

  • Generation of Reactive Oxygen Species (ROS): In some instances, the metal complexes formed by 8-hydroxyquinoline derivatives can participate in redox cycling, leading to the generation of cytotoxic reactive oxygen species (ROS). This oxidative stress can cause damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to microbial cell death.

  • Alteration of Metal-Dependent Signaling: Metal ions are also involved in various signaling pathways within microbial cells. By altering the intracellular concentration of these ions, tilbroquinol and tiliquinol may interfere with these signaling cascades, leading to a loss of cellular function and viability.

The localized action of this compound within the gut lumen ensures a high concentration of its active ingredients at the site of infection, maximizing their chelating and subsequent antimicrobial effects on intestinal pathogens.

Antimicrobial Spectrum

While specific quantitative data for tilbroquinol and tiliquinol are not available in the reviewed literature, the 8-hydroxyquinoline class of compounds is known to possess a broad spectrum of activity.

  • Antiprotozoal Activity: The primary indication for this compound is in the treatment of intestinal amoebiasis caused by Entamoeba histolytica. The amoebicidal action is described as a "contact" mechanism, affecting both the trophozoite and cystic forms of the parasite.

  • Antibacterial Activity: 8-hydroxyquinoline derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.

  • Antifungal Activity: Antifungal properties have also been reported for this class of compounds.

Data Presentation

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or 50% Inhibitory Concentration [IC50]) for the individual or combined activity of tilbroquinol and tiliquinol against Entamoeba histolytica, or for their broader antibacterial and antifungal spectra. Therefore, tables of quantitative data for direct comparison cannot be provided at this time. The generation of such data would require dedicated in vitro susceptibility testing as outlined in the experimental protocols below.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for quantifying the antimicrobial activity of tilbroquinol and tiliquinol and further elucidating their mechanism of action.

In Vitro Amoebicidal Susceptibility Testing

This protocol is designed to determine the in vitro susceptibility of Entamoeba histolytica to tilbroquinol, tiliquinol, and their combination.

5.1.1. Materials

  • Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)

  • TYI-S-33 medium (or other suitable axenic culture medium)

  • Tilbroquinol and tiliquinol (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Spectrophotometer (for colorimetric assays)

  • Viability stain (e.g., trypan blue)

  • Cell viability assay kit (e.g., MTT, XTT, or resazurin-based)

5.1.2. Procedure

  • Preparation of Drug Solutions: Prepare stock solutions of tilbroquinol and tiliquinol in DMSO. A dilution series of each compound, and of their combination in a fixed ratio, should be prepared in the culture medium. The final DMSO concentration should be kept constant and at a non-toxic level (typically ≤ 0.5%).

  • Inoculum Preparation: Harvest E. histolytica trophozoites from logarithmic phase cultures. Wash the cells with fresh medium and adjust the cell density to a final concentration of 1 x 10⁴ to 5 x 10⁴ trophozoites/mL.

  • Assay Setup: Dispense the prepared trophozoite suspension into the wells of a 96-well microtiter plate. Add the drug dilutions to the respective wells. Include a positive control (e.g., metronidazole), a negative control (no drug), and a solvent control (DMSO at the final concentration used).

  • Incubation: Incubate the plates under anaerobic or microaerophilic conditions at 37°C for 24 to 72 hours.

  • Determination of Amoebicidal Activity:

    • Microscopic Examination: Observe the trophozoites under an inverted microscope for morphological changes and motility.

    • Cell Counting: Determine the number of viable trophozoites using a hemocytometer and trypan blue exclusion.

    • Colorimetric Assay: Add the reagent from a cell viability assay kit to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the negative control. Determine the IC50 value (the concentration of the drug that inhibits 50% of the parasite growth) using a suitable software package.

Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of tilbroquinol and tiliquinol against a panel of bacterial and fungal strains.

5.2.1. Materials

  • Bacterial and fungal strains of interest

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Tilbroquinol and tiliquinol

  • DMSO

  • 96-well microtiter plates

  • Spectrophotometer

  • Turbidity standard (e.g., 0.5 McFarland)

5.2.2. Procedure

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.

  • Drug Dilution: Prepare a two-fold serial dilution of tilbroquinol and tiliquinol in the microtiter plates using the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

Mechanism_of_Action cluster_drug This compound Active Components cluster_cell Microbial Cell Tilbroquinol Tilbroquinol MetalIons Essential Metal Ions (Cu²⁺, Zn²⁺) Tilbroquinol->MetalIons Chelation Inhibition Enzyme Inhibition Tilbroquinol->Inhibition Forms inactive complex Tiliquinol Tiliquinol Tiliquinol->MetalIons Chelation Tiliquinol->Inhibition Forms inactive complex Enzymes Metalloenzymes MetalIons->Enzymes Cofactor for Disruption Disruption of Cellular Homeostasis MetalIons->Disruption Depletion CellularProcesses Essential Cellular Processes (e.g., Respiration, DNA Replication) Enzymes->CellularProcesses Catalyzes CellDeath Microbial Cell Death CellularProcesses->CellDeath Failure leads to Disruption->CellDeath Inhibition->CellularProcesses Blocks

Caption: Proposed mechanism of action of this compound's active components.

Amoebicidal_Workflow start Start prep_drugs Prepare Drug Dilutions (Tilbroquinol, Tiliquinol, Combo) start->prep_drugs prep_amoebae Prepare E. histolytica Trophozoite Inoculum start->prep_amoebae setup_plate Dispense Amoebae and Drugs into 96-well Plate prep_drugs->setup_plate prep_amoebae->setup_plate incubation Incubate under Anaerobic Conditions (37°C, 24-72h) setup_plate->incubation assessment Assess Viability incubation->assessment microscopy Microscopic Examination assessment->microscopy counting Cell Counting (Trypan Blue) assessment->counting colorimetry Colorimetric Assay (e.g., MTT) assessment->colorimetry analysis Data Analysis (Calculate % Inhibition, IC50) microscopy->analysis counting->analysis colorimetry->analysis end End analysis->end

References

Chemical structure and properties of tiliquinol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure and Properties of 5-Methyl-8-hydroxyquinoline for Researchers and Drug Development Professionals

Introduction

Tiliquinol, scientifically known as 5-Methyl-8-hydroxyquinoline, is a heterocyclic organic compound belonging to the 8-hydroxyquinoline class. It has been historically investigated for its therapeutic potential, primarily as an antiprotozoal agent. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, analytical methodologies, biological activity, and toxicological profile of tiliquinol, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

Tiliquinol is a derivative of quinoline, with a methyl group substituted at the 5th position and a hydroxyl group at the 8th position.

Chemical Identifiers

Identifier Value
IUPAC Name 5-methylquinolin-8-ol
Synonyms Tiliquinol, 5-Methyl-8-quinolinol
CAS Number 5541-67-3[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
InChI Key RPVGLMKJGQMQSN-UHFFFAOYSA-N

| SMILES | Cc1cc2cccc(O)c2nc1 |

Physicochemical Properties

The physicochemical properties of tiliquinol are crucial for its formulation, delivery, and biological activity.

PropertyValueSource
Melting Point 121-122 °CECHEMI
Boiling Point 324.7±22.0 °C (Predicted)ChemicalBook
Density 1.210±0.06 g/cm³ (Predicted)ChemicalBook
pKa 5.33±0.10 (Predicted)ChemicalBook
Solubility Soluble in chloroform, insoluble in water.ChemicalBook
Appearance Off-white to light yellow solidChemicalBook

Synthesis and Purification

The synthesis of 8-hydroxyquinoline derivatives like tiliquinol can be achieved through established organic chemistry reactions such as the Skraup and Friedlander syntheses.

Experimental Protocol: General Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. For the synthesis of 5-methyl-8-hydroxyquinoline, a substituted aniline would be the starting material.

Reaction Scheme:

  • Reactants: A suitable m-substituted aniline, glycerol, sulfuric acid, and an oxidizing agent.

  • Reaction: The aniline reacts with acrolein, which is formed in situ from the dehydration of glycerol by sulfuric acid. This is followed by a cyclization and oxidation to form the quinoline ring.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol[2]. A common purification method involves dissolving the crude product in an acidic solution, followed by precipitation through pH adjustment and subsequent recrystallization[2][3].

G reagents m-Toluidine + Glycerol + Sulfuric Acid + Oxidizing Agent reaction Skraup Reaction (Cyclization & Oxidation) reagents->reaction crude_product Crude 5-Methyl-8-hydroxyquinoline reaction->crude_product dissolution Dissolve in Acid crude_product->dissolution filtration1 Filter to remove impurities dissolution->filtration1 neutralization Adjust pH to precipitate filtration1->neutralization filtration2 Filter to collect crude product neutralization->filtration2 recrystallization Recrystallize from Ethanol/Methanol filtration2->recrystallization pure_product Pure 5-Methyl-8-hydroxyquinoline recrystallization->pure_product

General workflow for the synthesis and purification of 5-Methyl-8-hydroxyquinoline.

Analytical Methodologies

The quantitative analysis of tiliquinol is essential for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most suitable techniques.

Experimental Protocol: HPLC Analysis of 8-Hydroxyquinolines

A general HPLC method for the analysis of 8-hydroxyquinoline derivatives can be adapted for tiliquinol[4][5].

  • Column: A reverse-phase C18 column or a mixed-mode column like Primesep 200 can be used. The latter may offer better retention due to ionic interactions[4].

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is typically employed[4][5].

  • Detection: UV detection at a wavelength of approximately 250 nm is suitable[4].

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

G sample_prep Sample Preparation (e.g., dissolution, extraction) hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 or Primesep Column) hplc_injection->separation detection UV Detection (250 nm) or MS/MS Detection separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis report Report Generation data_analysis->report

A typical experimental workflow for the quantitative analysis of Tiliquinol.

Biological Activity and Mechanism of Action

Tiliquinol has been identified as an antiprotozoal agent, particularly effective against Entamoeba histolytica, the causative agent of amoebiasis[6]. It acts as a luminal amoebicide, targeting the trophozoites and cysts in the intestine[6].

The mechanism of action of 8-hydroxyquinolines is primarily attributed to their ability to chelate essential metal ions, such as iron and copper[7]. These metal ions are crucial for the function of various enzymes and proteins within the protozoan. By sequestering these metals, tiliquinol can disrupt vital metabolic pathways, leading to the inhibition of growth and eventual death of the parasite[7][8]. This metal chelation may also interfere with the parasite's DNA synthesis and membrane integrity[7].

G Tiliquinol Tiliquinol MetalIons Essential Metal Ions (e.g., Fe²⁺, Cu²⁺) Tiliquinol->MetalIons Chelation Enzymes Metalloenzymes Tiliquinol->Enzymes Inhibition MetalIons->Enzymes Cofactor for MetabolicPathways Essential Metabolic Pathways Enzymes->MetabolicPathways Catalyzes Enzymes->MetabolicPathways Disruption Growth Protozoal Growth & Proliferation MetabolicPathways->Growth Supports MetabolicPathways->Growth Inhibition Death Protozoal Cell Death Growth->Death Leads to

Proposed mechanism of action of Tiliquinol via metal chelation.

ADME and Toxicology

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed pharmacokinetic data for tiliquinol is scarce. However, studies on related 8-hydroxyquinolines, such as clioquinol, indicate that they can be absorbed from the gastrointestinal tract[9]. The absorbed fraction is metabolized in the liver, primarily through glucuronidation and sulfation, and the metabolites are excreted in the urine[6]. The unabsorbed portion of the drug remains in the intestinal lumen, where it exerts its antiprotozoal effect[6]. In rats, clioquinol undergoes significant first-pass metabolism, with metabolites reaching higher plasma concentrations than the parent drug[9][10].

Toxicology

The use of tiliquinol has been associated with safety concerns. A combination product containing tiliquinol and tilbroquinol was withdrawn from the market due to reports of hepatotoxicity[11]. Animal studies on 8-hydroxyquinoline have shown potential for liver and kidney damage at high doses, as well as adverse effects on the central nervous system with prolonged exposure[12]. Acute toxicity studies in rodents have been conducted on combinations of 8-hydroxyquinoline derivatives, revealing species-specific sensitivity[13]. GHS hazard statements for 5-Methyl-8-hydroxyquinoline include warnings for serious eye irritation and potential respiratory irritation[1].

Toxicity Data Summary

Endpoint Observation Species
Hepatotoxicity Associated with a combination product containing tiliquinol. Human
Organ Toxicity High doses of 8-hydroxyquinoline can cause liver and kidney damage. Animal studies
Neurotoxicity Prolonged exposure to 8-hydroxyquinoline may affect the central nervous system. Animal studies

| Acute Toxicity (LD50) | Determined for combined application of broxyquinoline and broxaldin. | Mice, Rats |

Conclusion

Tiliquinol (5-Methyl-8-hydroxyquinoline) is a compound with established antiprotozoal activity, likely mediated through the chelation of essential metal ions. While its chemical structure and basic properties are well-characterized, there is a need for more detailed and specific experimental data regarding its synthesis, analytical quantification, pharmacokinetics, and a more defined toxicological profile. This guide consolidates the currently available information to serve as a valuable resource for researchers and professionals in drug development, highlighting both the therapeutic potential and the areas requiring further investigation for this class of compounds.

References

Pharmacokinetics and Metabolism of Intetrix: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intetrix is an intestinal antiseptic and antiprotozoal agent, with its active components being tilbroquinol and tiliquinol, often in combination with tiliquinol lauryl sulfate.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound. A thorough review of available scientific literature indicates that the primary pharmacokinetic characteristic of this compound's active ingredients is their limited systemic absorption, leading to localized action within the gastrointestinal tract. Consequently, detailed data on systemic pharmacokinetic parameters such as plasma concentration, distribution, and elimination half-life are scarce. This guide summarizes the available information, outlines putative metabolic pathways based on the biotransformation of similar 8-hydroxyquinoline derivatives, and details potential experimental protocols for future investigation.

Introduction

This compound is indicated for the treatment of intestinal amoebiasis.[5][6][7][8][9] Its efficacy is attributed to the synergistic action of its active ingredients, tilbroquinol (7-bromo-5-methyl-8-quinolinol) and tiliquinol (5-methyl-8-quinolinol), which belong to the 8-hydroxyquinoline class of compounds.[1][5] Understanding the pharmacokinetic and metabolic fate of these compounds is crucial for a complete toxicological and efficacy profile. However, the available data is sparse, primarily pointing towards poor systemic absorption.

Pharmacokinetics

The core of this compound's pharmacokinetic profile is its minimal absorption from the gastrointestinal tract, leading to high concentrations within the intestinal lumen where its therapeutic action is required.

Absorption

Multiple sources indicate that tilbroquinol and tiliquinol are poorly absorbed systemically after oral administration.[6] This is a deliberate feature for a drug designed to act as an intestinal antiseptic. The lauryl sulfate salt of tiliquinol may further limit its absorption.

Due to this limited absorption, quantitative plasma pharmacokinetic data are largely unavailable in the public domain. Studies designed to measure systemic exposure have generally failed to detect significant plasma concentrations of the parent compounds.

Table 1: Summary of Postulated Pharmacokinetic Properties of this compound Active Ingredients

ParameterTilbroquinolTiliquinolRemarks
Bioavailability Very LowVery LowAssumed to be negligible based on the intended local action and lack of detectable plasma levels.
Cmax (Plasma) Not ReportedNot ReportedExpected to be very low or undetectable.
Tmax (Plasma) Not ReportedNot ReportedNot applicable due to minimal absorption.
AUC (Plasma) Not ReportedNot ReportedExpected to be very low or undetectable.
Distribution, Metabolism, and Excretion

Given the negligible systemic absorption, the distribution of tilbroquinol and tiliquinol throughout the body is expected to be minimal. The majority of the administered dose is believed to be eliminated unchanged in the feces.

Metabolism

Putative Metabolic Pathways

The 8-hydroxyquinoline structure contains a phenolic hydroxyl group, which is a common site for phase II conjugation reactions. These reactions increase the water solubility of compounds, facilitating their excretion.

  • Glucuronidation: The hydroxyl group can undergo conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a common metabolic pathway for phenolic compounds.

  • Sulfation: The hydroxyl group can also be conjugated with a sulfonate group, a reaction catalyzed by sulfotransferases (SULTs).

It is important to emphasize that these are hypothetical pathways based on chemical structure and the metabolism of similar compounds. The extent to which these pathways are relevant in vivo is likely minimal due to the poor systemic availability of tilbroquinol and tiliquinol.

This compound This compound (Oral Administration) GI_Tract Gastrointestinal Tract This compound->GI_Tract Feces Elimination in Feces (Unchanged Drug) GI_Tract->Feces ~99% Absorption Minimal Systemic Absorption GI_Tract->Absorption <1% Liver Liver (Putative Metabolism) Absorption->Liver PhaseII Phase II Conjugation Liver->PhaseII Glucuronide Glucuronide Conjugates PhaseII->Glucuronide Sulfate Sulfate Conjugates PhaseII->Sulfate Excretion Renal/Biliary Excretion (Conjugates) Glucuronide->Excretion Sulfate->Excretion

Figure 1: Postulated pharmacokinetic pathway of this compound.

Experimental Protocols for Future Investigation

The lack of definitive data highlights the need for further research. Below are detailed methodologies for key experiments that could elucidate the pharmacokinetics and metabolism of this compound.

In Vivo Pharmacokinetic Study in Animal Models
  • Objective: To determine the systemic exposure, if any, of tilbroquinol and tiliquinol after oral administration of this compound.

  • Animal Model: Rodents (e.g., Sprague-Dawley rats) and a non-rodent species (e.g., Beagle dogs).

  • Protocol:

    • Administer a single oral dose of this compound to fasted animals.

    • Collect serial blood samples via a cannulated vessel at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Collect urine and feces over 24 or 48 hours to assess routes of excretion.

    • Analyze plasma, urine, and homogenized fecal samples for concentrations of tilbroquinol and tiliquinol using a validated analytical method (see section 4.3).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) if quantifiable plasma concentrations are observed.

start Oral Administration of this compound to Animal Model blood Serial Blood Sampling start->blood excreta Urine and Feces Collection start->excreta plasma Plasma Separation blood->plasma analysis LC-MS/MS Analysis excreta->analysis plasma->analysis pk Pharmacokinetic Parameter Calculation analysis->pk

Figure 2: Workflow for an in vivo pharmacokinetic study.
In Vitro Metabolism Study using Liver Microsomes

  • Objective: To investigate the potential metabolic pathways of tilbroquinol and tiliquinol in a controlled in vitro system.

  • System: Human, rat, and dog liver microsomes.

  • Protocol:

    • Incubate tilbroquinol and tiliquinol separately with liver microsomes in the presence of necessary cofactors (NADPH for Phase I reactions, UDPGA for glucuronidation, and PAPS for sulfation).

    • Include positive and negative controls.

    • Stop the reactions at various time points by adding a quenching solvent (e.g., cold acetonitrile).

    • Centrifuge the samples and analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.

    • Characterize the structure of any identified metabolites using high-resolution mass spectrometry and NMR if sufficient quantities can be generated.

Analytical Methodology
  • Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for the sensitive and specific quantification of tilbroquinol, tiliquinol, and their potential metabolites in biological matrices.

  • Sample Preparation:

    • Plasma: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Urine: Dilution followed by SPE.

    • Feces: Homogenization in an appropriate solvent, followed by centrifugation and SPE of the supernatant.

  • Chromatography: A reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. Specific parent-to-daughter ion transitions for each analyte and an internal standard would need to be determined.

Conclusion

The available evidence strongly suggests that the active components of this compound, tilbroquinol and tiliquinol, are poorly absorbed from the gastrointestinal tract, leading to a localized therapeutic effect. This inherent property means that a classical pharmacokinetic profile with significant systemic exposure is not expected. While this is advantageous for its intended use as an intestinal antiseptic, it also explains the scarcity of detailed pharmacokinetic and metabolism data in the public domain. Future research employing sensitive analytical techniques as outlined in this guide is necessary to definitively characterize the minor systemic exposure and potential metabolic fate of these compounds. Such studies would provide a more complete understanding of the disposition of this compound and further solidify its safety and efficacy profile.

References

In Vitro Activity of Intetrix Against Entamoeba histolytica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Data

Specific in vitro quantitative data for Intetrix and its active components, tilbroquinol and tiliquinol, against Entamoeba histolytica are not prominently available in the accessible scientific literature. However, for comparative purposes, the following table summarizes the in vitro activity of other commonly used amoebicidal drugs against E. histolytica.

Table 1: In Vitro Activity of Various Amoebicidal Drugs against Entamoeba histolytica

Drug Strain IC50 (µM) Reference
Metronidazole HM1:IMSS 9.5 [2]
Metronidazole Clinical Isolates 13.2 [2]
Tinidazole HM1:IMSS 10.2 [2]
Tinidazole Clinical Isolates 12.4 [2]
Chloroquine HM1:IMSS 15.5 [2]
Chloroquine Clinical Isolates 26.3 [2]
Emetine HM1:IMSS 29.9 [2]
Emetine Clinical Isolates 31.2 [2]

| Auranofin | - | 0.5 |[3] |

Experimental Protocols

The following protocols describe standard methods for assessing the in vitro amoebicidal activity of compounds against E. histolytica. These methodologies can be adapted for testing this compound and its components.

Axenic Cultivation of Entamoeba histolytica
  • Culture Medium: Trophozoites of E. histolytica (e.g., HM1:IMSS strain) are typically cultured axenically in TYI-S-33 medium.

  • Culture Conditions: The parasites are grown in borosilicate glass screw-cap tubes at 37°C.

  • Subculturing: Cultures are passaged every 48-72 hours to maintain logarithmic growth. This involves chilling the tubes to detach adherent trophozoites, followed by inoculation into fresh, pre-warmed medium.

In Vitro Susceptibility Testing: Nitroblue Tetrazolium (NBT) Reduction Assay

This colorimetric assay is a common method to determine the viability of E. histolytica trophozoites after drug exposure.[2]

  • Preparation of Trophozoites:

    • Harvest trophozoites from a 24-hour culture.

    • Adjust the parasite concentration to 3 x 10^5 parasites/mL in fresh medium.[2]

  • Drug Dilution and Incubation:

    • Perform serial dilutions of the test compound (e.g., this compound, dissolved in a suitable solvent like DMSO) in a 96-well microtiter plate.

    • Add the trophozoite suspension to each well.

    • Include a drug-free control and a solvent control.

    • Incubate the plate at 37°C for a specified period (e.g., 48 or 72 hours).

  • NBT Staining and Measurement:

    • After incubation, wash the wells with pre-warmed buffer.

    • Add NBT solution to each well and incubate for an additional 2-3 hours at 37°C.

    • Measure the optical density at a specific wavelength (e.g., 570 nm) using a microplate reader. The reduction of yellow NBT to blue formazan by viable amoebae is proportional to the number of living cells.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis culture Axenic Culture of E. histolytica harvest Harvest & Count Trophozoites culture->harvest add_trophozoites Add Trophozoites to Wells harvest->add_trophozoites plate Prepare 96-well Plate with Drug Dilutions plate->add_trophozoites incubate Incubate at 37°C add_trophozoites->incubate nbt_stain NBT Staining incubate->nbt_stain read_plate Read Absorbance nbt_stain->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Experimental workflow for in vitro amoebicidal activity testing.

Proposed Mechanism of Action

Tilbroquinol and tiliquinol are halogenated hydroxyquinoline derivatives. While the precise mechanism of action against E. histolytica is not fully elucidated, the proposed mechanism for this class of compounds involves the chelation of essential metal ions.

mechanism_of_action cluster_drug Drug Action cluster_parasite Entamoeba histolytica This compound This compound (Tilbroquinol & Tiliquinol) fe_ions Ferrous Ions (Fe2+) This compound->fe_ions Chelates metabolism Metabolic Disruption This compound->metabolism Inhibits enzymes Essential Metabolic Enzymes fe_ions->enzymes Required for activity cell_death Cell Death metabolism->cell_death Leads to

Caption: Proposed mechanism of action for halogenated hydroxyquinolines.

Discussion of Mechanism of Action

The active components of this compound, tilbroquinol and tiliquinol, belong to the class of halogenated 8-hydroxyquinolines. The amoebicidal activity of these compounds is thought to stem from their ability to chelate ferrous ions, which are crucial for the metabolic processes of E. histolytica.[4] By sequestering these essential metal ions, the drugs may inhibit key metabolic enzymes, leading to a disruption of vital cellular functions and ultimately causing parasite death. However, it is important to emphasize that this is a proposed mechanism for the drug class, and specific studies detailing the molecular targets of tilbroquinol and tiliquinol in E. histolytica are lacking in the current literature. No specific signaling pathways within the parasite have been identified as direct targets of this compound.

Conclusion

This compound is a contact amoebicide with established clinical use in treating intestinal amoebiasis. While its in vitro activity against E. histolytica is acknowledged, there is a notable absence of publicly available, detailed quantitative data and mechanistic studies in recent scientific publications. The experimental protocols outlined in this guide provide a framework for conducting such in vitro evaluations. Further research is warranted to elucidate the precise molecular targets and signaling pathways affected by tilbroquinol and tiliquinol in E. histolytica, which would provide a more complete understanding of its amoebicidal action and could inform the development of novel antiprotozoal agents.

References

The Rise and Fall of Intetrix: A Technical History of an Amoebicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Intetrix, a fixed-dose combination of tiliquinol and tilbroquinol, holds a unique place in the history of amoebiasis treatment. Once a widely used luminal amoebicide, its trajectory from development to discontinuation offers valuable lessons in drug efficacy, safety, and pharmacovigilance. This technical guide provides an in-depth exploration of the historical development of this compound, detailing its mechanism of action, clinical use, and the safety concerns that ultimately led to its withdrawal from the market.

Introduction: The Quest for an Effective Luminal Amoebicide

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, presents in two main forms: intestinal and extraintestinal. Treatment typically requires a tissue amoebicide to address invasive trophozoites, followed by a luminal agent to eradicate cysts and remaining trophozoites in the gut, thus preventing relapse and transmission. This compound was developed to fill the role of a potent luminal amoebicide.

The Active Components: Tiliquinol and Tilbroquinol

This compound is a combination of two 8-hydroxyquinoline derivatives:

  • Tiliquinol: 5-methyl-8-quinolinol

  • Tilbroquinol: 7-bromo-5-methyl-8-quinolinol

These compounds belong to a class of drugs known for their antimicrobial and antiparasitic properties. The rationale for their combination in this compound was to leverage their synergistic or additive effects against E. histolytica.

Mechanism of Action: A Contact Amoebicide

This compound acts as a contact amoebicide within the intestinal lumen. Its mechanism of action is believed to involve the chelation of ferrous ions that are essential for the parasite's metabolism. By disrupting key enzymatic processes, tiliquinol and tilbroquinol are effective against both the motile trophozoite and the cystic forms of Entamoeba histolytica residing in the gut.[1][2] This luminal activity is crucial for achieving a parasitological cure and preventing the spread of the infection.

Historical Development and Regulatory Journey

The development of this compound can be traced through several key phases, marked by initial promise and subsequent safety concerns.

Historical_Development_of_this compound cluster_0 Early Development & Approval cluster_1 Pharmacovigilance & Regulatory Action cluster_2 Discontinuation Discovery Discovery of Amoebicidal Properties of 8-Hydroxyquinolines Formulation Formulation of this compound (Tiliquinol & Tilbroquinol) Discovery->Formulation Preclinical studies Initial_Approval Initial Marketing Authorization in France (1965) for Acute Diarrhea and Intestinal Amoebiasis Formulation->Initial_Approval Clinical trials Safety_Concerns Emergence of Hepatotoxicity and Neuropathy Concerns Initial_Approval->Safety_Concerns Post-marketing surveillance Investigation French Pharmacovigilance Investigation (1996) Safety_Concerns->Investigation Regulatory review Restriction Indication Restricted to Intestinal Amoebiasis (1997) Investigation->Restriction Benefit-risk assessment Continued_Monitoring Ongoing Safety Monitoring and Benefit-Risk Re-evaluation Restriction->Continued_Monitoring Discontinuation Eventual Discontinuation of Marketing Continued_Monitoring->Discontinuation

Figure 1: Historical Timeline of this compound Development

This compound was first granted marketing authorization in France on November 15, 1965, with indications for the treatment of acute diarrhea of presumed infectious origin and intestinal amoebiasis.[3] However, post-marketing surveillance raised significant safety concerns. In 1996, a pharmacovigilance investigation in France re-evaluated the benefit-risk profile of this compound.[3] This led to a crucial regulatory decision in 1997: the indication for acute diarrhea was removed, and its use was restricted solely to the treatment of intestinal amoebiasis.[4] Despite this restriction, ongoing concerns about its safety profile eventually led to the discontinuation of its marketing.[5]

Quantitative Data

Composition of this compound Capsules
ComponentQuantity per Capsule
Tiliquinol50 mg
Tiliquinol Lauryl Sulphate50 mg
Tilbroquinol200 mg
Source: French Public Drug Database[5]
Adverse Effects: Hepatotoxicity Data

The primary safety concern that led to the restriction and eventual discontinuation of this compound was its potential for hepatotoxicity.

Study/SourceNumber of SubjectsFindings
Clinical Study in Healthy Volunteers (France)128 subjects (66.7%) showed asymptomatic increases in liver transaminases.[4]
French National Pharmacovigilance System (pre-1997)-10 cases of liver disorders (mainly elevated transaminases) were reported, all of which resolved.[4]
Source: World Health Organization (WHO)[4]

Other reported adverse effects included cutaneous reactions and, in rare cases of prolonged treatment, peripheral neuropathy and optic neuropathy.[4][6]

Experimental Protocols

Detailed experimental protocols from the original clinical trials of this compound are not extensively published in accessible literature. However, based on standard methodologies for evaluating amoebicides, the following outlines the likely approaches that were taken.

In Vitro Susceptibility Testing

The amoebicidal activity of tilbroquinol and tiliquinol would have been assessed in vitro against axenic cultures of Entamoeba histolytica trophozoites. A common method for such an assessment is the microdilution technique to determine the minimum inhibitory concentration (MIC) or the 50% inhibitory concentration (IC50).

In_Vitro_Workflow Start Start: Axenic Culture of E. histolytica Trophozoites Drug_Prep Prepare Serial Dilutions of Tilbroquinol and Tiliquinol Start->Drug_Prep Incubation Incubate Trophozoites with Varying Drug Concentrations Drug_Prep->Incubation Viability_Assay Assess Trophozoite Viability (e.g., using Trypan Blue Exclusion or a Metabolic Assay) Incubation->Viability_Assay Data_Analysis Calculate MIC and/or IC50 Values Viability_Assay->Data_Analysis End End: Determine In Vitro Efficacy Data_Analysis->End

Figure 2: General Workflow for In Vitro Amoebicidal Assay
In Vivo Efficacy Studies

Animal models, such as the hamster model of amoebic liver abscess or the mouse model of intestinal amoebiasis, would have been used to evaluate the in vivo efficacy of this compound.[6][7]

General Protocol for an In Vivo Study in a Rodent Model:

  • Induction of Infection: Animals are inoculated with a virulent strain of E. histolytica trophozoites, either intrahepatically to induce liver abscesses or intracecally for intestinal amoebiasis.[6][8]

  • Treatment: Following infection, animals are treated with this compound at various doses and for a specified duration. A control group receives a placebo.

  • Assessment of Efficacy:

    • For intestinal amoebiasis, efficacy is determined by the parasitological cure rate (absence of amoebas in stool or cecal contents) and reduction in the severity of intestinal lesions.

    • For amoebic liver abscess, efficacy is measured by the reduction in abscess size and weight, and the clearance of trophozoites from the liver tissue.[6]

  • Toxicity Assessment: Animals are monitored for signs of toxicity, and histopathological examination of organs, particularly the liver, is performed.

Clinical Trial Design for Luminal Amoebicides

Clinical trials for luminal amoebicides like this compound would have focused on patients with asymptomatic or mildly symptomatic intestinal amoebiasis (cyst passers).

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment: Asymptomatic/Mildly Symptomatic Cyst Passers Baseline_Assessment Baseline Assessment: Stool Microscopy for Cysts/ Trophozoites, Clinical Evaluation Patient_Recruitment->Baseline_Assessment Randomization Randomization to Treatment (this compound) or Placebo/Active Comparator Baseline_Assessment->Randomization Treatment_Period Treatment Administration (e.g., 10-day course) Randomization->Treatment_Period Follow_Up Follow-up Assessments: Repeat Stool Examinations at Defined Intervals (e.g., 1, 3, and 6 months) Treatment_Period->Follow_Up Endpoint_Analysis Primary Endpoint Analysis: Parasitological Cure Rate Follow_Up->Endpoint_Analysis Safety_Analysis Secondary Endpoint Analysis: Clinical Response, Adverse Events Endpoint_Analysis->Safety_Analysis Conclusion Conclusion on Efficacy and Safety Safety_Analysis->Conclusion

Figure 3: Generalized Clinical Trial Workflow for a Luminal Amoebicide

The primary endpoint in such trials is the parasitological cure rate , defined as the complete eradication of E. histolytica cysts and trophozoites from the stool.

Conclusion: Lessons from the History of this compound

The story of this compound serves as a critical case study in the lifecycle of a pharmaceutical product. While it offered a therapeutic option for intestinal amoebiasis, its history underscores the paramount importance of post-marketing pharmacovigilance in identifying rare but serious adverse drug reactions. The emergence of hepatotoxicity and neuropathy associated with this compound ultimately led to a re-evaluation of its benefit-risk profile and its withdrawal from the market. For drug development professionals, the this compound case highlights the need for rigorous long-term safety monitoring and the continuous assessment of a drug's place in the therapeutic armamentarium as new data emerges.

References

An In-depth Technical Guide on the Core Active Components of Intetrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the active pharmaceutical ingredients (APIs) of the antiprotozoal drug Intetrix. The content herein focuses on the chemical composition, mechanism of action, and relevant experimental data pertaining to its core components.

Active Components and Quantitative Composition

This compound is a fixed-dose combination drug containing three active components.[1][2] The formulation is designed to deliver these components directly to the gastrointestinal tract for localized action.[1] The quantitative composition per capsule is summarized in the table below.[3][4][5][6][7]

Active ComponentQuantity per CapsuleChemical Class
Tilbroquinol200 mg8-Hydroxyquinoline derivative
Tiliquinol50 mg8-Hydroxyquinoline derivative
Tiliquinol Laurylsulfate50 mg8-Hydroxyquinoline derivative

Mechanism of Action

The active components of this compound, Tilbroquinol and Tiliquinol, are synthetic derivatives of 8-hydroxyquinoline.[1][8] This class of compounds is known for its broad-spectrum antimicrobial and antiprotozoal activities.[8][9][10] The primary therapeutic application of this compound is in the treatment of intestinal amoebiasis, caused by the protozoan parasite Entamoeba histolytica.[6][11] It acts as a contact amoebicide within the intestinal lumen, targeting both the trophozoite and cystic forms of the parasite.[4][11]

The proposed mechanism of action for 8-hydroxyquinoline derivatives against E. histolytica is centered on their ability to chelate essential metal ions.[8] These metal ions, such as iron and zinc, are crucial cofactors for a variety of parasitic enzymes that are vital for cellular respiration, DNA replication, and protein synthesis. By sequestering these metal ions, the active components of this compound disrupt these essential metabolic pathways, leading to a cytopathic effect on the amoeba. While the precise signaling pathways in E. histolytica affected by Tilbroquinol and Tiliquinol have not been fully elucidated, the general mechanism of action for 8-hydroxyquinolines provides a strong basis for their amoebicidal properties.

Mechanism_of_Action Tilbroquinol Tilbroquinol Metal_Ions Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) Tilbroquinol->Metal_Ions Chelation Tiliquinol Tiliquinol Tiliquinol->Metal_Ions Chelation Enzymes Metalloenzymes Metal_Ions->Enzymes Cofactor for Metal_Ions->Enzymes Metabolism Essential Metabolic Pathways (e.g., Glycolysis, DNA Synthesis) Enzymes->Metabolism Catalyzes Enzymes->Metabolism Survival Parasite Survival and Proliferation Metabolism->Survival Metabolism->Survival

Proposed mechanism of action of this compound's active components.

Pharmacokinetics and Pharmacodynamics

This compound is administered orally and is designed for minimal absorption from the gastrointestinal tract, allowing the active components to remain concentrated in the intestinal lumen where the amoebic infection resides.[3][5][7] This localized action is a key feature of the drug's therapeutic profile.[1] Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion for Tilbroquinol and Tiliquinol are not extensively documented in publicly available literature. The therapeutic effect is primarily a result of the direct contact between the drugs and the parasites in the gut. The combination of Tilbroquinol and Tiliquinol is suggested to have a synergistic effect, enhancing its overall antiprotozoal activity.[1]

Experimental Protocols

The evaluation of the amoebicidal activity of compounds like Tilbroquinol and Tiliquinol typically involves in vitro susceptibility assays against E. histolytica. Below is a generalized protocol that outlines the key steps in such an experiment.

Protocol: In Vitro Amoebicidal Susceptibility Assay

  • Culturing of Entamoeba histolytica :

    • Trophozoites of a reference strain of E. histolytica (e.g., HM-1:IMSS) are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.

    • Cultures are maintained in the logarithmic phase of growth for use in the assay.

  • Preparation of Drug Solutions :

    • Stock solutions of Tilbroquinol and Tiliquinol are prepared in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO).

    • Serial dilutions of the drug solutions are made in the culture medium to achieve a range of test concentrations.

  • Susceptibility Testing :

    • The assay is typically performed in 96-well microtiter plates.

    • A standardized inoculum of E. histolytica trophozoites (e.g., 1 x 10⁴ cells/mL) is added to each well.

    • The serially diluted drug solutions are added to the respective wells.

    • Control wells containing trophozoites with the drug solvent (vehicle control) and without any treatment (negative control) are included. A known amoebicidal drug like metronidazole can be used as a positive control.

    • The plates are incubated under anaerobic or microaerophilic conditions at 37°C for a specified period (e.g., 48 or 72 hours).

  • Determination of Amoebicidal Activity :

    • After incubation, the viability of the trophozoites is assessed. This can be done through various methods:

      • Microscopic Examination : Counting the number of viable, motile trophozoites using a hemocytometer.

      • Colorimetric Assays : Using viability dyes such as resazurin or MTT, which are metabolized by viable cells to produce a color change that can be quantified spectrophotometrically.

    • The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Experimental_Workflow start Start culture Culture E. histolytica Trophozoites start->culture setup_assay Set up 96-Well Plate Assay (Trophozoites + Drugs) culture->setup_assay prepare_drugs Prepare Serial Dilutions of Active Components prepare_drugs->setup_assay incubate Incubate at 37°C (48-72 hours) setup_assay->incubate assess_viability Assess Trophozoite Viability (Microscopy/Colorimetry) incubate->assess_viability calculate_ic50 Calculate IC₅₀ Values assess_viability->calculate_ic50 end End calculate_ic50->end

Workflow for in vitro amoebicidal susceptibility testing.

Synergistic Effects

The combination of multiple active ingredients in this compound is intended to produce a synergistic effect, potentially broadening the spectrum of activity and reducing the likelihood of resistance development.[1] However, specific studies quantifying the synergistic interaction between Tilbroquinol, Tiliquinol, and Tiliquinol Laurylsulfate against E. histolytica are not widely available in the literature. Further research is warranted to elucidate the nature and extent of these synergistic interactions.

Conclusion

The active components of this compound, Tilbroquinol, Tiliquinol, and Tiliquinol Laurylsulfate, are 8-hydroxyquinoline derivatives that exert a localized amoebicidal effect in the gastrointestinal tract. Their mechanism of action is believed to involve the chelation of essential metal ions, leading to the disruption of vital metabolic processes in Entamoeba histolytica. While the clinical efficacy of this compound in treating intestinal amoebiasis has been established, there is a notable lack of detailed, publicly available data on the specific signaling pathways affected, the pharmacokinetics of the individual components, and the quantitative aspects of their synergistic interactions. This guide provides a foundational understanding for researchers and professionals in the field and highlights areas where further investigation is needed to fully characterize the pharmacological profile of this combination drug.

References

Intetrix formula and molecular composition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Components of Intetrix

This document provides a detailed examination of the chemical composition, mechanism of action, and key experimental findings related to the active ingredients of this compound, a medication historically used as an intestinal antiseptic and antiprotozoal agent. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Composition and Formula

This compound is a fixed-dose combination drug. Its primary efficacy is derived from the synergistic action of two active pharmaceutical ingredients (APIs), both of which are derivatives of 8-hydroxyquinoline.[1] Some formulations also include a salt of Tiliquinol.

The core active components are:

  • Tilbroquinol: An antiprotozoal agent.[2]

  • Tiliquinol: An antiamoebic agent that acts on the trophozoites of Entamoeba histolytica.[3]

The detailed molecular and chemical properties of these compounds are summarized below.

Table 1.1: Molecular Composition of this compound Active Ingredients
PropertyTilbroquinolTiliquinol
IUPAC Name 7-bromo-5-methylquinolin-8-ol[4]5-methylquinolin-8-ol[5]
Synonyms 7-Bromo-5-methyl-8-quinolinol[4]5-Methyl-8-hydroxyquinoline[5]
Molecular Formula C₁₀H₈BrNO[4]C₁₀H₉NO[1][5]
Molecular Weight 238.08 g/mol [4]159.18 g/mol [1][5]
Chemical Structure
CAS Number 7175-09-9[4]5541-67-3[5]

Mechanism of Action: Metal Ion Chelation Pathway

The antimicrobial and antiprotozoal activity of the hydroxyquinoline derivatives in this compound, like other compounds in this class, is primarily attributed to their ability to chelate essential metal ions.[6] Divalent cations such as copper (Cu²⁺) and zinc (Zn²⁺) are critical cofactors for a wide range of microbial enzymes involved in metabolic and replication pathways.

By binding to these metal ions, Tilbroquinol and Tiliquinol form stable complexes that effectively sequester the ions, making them unavailable to the pathogen.[6] This disruption of essential enzymatic processes leads to the inhibition of microbial growth and ultimately results in cell death.[6] This mechanism provides a broad-spectrum antiseptic effect within the gastrointestinal lumen.

Proposed Mechanism of Action for this compound Components cluster_drug Drug Action cluster_pathogen Pathogen Cell This compound This compound Components (Tilbroquinol, Tiliquinol) Chelation Chelation of Metal Ions (Cu²⁺, Zn²⁺) This compound->Chelation Binds to Enzymes Microbial Metalloenzymes (e.g., for metabolism, DNA synthesis) Chelation->Enzymes Deprives enzymes of cofactors Ions Essential Metal Ions (Cofactors) Ions->Chelation Ions->Enzymes Act as cofactors for Metabolism Essential Metabolic Pathways Enzymes->Metabolism Catalyze Death Inhibition of Growth & Cell Death Enzymes->Death Inactivation leads to Growth Pathogen Growth & Replication Metabolism->Growth Supports

Caption: Proposed mechanism of action for this compound active components.

Experimental Data and Protocols

While this compound has been on the market for many years, modern, publicly available clinical trial data is scarce. However, historical pharmacovigilance reports provide critical data, particularly regarding safety and tolerability.

Clinical Study on Hepatotoxicity

Concerns over potential hepatotoxicity led to market withdrawal in some countries.[4][7] A key piece of evidence comes from a clinical study conducted in France involving healthy volunteers.[7]

ParameterObservationSource
Study Population 12 healthy volunteersWHO (1997)[7]
Adverse Event Asymptomatic increase in liver transaminasesWHO (1997)[7]
Incidence 8 out of 12 participants (66.7%)WHO (1997)[7]
Outcome All cases resolved within one monthWHO (1997)[7]
Reconstructed Experimental Protocol: Hepatotoxicity Assessment

Based on the available information, a protocol for a study assessing the hepatotoxicity of an oral agent like this compound would follow the workflow outlined below. This protocol is a reconstruction for illustrative purposes.

Objective: To evaluate the effect of this compound on liver function in healthy adult volunteers.

Methodology:

  • Screening & Enrollment: Recruit a cohort of healthy volunteers with no prior history of liver disease. Perform baseline measurements of liver enzymes (e.g., ALT, AST).

  • Randomization: Divide participants into a treatment arm (receiving the standard therapeutic dose of this compound) and a placebo arm.

  • Dosing Period: Administer the drug/placebo for a defined period (e.g., 10 days, consistent with the standard treatment course).

  • Monitoring: Collect blood samples at regular intervals (e.g., baseline, mid-treatment, end-of-treatment, and post-treatment follow-up).

  • Biochemical Analysis: Analyze serum samples for levels of key liver transaminases.

  • Data Analysis: Compare the changes in enzyme levels between the treatment and placebo groups to determine statistical significance.

Experimental Workflow for Hepatotoxicity Assessment Screening Screening & Enrollment Baseline Baseline Liver Enzyme Measurement Screening->Baseline Randomization Randomization Baseline->Randomization Dosing Dosing Period (10 Days) Randomization->Dosing Treatment Group Monitoring Blood Sample Collection Dosing->Monitoring Analysis Biochemical Analysis (ALT, AST) Monitoring->Analysis DataAnalysis Statistical Data Analysis Analysis->DataAnalysis Conclusion Conclusion on Hepatotoxicity Risk DataAnalysis->Conclusion

Caption: Reconstructed workflow for a clinical hepatotoxicity study.

Clinical Indications and Dosage

This compound was primarily indicated for the treatment of intestinal infections.

Table 4.1: Indications and Recommended Dosage
IndicationDetailsDosageDuration
Intestinal Amoebiasis Used as monotherapy for asymptomatic carriers or as an adjuvant to a tissular amoebicide.2 capsules in the morning, 2 capsules in the evening (4 total per day).10 days
Acute Diarrhea For diarrhea of suspected infectious origin without invasive phenomena.[7]2 capsules in the morning, 2 capsules in the evening (4 total per day).10 days

Conclusion

The active components of this compound, Tilbroquinol and Tiliquinol, are hydroxyquinoline derivatives that function as intestinal antiseptics through the chelation of metal ions essential for microbial survival. While effective for certain gastrointestinal infections, clinical data, particularly from pharmacovigilance reports, indicate a significant risk of hepatotoxicity, which has led to its withdrawal or restricted use in several markets. The reconstructed experimental protocol highlights a standard methodology for assessing such risks in drug development. This guide provides a consolidated technical overview for professionals engaged in the study of antimicrobial agents and drug safety.

References

Early Clinical Studies of Intetrix: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Active Compounds

Intetrix is composed of two primary active pharmaceutical ingredients:

  • Tilbroquinol: A halogenated 8-hydroxyquinoline derivative.

  • Tiliquinol: Another derivative of 8-hydroxyquinoline.

Clinical Efficacy in Shigellosis

An early clinical trial investigated the efficacy of this compound in the treatment of shigellosis. The study, conducted by Sukhov Iu A. in 1998, compared this compound to furazolidone in patients with acute Sonnei's and Flexner's shigellosis[1].

Summary of Clinical Trial in Shigellosis
ParameterThis compound GroupControl Group (Furazolidone)
Number of Patients Part of the 32 total patientsPart of the 32 total patients
Indication Acute Sonnei's and Flexner's shigellosis (mild to moderately severe)Acute Sonnei's and Flexner's shigellosis (mild to moderately severe)
Primary Outcomes Shorter duration of intoxication symptoms, abdominal pains, and diarrhea compared to the control group.[1]Longer duration of symptoms compared to the this compound group.[1]
Adverse Outcomes Lower incidence of unfavorable immediate and remote outcomes.[1]Higher incidence of unfavorable outcomes compared to the this compound group.[1]
Experimental Protocol: Clinical Trial in Shigellosis

While the full experimental protocol is not available, the study abstract provides the following details[1]:

  • Study Design: A comparative clinical trial.

  • Patient Population: 32 patients with mild to moderately severe acute Sonnei's or Flexner's shigellosis.

  • Intervention Group: Treated with this compound.

  • Control Group: Treated with furazolidone as the etiotropic drug.

  • Endpoints: Duration of intoxication symptoms, abdominal pain, and diarrhea; incidence of immediate and remote unfavorable outcomes.

Shigellosis_Trial_Workflow cluster_enrollment Patient Enrollment cluster_randomization Treatment Allocation cluster_outcome Outcome Assessment P 32 Patients (Mild to Moderate Shigellosis) This compound This compound Group P->this compound Furazolidone Control Group (Furazolidone) P->Furazolidone Efficacy Efficacy Endpoints: - Duration of Symptoms - Abdominal Pain - Diarrhea This compound->Efficacy Safety Safety Endpoints: - Incidence of Unfavorable Outcomes This compound->Safety Furazolidone->Efficacy Furazolidone->Safety

Shigellosis Clinical Trial Workflow

Safety Profile: Study in Healthy Volunteers

A significant early clinical study assessing the safety of this compound was conducted in healthy volunteers. This study was pivotal in identifying the potential for hepatotoxicity, a key safety concern for this drug. The findings were reported by the French Medicines Agency and subsequently by the World Health Organization[2].

Summary of Safety Study in Healthy Volunteers
ParameterObservation
Number of Participants 12 healthy volunteers[2]
Adverse Events 8 out of 12 volunteers (66.7%) showed asymptomatic increases in liver transaminases.[2]
Additional Findings Subsequently, 10 cases of liver disorders, primarily elevated transaminases, were identified through the national pharmacovigilance system, all of which resolved within one month.[2]
Experimental Protocol: Healthy Volunteer Safety Study

Details of the experimental protocol for this study are limited. However, based on the available information, the following can be inferred[2]:

  • Study Design: A safety and tolerability study.

  • Participant Population: 12 healthy volunteers.

  • Intervention: Administration of this compound (tilbroquinol and tiliquinol).

  • Primary Endpoint: Assessment of liver function, specifically monitoring for changes in liver transaminase levels.

Healthy_Volunteer_Study_Workflow cluster_enrollment Study Enrollment cluster_intervention Intervention cluster_monitoring Safety Monitoring cluster_outcome Study Outcome Volunteers 12 Healthy Volunteers Dosing Administration of this compound Volunteers->Dosing Monitoring Monitoring of Liver Transaminases Dosing->Monitoring Outcome 8 of 12 Volunteers Showed Asymptomatic Elevated Transaminases Monitoring->Outcome

Healthy Volunteer Safety Study Workflow

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action and the specific signaling pathways affected by this compound have not been extensively detailed in the available literature. As a quinoline derivative, its anti-protozoal and anti-bacterial effects are likely attributed to the disruption of essential cellular processes within the target pathogens in the gastrointestinal lumen. However, no specific signaling pathway diagrams can be generated based on the current search results.

Other Reported Adverse Effects

In addition to the observed elevation in liver transaminases, other adverse effects have been associated with this compound, particularly with prolonged use. These include:

  • Cutaneous Disorders: Skin reactions have been identified in reviews of adverse reaction reports[2].

  • Neuropathy: In rare cases, peripheral or optic neuropathy has been reported with long-term treatment[2].

Conclusion

The early clinical studies of this compound demonstrated its efficacy in treating bacterial dysentery, specifically shigellosis, showing superiority over furazolidone in a small comparative trial. However, a key safety concern, the potential for hepatotoxicity, was identified in a study with healthy volunteers, where a significant proportion of participants experienced an asymptomatic rise in liver transaminases. This finding, coupled with pharmacovigilance data, led to a re-evaluation of the drug's benefit-risk profile and a restriction of its indications to intestinal amoebiasis. The available data from these early trials are largely qualitative, and a more detailed quantitative analysis is precluded by the lack of access to the full study reports. Further research would be necessary to elucidate the specific molecular mechanisms and signaling pathways involved in both the therapeutic action and the adverse effects of this compound.

References

Intetrix: A Quinoline-Based Therapeutic for Intestinal Infections

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Intetrix is an oral fixed-dose combination drug classified as a quinoline-based intestinal antiseptic and antiprotozoal agent.[1] Its primary application is in the treatment of intestinal amoebiasis in adults. This guide provides a comprehensive overview of this compound, focusing on its chemical classification, mechanism of action, and key data for research and development purposes.

Chemical Classification and Active Ingredients

This compound's therapeutic activity is derived from its two active components, both of which are synthetic derivatives of 8-hydroxyquinoline:

  • Tilbroquinol: 7-bromo-5-methylquinolin-8-ol

  • Tiliquinol: 5-methylquinolin-8-ol[1][2]

The combination also includes Tiliquinol lauryl sulfate.[3][4][5] The presence of the quinoline scaffold is central to the pharmacological activity of these compounds.[6]

Table 1: Composition of this compound Capsules

IngredientQuantity per Capsule
Tilbroquinol200 mg
Tiliquinol50 mg
Tiliquinol Lauryl Sulfate50 mg
Excipients
Lactose Monohydrate90 mg
Corn Starch30 mg

Source:[3][5]

Mechanism of Action

The active components of this compound exert a localized antiseptic and amoebicidal effect within the gastrointestinal tract.[1][7] While the precise molecular mechanisms are not fully elucidated in the provided search results, the 8-hydroxyquinoline scaffold is known to possess antimicrobial properties.

Logical Relationship of this compound Components

This compound This compound Active_Ingredients Active Ingredients This compound->Active_Ingredients Therapeutic_Action Therapeutic Action This compound->Therapeutic_Action Quinoline_Derivatives Quinoline Derivatives Active_Ingredients->Quinoline_Derivatives Tiliquinol_LS Tiliquinol Lauryl Sulfate Active_Ingredients->Tiliquinol_LS Tilbroquinol Tilbroquinol Quinoline_Derivatives->Tilbroquinol Tiliquinol Tiliquinol Quinoline_Derivatives->Tiliquinol Intestinal_Antiseptic Intestinal Antiseptic Therapeutic_Action->Intestinal_Antiseptic Antiprotozoal Antiprotozoal Therapeutic_Action->Antiprotozoal

Caption: Logical breakdown of this compound's composition and therapeutic actions.

Therapeutic Indications and Dosage

This compound is indicated for the treatment of intestinal amoebiasis in adults, either as a supplement to a tissue amoebicide or as a standalone treatment for asymptomatic carriers of intraluminal amoebas.[5][7] The standard dosage is two capsules taken in the morning and two in the evening for 10 days.[5]

Pharmacokinetics

Administered orally, this compound is poorly absorbed by the intestinal mucosa, allowing the active compounds to remain concentrated in the lumen of the intestine where they exert their therapeutic effect.[5]

Adverse Effects and Safety Profile

Commonly reported side effects include skin reactions and an increase in liver transaminases.[4][5] In rare instances, prolonged use has been associated with peripheral neuropathy.[5] Due to the risk of hepatotoxicity, treatment should be discontinued if there is an elevation in transaminases or if jaundice occurs.[5]

Table 2: Summary of this compound's Safety Profile

Adverse EffectFrequencyNotes
Increased Liver TransaminasesFrequentModerate, asymptomatic, and reversible.[5]
Skin ReactionsNot specifiedAllergic reactions may occur.[4][5]
Peripheral NeuropathyRareAssociated with prolonged use.[5]

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of this compound were not available in the provided search results. However, a general workflow for assessing the efficacy of an intestinal amoebicide can be outlined.

Experimental Workflow for Amoebicidal Efficacy

Patient_Screening Patient Screening (Stool Sample Analysis for Amoeba) Treatment_Group Treatment Group (this compound Administration) Patient_Screening->Treatment_Group Placebo_Group Placebo Group Patient_Screening->Placebo_Group Monitoring Monitoring (Adverse Events, Liver Function) Treatment_Group->Monitoring Placebo_Group->Monitoring Post_Treatment_Analysis Post-Treatment Analysis (Stool Sample Analysis) Monitoring->Post_Treatment_Analysis Data_Analysis Data Analysis (Efficacy and Safety) Post_Treatment_Analysis->Data_Analysis

Caption: Generalized workflow for a clinical trial evaluating this compound.

This compound is a quinoline-based therapeutic with a well-defined role in the management of intestinal amoebiasis. Its localized action within the gut and the established efficacy of its 8-hydroxyquinoline-derived active ingredients make it a valuable agent in its indicated use. Further research into the specific molecular targets of tilbroquinol and tiliquinol could provide deeper insights into their amoebicidal mechanisms and potentially lead to the development of new antiprotozoal agents.

References

Cellular Targets of Tilbroquinol in Protozoa: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilbroquinol (7-bromo-5-methyl-8-quinolinol) is an antiprotozoal agent belonging to the 8-hydroxyquinoline class of compounds.[1] Historically, it has been used in the treatment of intestinal amoebiasis.[2] However, its use has been largely discontinued in many regions due to concerns about potential hepatotoxicity.[1] Despite its limited clinical use today, understanding the cellular targets of tilbroquinol and its congeners remains crucial for the development of new and safer antiprotozoal agents. This technical guide provides a comprehensive overview of the putative cellular targets of tilbroquinol in protozoa, drawing on evidence from studies of closely related 8-hydroxyquinolines and general principles of antiprotozoal drug action.

Core Putative Mechanism of Action: Metal Ion Chelation

The primary proposed mechanism of action for tilbroquinol and other 8-hydroxyquinolines is the chelation of essential metal ions, particularly iron, which are critical for protozoan survival and proliferation.[3][4] Protozoa, like all living organisms, require iron as a cofactor for numerous essential enzymes and metabolic pathways.

Disruption of Iron-Dependent Enzymes

By binding to and sequestering intracellular iron, tilbroquinol can inhibit the activity of vital iron-dependent enzymes in protozoa. This disruption of metabolic processes is believed to be a key factor in its antiprotozoal effect.

Table 1: Potential Protozoan Enzyme Classes Targeted by Iron Chelation

Enzyme ClassFunction in ProtozoaConsequence of Inhibition
Cytochromes Electron transport and cellular respirationImpaired energy production (ATP synthesis)
Ribonucleotide Reductase DNA synthesis and repairInhibition of cell division and replication
Peroxidases/Catalases Detoxification of reactive oxygen speciesIncreased oxidative stress and cellular damage
Iron-Sulfur Cluster Proteins Diverse metabolic pathways, including amino acid synthesis and gene regulationWidespread metabolic dysfunction

Secondary and Complementary Mechanisms

While iron chelation is considered the principal mechanism, evidence from related compounds suggests that tilbroquinol may exert its antiprotozoal effects through additional cellular targets.

Interference with DNA Synthesis

Some studies on quinoline derivatives suggest a potential for direct interference with DNA replication.[5] This could occur through the inhibition of enzymes involved in the DNA synthesis pathway or by intercalating with the DNA structure, although the latter is less substantiated for 8-hydroxyquinolines.

Membrane Destabilization

There is also speculation that 8-hydroxyquinolines may disrupt the integrity of protozoan cell membranes. This could lead to increased permeability, loss of essential cellular components, and ultimately, cell lysis.

Experimental Protocols for Investigating Tilbroquinol's Cellular Targets

The following are generalized experimental protocols that can be adapted to investigate the specific cellular targets of tilbroquinol in protozoa such as Entamoeba histolytica and Giardia lamblia.

Protocol 1: Determination of In Vitro Antiprotozoal Activity (IC50)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of tilbroquinol against protozoan trophozoites.

  • Culturing of Protozoa:

    • Cultivate trophozoites of the target protozoan species (e.g., E. histolytica strain HM-1:IMSS or G. lamblia strain WB) in an appropriate axenic culture medium under anaerobic or microaerophilic conditions at 37°C.

  • Drug Preparation:

    • Prepare a stock solution of tilbroquinol in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in the culture medium to achieve a range of desired concentrations.

  • Assay Setup:

    • Seed a 96-well microtiter plate with a known density of trophozoites.

    • Add the various concentrations of tilbroquinol to the wells. Include a vehicle control (DMSO without the drug) and a positive control (e.g., metronidazole).

  • Incubation:

    • Incubate the plate under the appropriate anaerobic/microaerophilic conditions at 37°C for 24 to 72 hours.

  • Assessment of Cell Viability:

    • Determine cell viability using a suitable method such as:

      • MTT Assay: Measures the metabolic activity of viable cells.[6]

      • ATP Bioluminescence Assay (e.g., CellTiter-Glo®): Quantifies ATP as an indicator of viable cells.[7]

      • Direct Cell Counting: Using a hemocytometer and a viability stain like trypan blue.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[8]

Protocol 2: Iron Chelation Assay

This spectrophotometric assay can be used to assess the iron-chelating ability of tilbroquinol.[9]

  • Reagent Preparation:

    • Prepare solutions of tilbroquinol at various concentrations.

    • Prepare solutions of iron (II) sulfate or iron (III) chloride.

    • Prepare a solution of a chromogenic iron indicator (e.g., ferrozine or gallic acid).[10]

  • Assay Procedure:

    • In a 96-well plate, mix the tilbroquinol solutions with the iron solution and incubate for a short period to allow for chelation.

    • Add the chromogenic indicator to the wells. This indicator will bind to any iron that has not been chelated by tilbroquinol, resulting in a color change.

  • Measurement and Analysis:

    • Measure the absorbance of the solution at the appropriate wavelength using a microplate reader.

    • A decrease in color intensity compared to a control without tilbroquinol indicates that the compound has chelated the iron, preventing it from binding to the indicator.

    • Quantify the iron-chelating activity based on the reduction in absorbance.

Protocol 3: DNA Synthesis Inhibition Assay

This protocol assesses the effect of tilbroquinol on DNA synthesis in protozoa.

  • Cell Culture and Drug Treatment:

    • Culture protozoan trophozoites as described in Protocol 1.

    • Expose the cells to various concentrations of tilbroquinol for a defined period.

  • Labeling of Newly Synthesized DNA:

    • Add a labeled nucleoside analog, such as 5-bromo-2'-deoxyuridine (BrdU) or [³H]-thymidine, to the culture medium. This will be incorporated into any newly synthesized DNA.

  • Detection of Labeled DNA:

    • For BrdU: Fix the cells and use an anti-BrdU antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection. Analyze via flow cytometry or microscopy.

    • For [³H]-thymidine: Lyse the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Compare the amount of newly synthesized DNA in tilbroquinol-treated cells to that in untreated control cells to determine the extent of inhibition.

Visualizing Cellular Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action and experimental workflows.

Tilbroquinol_Mechanism cluster_Cell Protozoan Cell Tilbroquinol Tilbroquinol Iron Intracellular Iron (Fe²⁺/Fe³⁺) Tilbroquinol->Iron Chelation DNA DNA Tilbroquinol->DNA Potential Interference Membrane Cell Membrane Tilbroquinol->Membrane Potential Disruption Iron_Dependent_Enzymes Iron-Dependent Enzymes (e.g., Ribonucleotide Reductase) Iron->Iron_Dependent_Enzymes Cofactor for Metabolic_Pathways Essential Metabolic Pathways Iron_Dependent_Enzymes->Metabolic_Pathways Catalyzes DNA_Synthesis DNA Synthesis DNA->DNA_Synthesis Template for Membrane_Integrity Membrane Integrity Membrane->Membrane_Integrity Maintains Cell_Death Cell Death Metabolic_Pathways->Cell_Death Inhibition leads to DNA_Synthesis->Cell_Death Inhibition leads to Membrane_Integrity->Cell_Death Loss leads to IC50_Workflow start Start: Culture Protozoa drug_prep Prepare Tilbroquinol Serial Dilutions start->drug_prep setup Seed 96-well Plate with Protozoa and Add Drug Dilutions start->setup drug_prep->setup incubation Incubate (24-72h) setup->incubation viability Assess Cell Viability (e.g., MTT, ATP assay) incubation->viability analysis Data Analysis: Calculate % Inhibition viability->analysis ic50 Determine IC50 Value analysis->ic50 Target_ID_Workflow start Hypothesized Targets (Iron Metabolism, DNA Synthesis) chelation_assay Iron Chelation Assay start->chelation_assay dna_assay DNA Synthesis Inhibition Assay start->dna_assay other_assays Other Biochemical/Cellular Assays start->other_assays data_integration Integrate Data and Correlate with IC50 chelation_assay->data_integration dna_assay->data_integration other_assays->data_integration target_validation Target Validation (e.g., Genetic Manipulation) data_integration->target_validation

References

Methodological & Application

Application Notes and Protocols: Use of Intetrix in Asymptomatic Carriers of Entamoeba histolytica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entamoeba histolytica, a parasitic protozoan, is the causative agent of amoebiasis. A significant portion of infections are asymptomatic, with individuals acting as carriers who shed cysts and can transmit the parasite. While asymptomatic, these carriers are at risk of developing invasive disease and represent a public health concern for transmission. The treatment of asymptomatic carriers is crucial to prevent the development of amoebic colitis and extraintestinal abscesses and to interrupt the chain of transmission.

Intetrix® is an oral antiprotozoal agent that has been used for the treatment of intestinal amoebiasis. It is a fixed-dose combination of tiliquinol and tilbroquinol, which act as luminal amoebicides, targeting the E. histolytica trophozoites in the intestinal lumen. These application notes provide a summary of the available information and a generalized protocol for the potential use of this compound in asymptomatic carriers of Entamoeba histolytica.

Active Ingredients and Mechanism of Action

This compound contains two active substances from the hydroxyquinoline group:

  • Tiliquinol (50 mg)

  • Tilbroquinol (200 mg)

These compounds exert a direct amoebicidal action on the trophozoite forms of Entamoeba histolytica present in the intestinal lumen. As a contact amoebicide, this compound is effective against the luminal stages of the parasite, which is the rationale for its use in asymptomatic carriers who primarily harbor cysts and luminal trophozoites.

Data Presentation

While specific, large-scale, placebo-controlled clinical trials evaluating the efficacy of this compound in asymptomatic E. histolytica carriers are not extensively documented in recent literature, its indication has included the treatment of "healthy carriers". The expected outcome of treatment is the eradication of the parasite from the gastrointestinal tract, confirmed by parasitological examination of stool samples.

Table 1: Dosage and Administration of this compound for Asymptomatic Amoebiasis

ParameterRecommendation
Drug This compound® (Tiliquinol 50 mg / Tilbroquinol 200 mg)
Dosage 2 capsules twice daily
Administration Orally, with meals
Duration 10 days

Table 2: Comparison of Luminal Amoebicides (General Information)

DrugTypical Adult DosageDurationCommon Side Effects
This compound (Tiliquinol/Tilbroquinol) 2 capsules twice daily10 daysGenerally well-tolerated; potential for elevated liver enzymes.
Paromomycin 25-35 mg/kg/day in 3 divided doses7 daysGI upset, diarrhea, nausea.
Diloxanide Furoate 500 mg three times daily10 daysFlatulence, nausea, abdominal cramping.
Iodoquinol 650 mg three times daily20 daysGI upset, rash, potential for neurotoxicity with prolonged use.

Experimental Protocols

The following protocols are generalized methodologies for the investigation of this compound in asymptomatic carriers of E. histolytica.

Protocol 1: Diagnosis and Screening of Asymptomatic Carriers

A multi-step approach is recommended for the accurate identification of asymptomatic carriers of E. histolytica.

  • Initial Screening:

    • Collection of at least three stool samples on different days.

    • Microscopic examination of wet mounts and permanently stained smears to identify Entamoeba cysts and/or trophozoites. Note that microscopy cannot differentiate between the pathogenic E. histolytica and the non-pathogenic E. dispar.

  • Species-Specific Confirmation:

    • Antigen Detection: Use of commercially available ELISA kits to detect E. histolytica-specific antigens in stool samples.

    • Molecular Diagnosis (PCR): Perform polymerase chain reaction (PCR) on DNA extracted from stool samples. This is the gold standard for differentiating E. histolytica from other morphologically identical species.

  • Inclusion Criteria for Study:

    • Confirmation of E. histolytica infection by a species-specific test (antigen detection or PCR).

    • Absence of clinical symptoms of amoebiasis (e.g., diarrhea, dysentery, abdominal pain, fever).

    • Negative serology for anti-amoebic antibodies may further support the asymptomatic carrier state, although seropositivity can indicate past infection.

Protocol 2: Treatment and Follow-up

This protocol outlines the administration of this compound and the subsequent monitoring for parasitological cure.

  • Treatment Regimen:

    • Administer this compound at a dose of two capsules twice daily for a total of 10 days.

    • Capsules should be taken with meals to improve tolerability.

  • Post-Treatment Follow-up:

    • Collect a minimum of three stool samples at 2 to 4 weeks after the completion of treatment.

    • Perform microscopic examination and a species-specific test (antigen detection or PCR) on all follow-up stool samples.

  • Definition of Parasitological Cure:

    • Absence of E. histolytica cysts and/or trophozoites in all post-treatment stool samples as confirmed by microscopy and a species-specific assay.

Visualizations

Signaling Pathways and Workflows

a cluster_diagnosis Diagnosis of Asymptomatic Carrier Stool_Sample Stool Sample Collection (3 samples) Microscopy Microscopy (Cysts/Trophozoites) Stool_Sample->Microscopy Antigen_Detection Antigen Detection (ELISA) Microscopy->Antigen_Detection Species Confirmation PCR PCR for E. histolytica DNA Microscopy->PCR Species Confirmation Asymptomatic_Carrier Asymptomatic Carrier Identified Antigen_Detection->Asymptomatic_Carrier PCR->Asymptomatic_Carrier

Caption: Diagnostic workflow for identifying asymptomatic carriers of E. histolytica.

b cluster_treatment Treatment and Follow-up Protocol Treatment This compound Administration (2 capsules BID x 10 days) Follow_up Post-Treatment Stool Samples (2-4 weeks later) Treatment->Follow_up Parasitological_Exam Microscopy & PCR/Antigen Test Follow_up->Parasitological_Exam Cure Parasitological Cure Parasitological_Exam->Cure Negative Failure Treatment Failure Parasitological_Exam->Failure Positive

Caption: Treatment and follow-up workflow for asymptomatic E. histolytica carriers.

Important Considerations

  • Hepatotoxicity: Cases of elevated liver transaminases have been reported with the use of tilbroquinol and tiliquinol. Although these are generally asymptomatic and reversible, monitoring of liver function may be considered, especially in individuals with pre-existing liver conditions.

  • Neuropathy: Prolonged use of hydroxyquinolines has been associated with a risk of peripheral neuropathy. The recommended 10-day course of treatment should not be exceeded.

  • Lack of Recent Efficacy Data: Researchers and clinicians should be aware of the limited recent clinical trial data specifically for this compound in asymptomatic carriers. The decision to use this agent should be based on a careful risk-benefit assessment.

  • Alternative Treatments: Other luminal amoebicides such as paromomycin and diloxanide furoate have more extensive clinical data available for the treatment of asymptomatic E. histolytica infection and are often considered first-line agents in many regions.

Conclusion

This compound, as a luminal amoebicide, has a theoretical basis for use in the eradication of E. histolytica in asymptomatic carriers. The provided protocols for diagnosis, treatment, and follow-up are based on established principles for the management of amoebiasis. However, the paucity of recent, robust clinical efficacy data for this compound in this specific patient population necessitates a cautious approach. Further well-designed clinical trials are warranted to definitively establish the parasitological cure rates and safety profile of this compound in asymptomatic carriers of Entamoeba histolytica.

Application Notes and Protocols for the Analytical Detection of Intetrix in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intetrix is an oral, intestinal antiseptic and antiprotozoal agent.[1] Its efficacy relies on a combination of active pharmaceutical ingredients: tilbroquinol and tiliquinol.[1][2][3] Some formulations may also include tiliquinol lauryl sulfate.[4][5] As these active components are derivatives of 8-hydroxyquinoline, analytical methods developed for this class of compounds are applicable for their detection and quantification in biological matrices.[6][7][8]

This document provides detailed application notes and experimental protocols for the determination of this compound's active ingredients in various biological samples, primarily focusing on plasma, urine, and feces, given its localized action in the gastrointestinal tract. The methodologies described are based on established analytical techniques for quinoline derivatives, including High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

Analytical Methods Overview

The quantification of tilbroquinol and tiliquinol in biological samples can be achieved through various analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for quantifying the parent compounds in plasma and urine, particularly for pharmacokinetic studies where concentrations are expected to be in the ng/mL to µg/mL range.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and specificity, making it the method of choice for detecting low concentrations of the parent drugs and their potential metabolites in complex matrices like plasma, urine, and feces.[4][9][10][11][12] It is particularly useful for bioequivalence and metabolism studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be employed for the analysis of 8-hydroxyquinoline derivatives, often requiring derivatization to improve volatility and thermal stability. This method can be particularly useful for analyzing samples where the analytes are present at higher concentrations, such as in fecal samples.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of quinoline derivatives, which can be considered as target parameters for method validation for tilbroquinol and tiliquinol.

Table 1: Representative Quantitative Parameters for HPLC-UV Methods

AnalyteBiological MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
TiclopidinePlasma10-84.9[3]
TalinololRat Plasma1010 - 1000>85[5]
NilotinibHuman Plasma125125 - 7000≥65.1[13]
25(OH)D3Human Plasma3.555 - 5092.2 - 97.1[14]

Table 2: Representative Quantitative Parameters for LC-MS/MS Methods

Analyte(s)Biological MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
115 Drugs/MetabolitesUrine0.05 - 5--[4]
95 Drugs/MetabolitesUrine20 - 100--[10]
50 AntibioticsPlasma0.1 - 5-67.25 - 129.03[11]
AripiprazoleHuman Plasma0.050.05 - 80>96[15]
FluoroquinolonesChicken Feces0.10 - 1.09 (µg/kg)-51.0 - 83.5[16]

Experimental Protocols

Protocol 1: Determination of Tilbroquinol and Tiliquinol in Human Plasma by HPLC-UV

This protocol describes a method for the simultaneous quantification of tilbroquinol and tiliquinol in human plasma using HPLC with UV detection.

1. Sample Preparation (Protein Precipitation)

  • To 500 µL of human plasma in a microcentrifuge tube, add 1 mL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.01 M potassium dihydrogen phosphate buffer (pH 4) (40:60 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 245 nm.

3. Method Validation Parameters (Target)

  • Linearity: 10 - 2000 ng/mL.

  • LLOQ: 10 ng/mL.

  • Accuracy and Precision: Within ±15%.

  • Recovery: >85%.

Protocol 2: Sensitive Quantification of Tilbroquinol and Tiliquinol in Human Urine by LC-MS/MS

This protocol outlines a highly sensitive method for the analysis of tilbroquinol and tiliquinol in human urine using LC-MS/MS. A "dilute-and-shoot" approach is presented for simplified sample preparation.

1. Sample Preparation (Dilute-and-Shoot) [4][10]

  • Thaw urine samples to room temperature and vortex for 30 seconds.

  • Centrifuge the urine sample at 4000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, dilute 100 µL of the urine supernatant with 300 µL of a methanol:acetonitrile (1:1, v/v) mixture containing an appropriate internal standard (e.g., a deuterated analog if available).[10]

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC-MS vial for injection.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by direct infusion of tilbroquinol and tiliquinol standards.

3. Method Validation Parameters (Target)

  • Linearity: 0.1 - 100 ng/mL.

  • LLOQ: 0.1 ng/mL.

  • Accuracy and Precision: Within ±15% (±20% at LLOQ).

  • Matrix Effect: Assessed and minimized.

Protocol 3: Analysis of Tilbroquinol and Tiliquinol in Fecal Samples by LC-MS/MS

This protocol is designed for the extraction and analysis of the active ingredients of this compound from fecal samples, which is a key matrix due to the drug's site of action.

1. Sample Preparation (Homogenization and Liquid-Liquid Extraction)

  • Homogenize a known weight of the fecal sample (e.g., 1 gram) with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) in a 1:5 (w/v) ratio.

  • Vortex the homogenate vigorously for 5 minutes.

  • To 1 mL of the fecal homogenate, add 3 mL of ethyl acetate.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 x g for 15 minutes.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction (steps 3-5) with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an LC-MS vial.

2. LC-MS/MS Conditions

  • Follow the LC-MS/MS conditions as described in Protocol 2 .

3. Method Validation Parameters (Target)

  • Linearity: 1 - 500 ng/g.

  • LLOQ: 1 ng/g.

  • Accuracy and Precision: Within ±20%.

  • Recovery: >70%.

Visualizations

Experimental_Workflow_Plasma_Analysis cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma 500 µL Human Plasma add_acn Add 1 mL Cold Acetonitrile plasma->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge1 Centrifuge (10,000 x g, 10 min) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 centrifuge2 Centrifuge (10,000 x g, 5 min) vortex2->centrifuge2 hplc_vial Transfer to HPLC Vial centrifuge2->hplc_vial hplc_analysis Inject into HPLC-UV System hplc_vial->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Workflow for Plasma Sample Analysis by HPLC-UV.

Experimental_Workflow_Urine_Analysis cluster_sample_prep Sample Preparation (Dilute-and-Shoot) cluster_analysis LC-MS/MS Analysis urine Urine Sample centrifuge1 Centrifuge (4000 x g, 5 min) urine->centrifuge1 dilute Dilute 100 µL Supernatant with 300 µL MeOH:ACN (1:1) + IS centrifuge1->dilute vortex Vortex (30 sec) dilute->vortex centrifuge2 Centrifuge (12,000 x g, 10 min) vortex->centrifuge2 lcms_vial Transfer to LC-MS Vial centrifuge2->lcms_vial lcms_analysis Inject into LC-MS/MS System lcms_vial->lcms_analysis data_acquisition Data Acquisition (MRM) lcms_analysis->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Workflow for Urine Sample Analysis by LC-MS/MS.

Experimental_Workflow_Fecal_Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis feces Fecal Sample homogenize Homogenize with Buffer feces->homogenize lle Liquid-Liquid Extraction with Ethyl Acetate (2x) homogenize->lle combine Combine Organic Layers lle->combine evaporate Evaporate to Dryness combine->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms_vial Transfer to LC-MS Vial filter->lcms_vial lcms_analysis Inject into LC-MS/MS System lcms_vial->lcms_analysis data_acquisition Data Acquisition (MRM) lcms_analysis->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Workflow for Fecal Sample Analysis by LC-MS/MS.

References

Application Notes and Protocols: Intetrix as a Complementary Treatment to Tissue Amoebicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant health concern in many parts of the world. The lifecycle of E. histolytica involves a tissue-invasive trophozoite stage and a hardy, transmissible cyst stage. Treatment of amoebiasis typically involves amoebicidal agents classified by their site of action: tissue amoebicides and luminal amoebicides. Tissue amoebicides, such as metronidazole and other nitroimidazoles, are effective against the invasive trophozoite forms in the intestinal wall and other organs. However, they may not reliably eradicate the cysts present in the intestinal lumen, leading to a risk of relapse and continued transmission.

Luminal amoebicides, which act within the gastrointestinal tract, are therefore crucial for a comprehensive cure. Intetrix, a combination of tilbroquinol and tiliquinol, is a luminal amoebicide designed for this purpose. These application notes provide a detailed overview of the rationale and experimental protocols for studying this compound and similar luminal amoebicides as a complementary treatment to tissue amoebicides. It is important to note that the commercialization of this compound has been discontinued in some regions due to difficulties in sourcing its active pharmaceutical ingredients. Nevertheless, the principles and protocols described herein are valuable for the broader study of luminal amoebicides.

Active Components of this compound

This compound is a fixed-dose combination of three active substances:

  • Tilbroquinol: A halogenated hydroxyquinoline.

  • Tiliquinol: A halogenated hydroxyquinoline.

  • Tiliquinol Lauryl Sulfate: A salt of tiliquinol.

Mechanism of Action

Tissue Amoebicides (e.g., Metronidazole): Nitroimidazoles like metronidazole are prodrugs that require anaerobic conditions for activation, such as those found in E. histolytica. Once inside the parasite, the nitro group of metronidazole is reduced by microbial proteins like ferredoxin. This reduction creates short-lived, cytotoxic intermediates that bind to and disrupt the helical structure of DNA, leading to parasite death.[1][2]

This compound (Tilbroquinol and Tiliquinol): The precise molecular mechanism of action of the halogenated hydroxyquinolines in this compound against E. histolytica is not well-elucidated in publicly available literature. As a "contact" or luminal amoebicide, it is known to be poorly absorbed from the gastrointestinal tract, allowing it to reach high concentrations in the intestinal lumen. It is effective against both the trophozoite and, crucially, the cyst stages of E. histolytica within the gut. The amoebicidal activity is likely related to its chemical structure as a hydroxyquinoline.

Rationale for Complementary Therapy

The complementary use of this compound with a tissue amoebicide is based on their distinct sites of action. While a tissue amoebicide like metronidazole effectively clears the invasive trophozoites from the intestinal wall and liver, it is less effective at eliminating the cysts within the intestinal lumen.[3] These remaining cysts can lead to a relapse of the infection and are responsible for the fecal-oral transmission of the parasite. This compound, acting as a luminal agent, eradicates these residual cysts, thereby achieving a complete parasitological cure.

Data Presentation

While direct clinical trial data comparing this compound in combination with a tissue amoebicide versus a tissue amoebicide alone is limited in recent literature, studies on other luminal amoebicides, such as diloxanide furoate, provide evidence for the efficacy of this combination approach.

Table 1: Clinical Efficacy of Metronidazole Alone vs. Metronidazole with a Luminal Amoebicide (Diloxanide Furoate)

Treatment GroupNumber of ParticipantsClinical Cure Rate (%)Parasitological Cure Rate (%)Reference
Metronidazole Alone9186%Not specified
Metronidazole + Diloxanide Furoate93100%Not specified

Note: This data is from a cost-effectiveness analysis and provides an indication of the improved outcomes with combination therapy. More rigorous, direct comparative clinical trials are needed.

Experimental Protocols

The following protocols are designed for researchers to investigate the efficacy and mechanism of action of luminal amoebicides like the components of this compound, both alone and in combination with tissue amoebicides.

Protocol 1: In Vitro Culture of Entamoeba histolytica

This protocol describes the axenic (free from other living organisms) culture of E. histolytica trophozoites, a prerequisite for in vitro drug susceptibility testing.

Materials:

  • E. histolytica strain (e.g., HM-1:IMSS)

  • TYI-S-33 medium

  • Adult bovine serum, heat-inactivated

  • Penicillin-Streptomycin solution

  • Sterile screw-cap glass culture tubes (16 x 125 mm)

  • Incubator at 37°C

  • Hemocytometer

  • Trypan blue solution

Procedure:

  • Medium Preparation: Prepare TYI-S-33 medium according to standard formulations. Aseptically supplement the medium with 10-15% heat-inactivated adult bovine serum and penicillin-streptomycin to final concentrations of 100 U/mL and 100 µg/mL, respectively.

  • Subculturing:

    • Chill the culture tubes containing confluent trophozoites on ice for 5-10 minutes to detach the adherent amoebae.

    • Aspirate the culture medium and centrifuge at 200 x g for 5 minutes at 4°C.

    • Resuspend the amoeba pellet in fresh, pre-warmed TYI-S-33 medium.

    • Determine the cell density and viability using a hemocytometer and trypan blue exclusion.

    • Inoculate new culture tubes with approximately 5 x 10^4 viable trophozoites/mL.

  • Incubation: Incubate the culture tubes upright at 37°C. Trophozoites will adhere to the glass surface.

  • Maintenance: Monitor the cultures daily for growth and contamination. Subculture every 48-72 hours.

Protocol 2: In Vitro Drug Susceptibility Assay

This protocol can be used to determine the 50% inhibitory concentration (IC50) of test compounds against E. histolytica trophozoites.

Materials:

  • Log-phase E. histolytica trophozoites

  • 96-well microtiter plates

  • Test compounds (e.g., tilbroquinol, tiliquinol, metronidazole) dissolved in a suitable solvent (e.g., DMSO)

  • TYI-S-33 medium

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Plate reader (luminometer or fluorometer)

Procedure:

  • Cell Seeding: Harvest log-phase trophozoites and adjust the cell density to 1 x 10^5 cells/mL in fresh TYI-S-33 medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add 1 µL of each compound dilution to the respective wells. Include solvent controls and a positive control (e.g., metronidazole).

  • Incubation: Incubate the plates at 37°C for 48 hours in an anaerobic gas pack system or an anaerobic chamber.

  • Viability Assessment:

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Animal Model of Intestinal Amoebiasis

Animal models are essential for evaluating the in vivo efficacy of anti-amoebic drugs. The mouse model is commonly used for studying intestinal amoebiasis.

Materials:

  • Male CBA or C57BL/6 mice (4-6 weeks old)

  • Virulent E. histolytica trophozoites

  • Test compounds formulated for oral administration

  • Metronidazole as a positive control

  • Surgical instruments for intracecal inoculation

  • Anesthesia

Procedure:

  • Infection:

    • Anesthetize the mice.

    • Make a small midline laparotomy incision to expose the cecum.

    • Inject 1-2 x 10^6 virulent E. histolytica trophozoites in a small volume of culture medium directly into the cecal lumen.

    • Suture the abdominal wall and skin.

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer the test compounds (e.g., a combination of a tissue amoebicide and a luminal amoebicide) and controls orally once daily for 5-7 days.

  • Evaluation of Efficacy:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the ceca and score the extent of tissue damage and ulceration.

    • Culture the cecal contents to determine the presence or absence of viable amoebae (parasitological cure).

    • Histopathological analysis of the cecal tissue can also be performed to assess inflammation and tissue invasion.

  • Data Analysis: Compare the cecal scores and the rates of parasitological cure between the different treatment groups.

Visualizations

Signaling Pathway: Proposed Rationale for Combination Therapy

G cluster_lumen Intestinal Lumen cluster_wall Intestinal Wall & Tissues A E. histolytica Cysts B E. histolytica Trophozoites A->B Excystation B->A Encystation C Invasive Trophozoites B->C Invasion D Tissue Amoebicide (e.g., Metronidazole) D->C Eliminates E Luminal Amoebicide (this compound) E->A Eliminates E->B Eliminates G A Culture E. histolytica Trophozoites B Seed Trophozoites in 96-well Plates A->B C Add Serial Dilutions of Test Compounds B->C D Anaerobic Incubation (48 hours) C->D E Assess Cell Viability D->E F Calculate IC50 Values E->F G A Amoebiasis (Invasive & Luminal) B Tissue Amoebicide Alone A->B C Tissue + Luminal Amoebicide A->C D Clinical Cure, Potential Relapse B->D E Complete Parasitological Cure C->E

References

Formulation and Quality Control Protocols for Intetrix Capsules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the formulation of Intetrix capsules, an antiprotozoal agent, and outline key experimental protocols for its quality control. This document is intended to serve as a comprehensive resource for professionals in drug development and research.

Formulation of this compound Capsules

This compound is a hard gelatin capsule containing a combination of active pharmaceutical ingredients (APIs) effective against intestinal amoebiasis.[1][2] The formulation is designed for oral administration and localized action within the gastrointestinal tract.[2]

Active Pharmaceutical Ingredients (APIs)

The therapeutic effect of this compound is derived from a synergistic combination of three hydroxyquinoline derivatives:

  • Tiliquinol: An antiprotozoal agent.

  • Tiliquinol Laurylsulphate: A salt of tiliquinol.

  • Tilbroquinol: Another antiprotozoal agent.[1][2]

A summary of the quantitative composition and key physicochemical properties of the APIs is presented in Table 1.

Table 1: Active Pharmaceutical Ingredients (APIs) in this compound Capsules

ParameterTiliquinolTiliquinol LaurylsulphateTilbroquinol
Dosage per Capsule 50 mg[1][3][4]50 mg[1][3][4]200 mg[1][3][4]
Chemical Name 5-methylquinolin-8-ol5-methylquinolin-8-ol dodecyl sulfate7-bromo-5-methylquinolin-8-ol
Molecular Formula C₁₀H₉NO[5]C₂₂H₃₅NO₅S[6]C₁₀H₈BrNO[7]
Molecular Weight 159.18 g/mol [5]425.58 g/mol [6]238.08 g/mol [7]
Melting Point Not specifiedNot specified160 °C[8]
Solubility Not specifiedNot specifiedSoluble in DMSO[9][10]
Excipients

The excipients in this compound capsules are crucial for the stability, manufacturability, and performance of the final dosage form. They are categorized into capsule fill excipients and capsule shell components.

Table 2: Excipients in this compound Capsules

ComponentExcipientFunctionKey Properties
Capsule Fill Monohydrated LactoseFiller/Diluent[1][3]Provides bulk, aids in uniform content, good compressibility.[11]
Corn StarchDisintegrant, Binder[1][3]Facilitates capsule breakdown and drug release, aids in powder cohesion.[12]
Capsule Shell GelatinShell-forming agentHigh bloom strength (200-250 g) and controlled viscosity are critical for hard capsules.[13]
Titanium Dioxide (E171)Opacifier, Colorant[1][3]Provides a white, opaque appearance and protects contents from light.
Azorubine (E122)Colorant[1][3]Imparts a red color.
Indigotine (E132)Colorant[1][3]Imparts a blue color.

Manufacturing and Quality Control Workflow

The manufacturing of this compound capsules involves a series of controlled steps, from the preparation of the gelatin solution for the capsule shell to the final packaging of the filled capsules. Rigorous in-process and final product quality control tests are performed to ensure the safety, efficacy, and quality of the product.

G cluster_0 Capsule Shell Manufacturing cluster_1 Formulation Blending cluster_2 Capsule Filling & Finishing cluster_3 Quality Control Testing GelatinPrep Gelatin Solution Preparation DipCoating Dip-coating on Moulds GelatinPrep->DipCoating Drying Drying DipCoating->Drying StrippingTrimming Stripping & Trimming Drying->StrippingTrimming Joining Joining of Cap & Body StrippingTrimming->Joining CapsuleFilling Capsule Filling Joining->CapsuleFilling APIs APIs (Tiliquinol, Tilbroquinol, Tiliquinol Laurylsulphate) Blending Blending APIs->Blending Excipients Excipients (Lactose, Corn Starch) Excipients->Blending Blending->CapsuleFilling Printing Printing CapsuleFilling->Printing WeightVariation Weight Variation CapsuleFilling->WeightVariation ContentUniformity Content Uniformity CapsuleFilling->ContentUniformity Disintegration Disintegration Test CapsuleFilling->Disintegration Dissolution Dissolution Test CapsuleFilling->Dissolution Packaging Packaging Printing->Packaging

Figure 1: Manufacturing and Quality Control Workflow for this compound Capsules.

Experimental Protocols for Quality Control

The following are detailed protocols for key quality control tests for hard gelatin capsules, adapted for the analysis of this compound.

Disintegration Test

Objective: To determine if the capsules disintegrate within a prescribed time when placed in a liquid medium.

Apparatus: USP Disintegration Apparatus.

Procedure:

  • The disintegration medium is typically purified water maintained at 37 ± 2°C.[14]

  • One capsule is placed in each of the six tubes of the basket-rack assembly.[15]

  • The apparatus is operated, immersing the basket in the medium at a constant frequency of 29-32 cycles per minute.[16]

  • The capsules are observed throughout the test.

  • Acceptance Criteria: The capsules pass the test if all of them have disintegrated within 30 minutes.[17] Complete disintegration is defined as the state in which any residue of the unit, except for fragments of the insoluble capsule shell, is a soft mass with no palpably firm core.[14] If one or two capsules fail to disintegrate, the test is repeated on 12 additional capsules. Not less than 16 of the total 18 capsules tested must disintegrate completely.[14]

G Start Start Setup Set up Disintegration Apparatus (Water at 37±2°C) Start->Setup PlaceCapsules Place 6 Capsules in Basket Setup->PlaceCapsules RunTest Operate Apparatus for 30 min PlaceCapsules->RunTest Observe Observe for Disintegration RunTest->Observe AllDisintegrated All 6 Disintegrated? Observe->AllDisintegrated Pass Pass AllDisintegrated->Pass Yes OneOrTwoFail 1 or 2 Failed? AllDisintegrated->OneOrTwoFail No RepeatTest Repeat with 12 Additional Capsules OneOrTwoFail->RepeatTest Yes Fail Fail OneOrTwoFail->Fail No SixteenOfEighteen ≥16 of 18 Disintegrated? RepeatTest->SixteenOfEighteen SixteenOfEighteen->Pass Yes SixteenOfEighteen->Fail No

Figure 2: Disintegration Test Workflow.
Dissolution Test

Objective: To measure the rate and extent of drug release from the capsule.

Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle). For capsules that may float, Apparatus 1 is often preferred, or sinkers may be used with Apparatus 2.[18][19]

Procedure:

  • The dissolution medium is selected based on the solubility of the APIs. Given the poor solubility of hydroxyquinoline derivatives, a medium containing a surfactant may be necessary to achieve sink conditions.[20][21] A common starting point is 900 mL of 0.1 N HCl or a buffered solution at a physiologically relevant pH, maintained at 37 ± 0.5°C.[18]

  • The apparatus is assembled and the medium is allowed to equilibrate to the set temperature.

  • One capsule is placed in each vessel.

  • The apparatus is operated at a specified rotation speed (e.g., 100 rpm for Apparatus 1 or 50-75 rpm for Apparatus 2).[22]

  • At predetermined time points, an aliquot of the dissolution medium is withdrawn from each vessel.

  • The concentration of the dissolved APIs in each sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Acceptance Criteria: The percentage of the labeled amount of drug dissolved at each time point must meet the specifications outlined in the product monograph.

G Start Start PrepareMedium Prepare Dissolution Medium (e.g., 900mL 0.1N HCl at 37±0.5°C) Start->PrepareMedium PlaceCapsule Place One Capsule per Vessel PrepareMedium->PlaceCapsule RunApparatus Operate Apparatus at Specified Speed PlaceCapsule->RunApparatus WithdrawSamples Withdraw Aliquots at Predetermined Time Points RunApparatus->WithdrawSamples AnalyzeSamples Analyze API Concentration (UV-Vis or HPLC) WithdrawSamples->AnalyzeSamples CalculateRelease Calculate % Drug Released AnalyzeSamples->CalculateRelease CompareCriteria Compare with Acceptance Criteria CalculateRelease->CompareCriteria Pass Pass CompareCriteria->Pass Meets Specification Fail Fail CompareCriteria->Fail Does Not Meet Specification

Figure 3: Dissolution Test Protocol.
Content Uniformity

Objective: To ensure that every capsule contains the intended amount of drug substance with little variation among capsules within a batch.

Procedure:

  • A random sample of 10 capsules is taken from the batch.

  • The content of each capsule is individually assayed for the active ingredients using a validated analytical method (e.g., HPLC).

  • The acceptance value (AV) is calculated based on the individual contents and the label claim.

  • Acceptance Criteria: The requirements for dosage uniformity are met if the acceptance value of the first 10 dosage units is less than or equal to L1 (typically 15.0). If the AV is greater than L1, the next 20 units are tested and the AV is recalculated for the 30 units. The requirements are met if the final AV is less than or equal to L1 and no individual content is outside of a wider range defined by L2 (typically 25.0).[23]

Weight Variation

Objective: To ensure consistency in the weight of the capsule contents.

Procedure:

  • 20 intact capsules are individually weighed.

  • The contents of each capsule are removed.

  • The empty shells are individually weighed.

  • The net weight of the contents of each capsule is calculated by subtracting the weight of the shell from the gross weight.

  • The average net weight is determined.

  • Acceptance Criteria: The batch passes the test if not more than two of the individual net weights deviate from the average net weight by more than the percentage specified in the pharmacopeia (typically ±10% for capsules), and no capsule deviates by more than twice that percentage.[23]

References

Application Notes & Protocols: In Vitro Efficacy Assessment of Intetrix

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Intetrix is an oral, fixed-dose intestinal antiseptic and antiprotozoal agent.[1] Its active components are Tilbroquinol and Tiliquinol, which are synthetic derivatives of 8-hydroxyquinoline.[1][2][3] Historically, it has been prescribed for the treatment of intestinal amoebiasis, targeting the protozoan Entamoeba histolytica.[2][3][4] The therapeutic action of this compound is localized to the gastrointestinal tract.[1] These application notes provide detailed in vitro protocols to assess the efficacy of this compound against relevant protozoan and bacterial pathogens, aiding in preclinical research and drug development.

Mechanism of Action: The antimicrobial and antiprotozoal activity of this compound's components, as 8-hydroxyquinoline derivatives, is primarily attributed to their ability to chelate essential metal ions, such as iron, zinc, and copper.[5][6][7] These metal ions are critical cofactors for various microbial enzymes. By sequestering these ions, the compounds disrupt vital enzymatic processes and interfere with microbial metabolism, leading to the inhibition of growth and eventual cell death.[6][7]

cluster_0 Microbial Cell This compound This compound (8-Hydroxyquinoline Derivative) Chelate Inactive Chelated Complex This compound->Chelate Chelates Metal Metal Ions (Fe²⁺, Cu²⁺, Zn²⁺) Metal->Chelate Enzyme Essential Microbial Enzymes Death Inhibition of Growth & Cell Death Enzyme->Death Disruption of metabolic pathways Chelate->Enzyme Prevents ion binding to enzyme

Caption: Mechanism of action of this compound via metal ion chelation.

Section 1: Antiprotozoal Efficacy Assessment against Entamoeba histolytica

This section details the protocol for determining the 50% inhibitory concentration (IC50) of this compound against E. histolytica trophozoites using a colorimetric assay based on the reduction of Nitroblue Tetrazolium (NBT).

Experimental Protocol: NBT Reduction Assay

Principle: This method quantifies the viability of E. histolytica trophozoites after exposure to the test compound. Viable amoebae reduce the yellow NBT dye to a dark blue formazan product, which can be measured spectrophotometrically. A decrease in formazan production correlates with reduced parasite viability.[8]

Materials:

  • Entamoeba histolytica strain (e.g., HM1:IMSS)

  • TYI-S-33 medium for amoeba cultivation

  • This compound (or its active components)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Nitroblue Tetrazolium (NBT)

  • Hank's Balanced Salt Solution (HBSS)

  • Spectrophotometer (plate reader)

  • Hemocytometer

  • Incubator (37°C)

Procedure:

  • Parasite Culture: Culture E. histolytica trophozoites axenically in TYI-S-33 medium at 37°C. Harvest parasites from a 24-48 hour old culture for the assay.

  • Inoculum Preparation: Suspend the harvested trophozoites in fresh medium. Adjust the parasite concentration to 3 x 10⁵ parasites/mL using a hemocytometer.[8]

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the drug in fresh medium in a 96-well plate. Start with a high concentration (e.g., 200 µM) in the first row and dilute downwards, leaving control wells with medium only (with and without the DMSO vehicle).[8]

  • Incubation: Add 100 µL of the parasite suspension (containing 3 x 10⁴ parasites) to each well. Incubate the plate at 37°C for 4 hours.[8]

  • NBT Reduction:

    • After incubation, carefully aspirate the medium from the wells.

    • Wash the wells gently with pre-warmed HBSS (pH 7.2).

    • Add 100 µL of NBT solution in HBSS to each well.

    • Incubate at 37°C for 45 minutes.[8]

  • Reading: Aspirate the NBT solution. The resulting formazan precipitate can be dissolved in a suitable solvent (like DMSO) and the absorbance read at a specific wavelength (typically ~570 nm), or the plate can be read directly if the signal is sufficient.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration relative to the drug-free control wells.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Determine the IC50 value using a sigmoidal dose-response curve fit.

start Start: Culture E. histolytica Trophozoites prep_inoculum Prepare Inoculum (3x10⁵ parasites/mL) start->prep_inoculum add_parasites Add 100µL Parasite Suspension to Wells prep_inoculum->add_parasites prep_plate Prepare 96-Well Plate with Serial Drug Dilutions prep_plate->add_parasites incubate1 Incubate Plate (37°C, 4 hours) add_parasites->incubate1 wash1 Aspirate Medium & Wash with HBSS incubate1->wash1 add_nbt Add NBT Solution wash1->add_nbt incubate2 Incubate Plate (37°C, 45 mins) add_nbt->incubate2 read_plate Read Absorbance (Spectrophotometer) incubate2->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the antiprotozoal (E. histolytica) NBT assay.

Section 2: Antibacterial Efficacy Assessment

This section outlines the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against relevant enteric bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10]

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC value.[9] This method is recommended by standardization bodies like CLSI and EUCAST.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Clostridium difficile, Campylobacter jejuni)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion)

  • This compound

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator with appropriate atmospheric conditions (aerobic or anaerobic)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select several well-isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Plate Preparation:

    • Dispense the appropriate broth medium into all wells of a 96-well plate.

    • Prepare serial two-fold dilutions of this compound directly in the plate, starting from a high concentration.

    • Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).

  • Inoculation: Inoculate each well (except the negative control) with the diluted bacterial suspension. The final volume in each well is typically 100-200 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours. For anaerobic bacteria like C. difficile, incubation must be performed under appropriate anaerobic conditions.

  • MIC Determination:

    • After incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[10]

    • The positive control well should show clear turbidity, and the negative control well should remain clear.

start Start: Select Bacterial Colonies from Plate prep_suspension Prepare Bacterial Suspension in Saline/Broth start->prep_suspension standardize Adjust to 0.5 McFarland Standard prep_suspension->standardize dilute_inoculum Dilute to Final Inoculum Concentration standardize->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_plate Prepare 96-Well Plate with Serial Drug Dilutions prep_plate->inoculate incubate Incubate Plate (e.g., 37°C, 16-20h) inoculate->incubate read_mic Visually Inspect Wells for Turbidity incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Growth read_mic->determine_mic end End determine_mic->end

Caption: Workflow for the antibacterial broth microdilution MIC assay.

Data Presentation

Quantitative data from in vitro efficacy studies should be presented in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: Example Data for Antiprotozoal Susceptibility of E. histolytica

Compound Strain IC50 (µg/mL) Selectivity Index (SI)*
This compound HM1:IMSS Value Value
This compound Clinical Isolate 1 Value Value
Metronidazole HM1:IMSS 0.06 - 0.12[12] Value
Tinidazole HM1:IMSS 0.06 - 0.25[12] Value

*Selectivity Index (SI) is calculated as CC50 (cytotoxicity against a mammalian cell line) / IC50 (activity against the parasite). A higher SI is desirable.

Table 2: Example Data for Antibacterial Susceptibility (MIC)

Compound Organism ATCC Strain MIC (µg/mL) Interpretation (S/I/R)*
This compound Escherichia coli 25922 Value -
This compound Clostridium difficile 9689 Value -
This compound Campylobacter jejuni 33560 Value -
Furazolidone Helicobacter pylori N/A ≤ 1.0[13] S
Metronidazole Helicobacter pylori N/A > 8.0[13] R

*Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) requires established clinical breakpoints, which may not exist for this compound.

References

Intetrix® (Tilbroquinol/Tiliquinol) for the Treatment of Intestinal Amoebiasis in Adults: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Intetrix® is a fixed-dose combination oral therapeutic agent indicated for the treatment of intestinal amoebiasis in adults. It contains two active pharmaceutical ingredients: tiliquinol and tilbroquinol, both of which are derivatives of 8-hydroxyquinoline.[1] this compound is classified as an intestinal antiseptic and an antiprotozoal agent.[1] Its primary application is in the management of intestinal infections caused by the protozoan parasite Entamoeba histolytica.

This compound is indicated for the following conditions in adults:

  • Asymptomatic Intestinal Amoebiasis: For the treatment of individuals who are carriers of Entamoeba histolytica cysts but do not exhibit clinical symptoms.[2][3]

  • Symptomatic Intestinal Amoebiasis (in combination therapy): As an adjunct to a tissue amoebicide in the treatment of amoebic dysentery.[2][3]

This document provides detailed application notes and protocols for the use of this compound in a research and clinical development context, based on available data.

Quantitative Data Summary

Limited publicly available data from controlled clinical trials specifically evaluating the efficacy of this compound in terms of parasitological cure rates were identified in the conducted search. The information available primarily pertains to its approved indications and dosage.

ParameterValue/DescriptionSource(s)
Active Ingredients Tilbroquinol and Tiliquinol[1]
Pharmaceutical Form Hard capsules[1]
Indication Intestinal amoebiasis in adults[2][3]
Dosage Regimen Two capsules in the morning and two capsules in the evening[4]
Frequency Twice daily[4]
Duration of Treatment 10 days[4]
Administration Orally, preferably at the beginning of meals, swallowed whole with water.[4]

Mechanism of Action (Proposed)

The precise biochemical mechanism of action of tiliquinol and tilbroquinol against Entamoeba histolytica is not fully elucidated in the available literature. However, as a contact amoebicide, this compound is understood to exert its effect directly on the E. histolytica trophozoites and cysts within the intestinal lumen.[2][5] The synergistic action of its two active components is believed to be responsible for its therapeutic effect.[4]

Based on the known pathogenesis of E. histolytica, which involves adhesion to host cells, cytolysis, and phagocytosis, it can be hypothesized that the components of this compound may interfere with these critical virulence pathways. The pathogenesis of amoebiasis involves the parasite's lectins binding to galactose and N-acetylgalactosamine on epithelial cells, leading to cell death and tissue invasion through the action of enzymes like cysteine proteases.[6]

cluster_eh Entamoeba histolytica Trophozoite cluster_this compound This compound (Tiliquinol/Tilbroquinol) Adhesion Adhesion Cytolysis Cytolysis Phagocytosis Phagocytosis Proliferation Proliferation Interference Interference Interference->Adhesion Inhibition of surface lectins? Interference->Cytolysis Inhibition of cysteine proteases? Interference->Phagocytosis Disruption of cytoskeleton? Interference->Proliferation Metabolic disruption?

Caption: Proposed Mechanism of Action of this compound against E. histolytica.

Experimental Protocols

While specific clinical trial protocols for this compound were not available in the search, a generalized protocol for a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of an oral therapeutic agent for asymptomatic intestinal amoebiasis in adults is provided below.

Protocol: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study of this compound for the Treatment of Asymptomatic Intestinal Amoebiasis in Adults

1. Study Objectives:

  • Primary Objective: To evaluate the efficacy of this compound in achieving parasitological cure in adults with asymptomatic intestinal amoebiasis.

  • Secondary Objectives:

    • To assess the safety and tolerability of this compound.

    • To evaluate the clinical response in participants who may develop symptoms.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

3. Participant Population:

  • Inclusion Criteria:

    • Adults aged 18-65 years.

    • Confirmed asymptomatic carriers of Entamoeba histolytica cysts in stool samples, diagnosed by microscopic examination and confirmed by a specific antigen detection test or PCR.

    • Willingness to provide written informed consent.

  • Exclusion Criteria:

    • Presence of clinical symptoms of amoebiasis (e.g., diarrhea, dysentery, abdominal pain).

    • History of hypersensitivity to 8-hydroxyquinoline derivatives.

    • Treatment with any antiprotozoal or antibiotic medication within the last 30 days.

    • Pregnancy or lactation.

    • Significant underlying medical conditions.

4. Treatment:

  • Investigational Product: this compound capsules.

  • Control: Placebo capsules identical in appearance to this compound.

  • Dosage and Administration: Two capsules of this compound or placebo taken orally twice daily for 10 days.

5. Study Procedures and Assessments:

  • Screening Visit (Day -7 to -1):

    • Informed consent.

    • Medical history and physical examination.

    • Collection of stool samples for parasitological examination (microscopy and antigen detection/PCR).

    • Blood and urine samples for baseline safety assessments.

  • Randomization and Baseline (Day 0):

    • Eligible participants are randomized to receive either this compound or placebo.

    • Dispensation of study medication.

  • Follow-up Visits (Day 11, Day 30, and Day 60):

    • Assessment of adverse events.

    • Collection of stool samples for parasitological examination to determine cure.

    • Clinical assessment for the development of any symptoms.

6. Outcome Measures:

  • Primary Efficacy Endpoint: Parasitological cure, defined as the absence of E. histolytica cysts and/or trophozoites in stool samples at the end of the follow-up period (Day 60).

  • Safety Endpoints: Incidence and severity of adverse events.

Screening Screening Randomization Randomization Screening->Randomization Eligible Participants Treatment Treatment Randomization->Treatment This compound or Placebo (10 days) FollowUp FollowUp Treatment->FollowUp Post-treatment assessments Analysis Analysis FollowUp->Analysis Efficacy and Safety Data

Caption: Workflow of a Clinical Trial for this compound in Amoebiasis.

Diagnostic and Treatment Pathway

The management of intestinal amoebiasis involves a clear diagnostic and therapeutic pathway to ensure appropriate patient care.

Patient Patient with Suspected Amoebiasis Diagnosis Stool Analysis (Microscopy, Antigen Test, PCR) Patient->Diagnosis Asymptomatic Asymptomatic Carrier Diagnosis->Asymptomatic Cysts present, no symptoms Symptomatic Symptomatic Amoebiasis Diagnosis->Symptomatic Trophozoites/cysts present with symptoms IntetrixMono This compound Monotherapy Asymptomatic->IntetrixMono TissueAmoebicide Tissue Amoebicide Symptomatic->TissueAmoebicide IntetrixAdjunct This compound as Adjunct TissueAmoebicide->IntetrixAdjunct Follow-on therapy

Caption: Diagnostic and Treatment Pathway for Intestinal Amoebiasis.

Safety and Tolerability

The use of this compound has been associated with certain adverse events. In a clinical study with healthy volunteers, asymptomatic increases in liver transaminases were reported.[3] Cases of liver disorders, mainly elevated transaminases, have also been identified through pharmacovigilance, which were generally resolved within a month.[3] Cutaneous reactions and, in rare cases of long-term use, peripheral or optic neuropathy have been observed.[3] Due to the potential for hepatotoxicity, which may be dose-dependent, the use of this compound was restricted in France to the treatment of intestinal amoebiasis.[3]

Conclusion

This compound (tilbroquinol/tiliquinol) is an established luminal amoebicide for the treatment of intestinal amoebiasis in adults. While its clinical use is supported by its marketing authorizations, there is a notable absence of recent, publicly available, detailed clinical trial data to quantify its efficacy with modern diagnostic standards. Further research, including well-designed randomized controlled trials, would be beneficial to provide more robust evidence on its parasitological cure rates. Additionally, in-depth studies into the molecular mechanism of action of its active components against Entamoeba histolytica would provide valuable insights for drug development professionals and researchers in the field of antiprotozoal therapies. Professionals should remain aware of the potential for hepatotoxicity and adhere to the recommended dosage and duration of treatment.

References

Intetrix (Tilbroquinol/Tiliquinol): Application Notes and Protocols for Acute Diarrhea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intetrix was an oral antimicrobial agent previously prescribed for the treatment of acute diarrhea of infectious origin. Its active components, tilbroquinol and tiliquinol, are derivatives of 8-hydroxyquinoline and exert their therapeutic effect through intestinal antiseptic and antiprotozoal action. However, due to concerns regarding potential hepatotoxicity, its indication for acute diarrhea was later withdrawn in several countries, and its use was restricted to the treatment of intestinal amoebiasis. This document provides detailed application notes and protocols based on available clinical data and the known pharmacological properties of its active ingredients.

Drug Composition and Formulation

This compound was available in capsule form for oral administration. The typical composition of an this compound capsule is detailed in the table below.

ComponentQuantity per CapsuleRole
Tilbroquinol200 mgActive Ingredient
Tiliquinol50 mgActive Ingredient
Tiliquinol Lauryl Sulfate50 mgActive Ingredient
Lactose MonohydratePresentExcipient
Corn StarchPresentExcipient

Prescribing Information for Acute Diarrhea (Historical)

The standard dosage regimen for this compound in the treatment of acute diarrhea in adults was as follows:

ParameterRecommendation
Dosage 2 capsules taken orally in the morning and 2 capsules in the evening.
Total Daily Dose 4 capsules.
Administration Capsules were to be swallowed whole, preferably at the beginning of meals.
Duration of Use The typical course of treatment was 10 days.

Clinical Efficacy in Acute Diarrheal Diseases

Clinical studies conducted on this compound for the treatment of acute diarrheal diseases, including bacterial dysentery, escherichiosis, and klebsiellosis, demonstrated therapeutic effectiveness.[1] One study highlighted its efficacy in treating acute shigellosis caused by Shigella sonnei and Shigella flexneri. In this trial, patients treated with this compound showed a faster reduction in symptoms of intoxication, abdominal pain, and diarrhea compared to the control group receiving furazolidone.

A notable observation from a 1995 study was the marked therapeutic effectiveness of this compound when used in combination with smecta, a natural clay-based gastrointestinal protectant.[1]

Experimental Protocols

Representative Clinical Trial Protocol for this compound in Acute Bacterial Diarrhea

Objective: To evaluate the efficacy and safety of this compound in the treatment of acute bacterial diarrhea.

Study Design: A randomized, controlled clinical trial.

Patient Population: Adult patients presenting with symptoms of acute diarrhea (defined as three or more loose or watery stools per day for less than 72 hours) and suspected bacterial etiology (e.g., presence of fever, abdominal cramps, or dysentery).

Inclusion Criteria:

  • Age 18-65 years.

  • Informed consent.

  • Clinical diagnosis of acute bacterial diarrhea.

Exclusion Criteria:

  • Known hypersensitivity to 8-hydroxyquinoline derivatives.

  • Pre-existing liver disease or impaired liver function.

  • Pregnancy or lactation.

  • Use of other antimicrobial agents within the previous 7 days.

Treatment Arms:

  • This compound Group: this compound administered at a dose of 2 capsules twice daily for 10 days.

  • Control Group: Placebo or an alternative standard of care antimicrobial (e.g., furazolidone) administered at a standard dose.

Primary Efficacy Endpoints:

  • Time to last unformed stool (TLUS).

  • Frequency of stools per day.

Secondary Efficacy Endpoints:

  • Resolution of associated symptoms (fever, abdominal pain, nausea).

  • Microbiological clearance of the causative pathogen from stool samples.

Safety Assessments:

  • Monitoring of adverse events, with a particular focus on gastrointestinal and neurological symptoms.

  • Liver function tests (ALT, AST, bilirubin) at baseline and at the end of treatment.

Statistical Analysis:

  • Comparison of the primary and secondary endpoints between the treatment groups using appropriate statistical methods (e.g., t-tests, chi-squared tests, survival analysis for TLUS).

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (10 days) cluster_followup Follow-up & Analysis screening Patient Screening (Inclusion/Exclusion Criteria) enrollment Informed Consent & Enrollment screening->enrollment randomization Randomization enrollment->randomization intetrix_arm This compound Group (2 capsules, twice daily) randomization->intetrix_arm Arm 1 control_arm Control Group (Placebo or Standard of Care) randomization->control_arm Arm 2 followup Daily Symptom Diary (Stool frequency, consistency) intetrix_arm->followup safety_monitoring Adverse Event Monitoring & Liver Function Tests intetrix_arm->safety_monitoring control_arm->followup control_arm->safety_monitoring data_analysis Data Analysis (Efficacy & Safety) followup->data_analysis safety_monitoring->data_analysis

Fig. 1: Representative Clinical Trial Workflow for this compound.

Mechanism of Action

The active ingredients of this compound, tilbroquinol and tiliquinol, are 8-hydroxyquinoline derivatives. The antimicrobial mechanism of this class of compounds is primarily attributed to their ability to chelate essential metal ions, thereby disrupting crucial bacterial cellular processes.

The proposed mechanism involves the following steps:

  • Chelation of Metal Ions: 8-hydroxyquinoline derivatives bind to essential divalent metal ions such as iron (Fe²⁺), zinc (Zn²⁺), and manganese (Mn²⁺) which are vital cofactors for many bacterial enzymes.

  • Enzyme Inhibition: The chelation of these metal ions leads to the inhibition of key enzymes involved in bacterial metabolism, DNA replication, and protein synthesis.

  • Disruption of Membrane Function: Some studies suggest that these compounds can also interfere with the bacterial cell membrane, leading to increased permeability and cell lysis.

G cluster_drug This compound Active Ingredients cluster_bacterium Bacterial Cell drug Tilbroquinol & Tiliquinol (8-Hydroxyquinoline Derivatives) metal_ions Essential Metal Ions (Fe²⁺, Zn²⁺, Mn²⁺) drug->metal_ions Chelation enzymes Bacterial Enzymes (Metabolism, DNA Replication) drug->enzymes Inhibition membrane Cell Membrane drug->membrane Disruption metal_ions->enzymes Cofactors for cell_death Bacterial Cell Death enzymes->cell_death Leads to membrane->cell_death Leads to

Fig. 2: Proposed Antimicrobial Mechanism of 8-Hydroxyquinoline Derivatives.

Safety and Tolerability

While generally tolerated for short-term use, this compound has been associated with adverse effects, the most significant being hepatotoxicity.

Common Adverse Effects:

  • Skin reactions.

Serious Adverse Effects:

  • Hepatotoxicity: Cases of elevated liver transaminases and acute hepatitis have been reported. This led to the restriction of its use for acute diarrhea.

  • Peripheral Neuropathy: Rare cases of peripheral neuropathy have been associated with prolonged use.

Due to the risk of liver injury, the use of this compound was contraindicated in patients with pre-existing hepatic impairment.

Discontinuation for Acute Diarrhea

In the late 1990s, regulatory agencies in several countries, including France, re-evaluated the benefit-risk profile of this compound. It was concluded that the risk of hepatotoxicity outweighed the benefits in the treatment of self-limiting acute diarrhea. Consequently, the indication for acute diarrhea was removed, and its use was limited to the treatment of intestinal amoebiasis, a more serious condition for which the therapeutic benefits were considered to justify the risks. The marketing of this compound has since been discontinued in many regions.

Conclusion for Drug Development Professionals

The case of this compound serves as an important example in drug development, highlighting the critical need for thorough post-marketing surveillance and the continuous evaluation of a drug's benefit-risk profile. While the 8-hydroxyquinoline scaffold demonstrates potent antimicrobial activity, the potential for off-target toxicity, such as hepatotoxicity, must be carefully assessed in the development of new derivatives. Future research in this area should focus on modifying the structure of these compounds to enhance their antimicrobial selectivity and reduce their potential for adverse effects on host tissues.

References

Troubleshooting & Optimization

Adverse effects and toxicity profile of Intetrix

Author: BenchChem Technical Support Team. Date: December 2025

Intetrix Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the adverse effects and toxicity profile of this compound, a medication containing the active ingredients tilbroquinol and tiliquinol.[1][2] The information is intended to assist researchers in their experimental design, execution, and interpretation of results. Given that this compound has seen restricted use and has been withdrawn from some markets, comprehensive clinical trial data is limited.[3] This guide synthesizes available information and provides generalizable experimental protocols for toxicological assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical components of this compound?

A1: this compound is a fixed-dose combination of tilbroquinol and tiliquinol (often as tiliquinol lauryl sulfate), which are derivatives of 8-hydroxyquinoline.[1][4] It is classified as an intestinal antiseptic and antiprotozoal agent.[4]

Q2: What are the major reported adverse effects of this compound in a clinical setting?

A2: The most frequently cited adverse effects include elevated liver transaminases (a sign of potential liver injury), skin reactions such as hypersensitivity (urticaria, angioedema) and persistent pigmented erythema, and exceptionally, neurological effects.[5][6][7]

Q3: What is the primary toxicity concern associated with this compound?

A3: The primary toxicity concern is hepatotoxicity (liver damage).[3][8] This has been a significant factor in its restricted use and withdrawal from the market in some countries, such as France.[3][8] In case of jaundice during treatment, the therapy should be stopped.[6]

Q4: Are there any neurological side effects associated with this compound?

A4: Yes, although reported as exceptional or rare, peripheral neuropathy and optic nerve disorders have been associated with prolonged use of this compound.[7][8] As a member of the quinoline derivative family, its potential for neurotoxicity is a point of consideration in non-clinical studies.[9][10]

Q5: Has this compound been associated with any specific drug-drug interactions?

A5: It is advised not to prescribe this compound in association with other medicinal products that contain hydroxyquinolines.[6][7]

Q6: What is the current regulatory status of this compound?

A6: The use of this compound has been restricted in some countries. For instance, French health authorities suspended the marketing of the pediatric formulation and restricted the adult formulation's indication to the treatment of intestinal amoebiasis due to concerns about its benefit/risk ratio, particularly regarding hepatotoxicity.[8] It has also been withdrawn from the market in Saudi Arabia.[3]

Troubleshooting Experimental Results

Issue 1: Unexpectedly high cytotoxicity in in vitro liver cell line assays (e.g., HepG2, Huh7).

  • Possible Cause 1: Dose-dependent hepatotoxicity.

    • Troubleshooting Step: this compound's components are known to have a potential for dose-dependent hepatotoxicity.[8] Review your dosing concentrations. Perform a dose-response study starting from very low concentrations to establish a toxicity threshold (IC50).

  • Possible Cause 2: Off-target effects.

    • Troubleshooting Step: The quinoline structure can interact with various cellular pathways. Consider performing target deconvolution studies or pathway analysis on transcriptomic or proteomic data to identify unexpected off-target effects.

  • Possible Cause 3: Contamination or experimental artifact.

    • Troubleshooting Step: Rule out contamination of cell cultures (e.g., mycoplasma). Ensure the vehicle control does not induce cytotoxicity. Verify the purity and stability of your this compound compound.

Issue 2: Observing neuronal cell death or neurite retraction in in vitro neurotoxicity assays.

  • Possible Cause 1: Quinoline-mediated neurotoxicity.

    • Troubleshooting Step: Quinoline derivatives can induce neurotoxicity, potentially through mechanisms like oxidative stress or interference with neurotransmitter systems.[11] Measure markers of oxidative stress (e.g., reactive oxygen species) and apoptosis (e.g., caspase-3 activity) in your neuronal cell cultures following treatment.

  • Possible Cause 2: Non-specific toxicity at high concentrations.

    • Troubleshooting Step: As with hepatotoxicity, ensure you are working within a relevant concentration range. High concentrations of any compound can lead to non-specific cell death. Compare the neurotoxic concentrations to those causing cytotoxicity in non-neuronal cells to assess specificity.

Issue 3: Inconsistent results in animal models of toxicity.

  • Possible Cause 1: Pharmacokinetic variability.

    • Troubleshooting Step: this compound is designed for local action in the gut with minimal systemic absorption.[4] However, inter-individual or inter-species differences in absorption and metabolism could lead to variable systemic exposure and toxicity. Measure plasma concentrations of tilbroquinol and tiliquinol in your animal models to correlate exposure with toxic effects.

  • Possible Cause 2: Diet and gut microbiome interactions.

    • Troubleshooting Step: As an intestinal antiseptic, this compound can alter the gut microbiome, which may, in turn, affect drug metabolism and toxicity. Control for diet and consider analyzing the gut microbiome composition in your animal studies to assess its role in the observed toxicity.

Data on Adverse Events

Quantitative data from large, controlled clinical trials on this compound is scarce in publicly available literature. The following table summarizes the most specific data found, which originates from a small study in healthy volunteers and pharmacovigilance reports in France.[8]

Adverse Event CategoryStudy/SourceNumber of PatientsFrequency/IncidenceNotes
Hepatotoxicity Clinical Study in Healthy Volunteers (France)[8]128 out of 12 (66.7%) showed asymptomatic increased liver transaminases.All cases resolved within one month.
Hepatotoxicity French National Pharmacovigilance System[8]N/A10 cases of liver disorders reported.Primarily elevated transaminases.
Neurological French Commission on Pharmacovigilance[8]N/AReported as "rare cases" with long-term treatment.Includes peripheral neuropathy and optic neuropathy.
Dermatological French Commission on Pharmacovigilance[8]N/ANot quantified, but identified in review of adverse reactions.Includes cutaneous disorders.

Disclaimer: The data presented above is limited and should be interpreted with caution. It is not representative of a large, controlled clinical trial and may not reflect the full spectrum or precise incidence of adverse events.

Experimental Protocols

As specific toxicology study protocols for this compound are not publicly available, the following are generalized methodologies for assessing key toxicities.

Protocol 1: In Vitro Hepatotoxicity Assessment using Human Hepatoma Cells (HepG2)
  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Dosing: Prepare stock solutions of this compound (or its individual components, tilbroquinol and tiliquinol) in a suitable solvent (e.g., DMSO). Create a serial dilution in the culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

  • Treatment: Replace the medium in the 96-well plate with the medium containing the different concentrations of the test compound. Include vehicle control (solvent only) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Cytotoxicity Assay (MTT Assay):

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Neurotoxicity Assessment using Human Neuroblastoma Cells (SH-SY5Y)
  • Cell Culture and Differentiation: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS. To induce a more mature neuronal phenotype, differentiate the cells for 5-7 days in a low-serum medium containing retinoic acid (e.g., 10 µM).

  • Seeding: Plate the differentiated cells in a 96-well plate coated with an extracellular matrix protein (e.g., poly-L-lysine or Matrigel).

  • Dosing and Treatment: Follow the same dosing and treatment procedure as described in Protocol 1, using concentrations appropriate for neurotoxicity studies.

  • Neurite Outgrowth Assay:

    • After 48 hours of treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 and stain for a neuronal marker, such as β-III tubulin, using immunocytochemistry.

    • Acquire images using a high-content imaging system.

  • Data Analysis: Use automated image analysis software to quantify neurite length, number of neurites, and branching points per cell. Compare the results from treated cells to vehicle-treated controls.

  • Apoptosis Assay (Caspase-3/7 Activity):

    • Use a commercially available luminescent or fluorescent assay kit to measure the activity of executioner caspases 3 and 7 in parallel with the neurite outgrowth assay.

    • Follow the manufacturer's instructions to measure the signal on a plate reader.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Hepatotoxicity Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation A Dose-Response Cytotoxicity Assay (e.g., MTT on HepG2 cells) B Determine IC50 Value A->B C Mechanism of Action Assays (at sub-toxic concentrations) B->C G Animal Model Selection (e.g., Rodent) B->G Proceed if IC50 is within relevant range D Markers of Liver Injury (e.g., ALT/AST release assay) C->D E Assess Mitochondrial Dysfunction C->E F Measure Oxidative Stress (ROS) C->F H Administer Test Compound (e.g., Oral Gavage for 14-28 days) G->H I Monitor Clinical Signs & Body Weight H->I J Collect Blood Samples (for clinical chemistry) H->J K Histopathological Analysis of Liver H->K

Caption: Workflow for assessing potential drug-induced hepatotoxicity.

Diagram 2: Logical Troubleshooting for Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed q1 Is cytotoxicity observed in vehicle control? start->q1 a1_yes Issue with solvent or media. Re-evaluate vehicle. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is the dose range appropriate? a1_no->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Perform broad-range dose-response to find therapeutic window. q2->a2_no No q3 Is cytotoxicity cell-line specific? a2_yes->q3 a3_yes Investigate specific pathways in sensitive cell line. q3->a3_yes Yes a3_no Indicates general cytotoxic mechanism. Investigate apoptosis, necrosis. q3->a3_no No

Caption: A troubleshooting decision tree for in vitro cytotoxicity experiments.

References

Technical Support Center: Investigating Hydroxyquinoline-Induced Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, documented cases of peripheral neuropathy specifically attributed to the drug "Intetrix" are sparse in publicly available scientific literature. However, this compound contains hydroxyquinoline derivatives (tilbroquinol and tiliquinol), which are structurally and functionally related to clioquinol. Clioquinol has been extensively documented as the causative agent of Subacute Myelo-Optic Neuropathy (SMON), a severe neurological syndrome with peripheral neuropathy as a hallmark symptom. This technical support guide is therefore based on the extensive research available on clioquinol-induced neurotoxicity as a model for investigating potential this compound-induced peripheral neuropathy.

Frequently Asked Questions (FAQs)

Q1: What is the primary evidence linking hydroxyquinolines to peripheral neuropathy?

The most significant evidence comes from the epidemic of Subacute Myelo-Optic Neuropathy (SMON) in Japan in the mid-20th century, which was epidemiologically linked to the use of clioquinol, an 8-hydroxyquinoline.[1][2] SMON is characterized by subacute sensory and motor disturbances, primarily in the lower extremities, often preceded by abdominal symptoms.[1][2][3] Pathological studies of SMON patients revealed axonopathy of the spinal cord and optic nerves, as well as symmetrical demyelination.[1][2][4]

Q2: What are the known components of this compound and are they related to clioquinol?

This compound contains tilbroquinol and tiliquinol (sometimes as tiliquinol lauryl sulfate).[5][6][7][8] These are both hydroxyquinoline derivatives, placing them in the same chemical class as clioquinol. Due to this structural similarity, there is a theoretical risk for similar neurotoxic effects. Package inserts for this compound have noted "exceptional nervous effects" as a possible side effect and advise against its use with other medications containing hydroxyquinolines.[7]

Q3: What are the proposed mechanisms of clioquinol-induced neurotoxicity?

Current research points to a multi-faceted mechanism of clioquinol-induced neurotoxicity, which may be relevant for other hydroxyquinolines. Key proposed pathways include:

  • Metal Chelation and Ionophore Activity: Clioquinol is a known chelator of metal ions like zinc and copper.[4][9] It can act as an ionophore, disrupting the cellular homeostasis of these metals by increasing their intracellular concentrations.[3]

  • Copper Transport Disruption: Clioquinol has been shown to induce the oxidation of the copper chaperone ATOX1.[1][3][4] This inactivation of ATOX1 impairs the function of copper-dependent enzymes, such as dopamine-β-hydroxylase, leading to reduced noradrenaline synthesis.[1][3]

  • Oxidative Stress: At therapeutic concentrations, clioquinol has demonstrated a pro-oxidant effect in neuronal cultures, leading to increased malondialdehyde (a marker of lipid peroxidation) and cell death.[10]

  • Genotoxicity: Studies have indicated that clioquinol can induce DNA double-strand breaks, leading to the activation of the ATM/p53 signaling pathway, a cellular stress response.[1]

Troubleshooting Guides for Experimental Research

Problem 1: Inconsistent results in neuronal cell culture viability assays after exposure to hydroxyquinolines.
  • Possible Cause 1: Metal content of the culture medium.

    • Troubleshooting: The neurotoxic effects of hydroxyquinolines are closely linked to their interaction with metals like copper and zinc.[3][9] Ensure that the basal media and serum used have consistent and documented concentrations of these metal ions. Consider using a defined, serum-free medium to reduce variability. You can also supplement the medium with a metal chelator like 1,10-phenanthroline as a negative control to see if it mitigates the toxicity.[10]

  • Possible Cause 2: Cell density and confluence.

    • Troubleshooting: High-density cultures may exhibit different sensitivities to toxins due to altered metabolism or cell-cell signaling. Standardize your seeding density and ensure that experiments are performed at a consistent level of confluence (e.g., 70-80%).

  • Possible Cause 3: Oxidative stress in the culture environment.

    • Troubleshooting: Clioquinol's toxicity has an oxidative component.[10] Ensure consistent atmospheric conditions (O2 and CO2 levels) in your incubator. As a control, co-treat cells with antioxidants like ascorbic acid or Trolox C to determine if this rescues the cells from death.[10]

Problem 2: Difficulty in replicating findings of altered protein expression (e.g., VGF, IL-8, dopamine-β-hydroxylase) in response to hydroxyquinoline treatment.
  • Possible Cause 1: Inappropriate time points for analysis.

    • Troubleshooting: The cellular response to a toxic insult is dynamic. DNA damage and p53 activation may occur relatively early, while changes in protein expression and secretion can take longer.[1][3] Conduct a time-course experiment, harvesting cells at multiple time points (e.g., 6, 12, 24, 48 hours) after treatment to identify the optimal window for detecting changes in your protein of interest.

  • Possible Cause 2: Cell-line specific effects.

    • Troubleshooting: The original findings for some of these protein changes were observed in human neuroblastoma cell lines (e.g., SH-SY5Y).[1][3] If you are using a different cell type (e.g., primary neurons, other immortalized lines), they may have different signaling pathways or metabolic responses. If possible, use the same cell line as the original study for replication. If not, you may need to perform additional validation to confirm that the relevant pathways are active in your chosen model.

  • Possible Cause 3: Issues with antibody specificity or detection method sensitivity.

    • Troubleshooting: Verify the specificity of your primary antibodies through appropriate controls (e.g., knockout/knockdown cell lysates, peptide blocking). For secreted proteins like dopamine-β-hydroxylase, ensure you are analyzing the cell culture supernatant and not just the cell lysate.[3] Consider using a more sensitive detection method, such as ELISA, in addition to Western blotting.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on clioquinol-induced neurotoxicity. This data can serve as a benchmark for researchers investigating other hydroxyquinolines.

ParameterFindingCell/Animal ModelReference
Incidence of SMON Approximately 10,000 cases reported in Japan by 1970.Human epidemiological data[2]
Clioquinol Concentration for Toxicity 1-3 µM increased malondialdehyde and killed ~40% of neurons in 24h. A higher dose (30 µM) was less toxic.Murine cortical cultures[10]
Enzyme Secretion Alteration 20-50 µM of clioquinol altered the secretion of dopamine-β-hydroxylase and lysyl oxidase.Human neuroblastoma SH-SY5Y cells[3][4]
Noradrenaline Reduction 20-50 µM of clioquinol reduced noradrenaline levels.Human neuroblastoma SH-SY5Y cells[3][4]

Experimental Protocols

Protocol 1: Assessment of Clioquinol-Induced Oxidation of ATOX1

This protocol is adapted from studies on the mechanism of clioquinol neurotoxicity.[3]

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) to ~80% confluence.

  • Treatment: Treat cells with clioquinol (e.g., 50 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-reducing lysis buffer to preserve the redox state of proteins. The buffer should contain a free-thiol alkylating agent like N-ethylmaleimide (NEM) to prevent post-lysis oxidation.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Non-Reducing SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a non-reducing SDS-polyacrylamide gel. The absence of reducing agents like DTT or β-mercaptoethanol is critical. Oxidized ATOX1 will form dimers and migrate slower than the reduced monomeric form.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for ATOX1. Following incubation with an appropriate HRP-conjugated secondary antibody, visualize the bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities for monomeric (reduced) and dimeric (oxidized) ATOX1. An increase in the dimer-to-monomer ratio in clioquinol-treated samples indicates oxidation.

Visualizations

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Neuron) This compound This compound Component (e.g., Clioquinol) Intetrix_in Intracellular Hydroxyquinoline This compound->Intetrix_in Enters Cell Zn Zinc (Zn2+) Zn_in Increased Intracellular Zn2+ Zn->Zn_in Ionophore action Cu Copper (Cu2+) ATOX1_ox Oxidized ATOX1 (Inactive) Intetrix_in->ATOX1_ox Induces Oxidation ROS Reactive Oxygen Species (ROS) Intetrix_in->ROS Generates DNA_damage DNA Double-Strand Breaks Intetrix_in->DNA_damage Induces DBH Dopamine-β-hydroxylase (DBH - Cu-dependent) ATOX1_ox->DBH Inhibits Maturation ATOX1_red Reduced ATOX1 (Active) ATOX1_red->ATOX1_ox Neurotoxicity Axonal Degeneration & Neurotoxicity DBH->Neurotoxicity ROS->Neurotoxicity p53 p53 Activation DNA_damage->p53 p53->Neurotoxicity Zn_in->Neurotoxicity

Caption: Proposed mechanism of hydroxyquinoline-induced neurotoxicity.

G cluster_workflow Experimental Workflow: Assessing ATOX1 Oxidation start Treat SH-SY5Y cells with Hydroxyquinoline lysis Lyse cells in non-reducing buffer with NEM start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page Non-Reducing SDS-PAGE quant->sds_page western Western Blot for ATOX1 sds_page->western analysis Quantify Monomer vs. Dimer Bands western->analysis end Determine Redox State analysis->end

Caption: Workflow for detecting protein oxidation via Western Blot.

References

Reasons for the commercial discontinuation of Intetrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information regarding the commercial discontinuation of Intetrix, an anti-protozoal agent. The content is structured to address potential questions from researchers and professionals in the field of drug development, offering insights into the toxicological profile that led to its withdrawal.

Frequently Asked Questions (FAQs)

Q1: What were the primary reasons for the commercial discontinuation of this compound?

A1: The commercial discontinuation of this compound, a combination of tilbroquinol and tiliquinol, was primarily due to significant safety concerns, most notably hepatotoxicity.[1][2] Regulatory agencies, such as the French Medicines Agency, took action after clinical data and pharmacovigilance reports revealed a potential for dose-dependent liver injury.[1] In addition to liver-related issues, concerns were also raised about cutaneous reactions and, in rare instances of prolonged use, peripheral and optic neuropathy.[1]

Q2: What are the active pharmaceutical ingredients (APIs) of this compound and their mechanism of action?

A2: this compound contains two active ingredients from the hydroxyquinoline class: tilbroquinol and tiliquinol. These compounds exert their anti-amoebic effect through direct contact with the trophozoites of Entamoeba histolytica in the intestinal lumen. While the precise molecular mechanism is not extensively detailed in the available literature, it is understood to be a contact amoebicide.

Q3: What specific adverse drug reactions (ADRs) were associated with this compound?

A3: The main ADRs that led to the discontinuation of this compound were:

  • Hepatotoxicity : This was the most significant concern, with reports of elevated liver transaminases and acute hepatitis.[1][3]

  • Cutaneous Reactions : Various skin reactions were also identified.[1]

  • Neurotoxicity : In cases of long-term administration, peripheral neuropathy and transient optic nerve disorders were observed.[1]

Troubleshooting and Experimental Design Guidance

Q4: We are developing a new quinoline-based compound. What preclinical studies are crucial to avoid the pitfalls of this compound?

A4: Given the safety profile of this compound, a robust preclinical toxicology program for any new quinoline derivative is essential. Key studies should include:

  • In Vitro Cytotoxicity Assays : Utilize human liver cell lines (e.g., HepG2, HepaRG) or primary human hepatocytes to assess the direct cytotoxic potential of the compound.[4][5] These models can provide early indications of hepatotoxicity.

  • Repeated-Dose Toxicity Studies : Conduct studies in at least two species (one rodent, one non-rodent) with durations relevant to the intended clinical use. These studies should include comprehensive clinical pathology (including liver function tests), histopathology of the liver and other target organs, and toxicokinetic analysis.

  • Neurotoxicity Screening : A functional observational battery (FOB) and specific neurohistopathology should be included in general toxicity studies to detect any signs of central or peripheral neurotoxicity.[6]

  • Genotoxicity and Carcinogenicity Studies : A standard battery of genotoxicity tests is required. Long-term carcinogenicity studies may also be necessary depending on the intended duration of clinical use.

Q5: What specific liver function abnormalities were observed in patients taking this compound?

A5: Clinical data indicated asymptomatic increases in liver transaminases.[1] A study in 12 healthy volunteers found that 8 subjects developed elevated transaminase levels.[1] Additionally, the French national pharmacovigilance system identified 10 cases of liver disorders, primarily elevated transaminases, all of which resolved within a month of discontinuing the drug.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the hepatotoxicity of this compound.

Study/Report Population Number of Subjects Key Findings Reference
Clinical Study in Healthy VolunteersHealthy Volunteers128 subjects (67%) showed asymptomatic increases in liver transaminases.[1]
French National Pharmacovigilance SystemPatientsN/A10 cases of liver disorders (mainly elevated transaminases) were reported.[1]

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, the following represents a standard approach for assessing drug-induced liver injury (DILI) in a preclinical setting, which would be relevant for compounds with a similar profile.

Protocol: In Vivo Assessment of Hepatotoxicity in Rodents

  • Animal Model : Male and female Sprague-Dawley rats (8-10 weeks old).

  • Groups :

    • Vehicle control (e.g., 0.5% methylcellulose in water).

    • Low dose of the test compound.

    • Mid dose of the test compound.

    • High dose of the test compound.

    • (Optional) Positive control (e.g., Acetaminophen).

  • Dosing : Oral gavage, once daily for 28 days.

  • In-life Observations :

    • Daily clinical observations for signs of toxicity.

    • Weekly body weight and food consumption measurements.

  • Clinical Pathology :

    • Blood collection via retro-orbital sinus on day 29 for hematology and clinical chemistry.

    • Key liver function parameters to measure: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), and Total bilirubin.

  • Terminal Procedures :

    • Euthanasia on day 29.

    • Gross pathology examination of all organs.

    • Organ weight measurement (liver, kidneys, spleen, etc.).

  • Histopathology :

    • Collection of liver and other specified tissues.

    • Fixation in 10% neutral buffered formalin.

    • Paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

    • Microscopic examination by a board-certified veterinary pathologist.

Visualizations

logical_relationship This compound This compound (Tilbroquinol + Tiliquinol) Safety_Concerns Significant Safety Concerns This compound->Safety_Concerns led to Discontinuation Commercial Discontinuation Safety_Concerns->Discontinuation resulted in Hepatotoxicity Hepatotoxicity (Elevated Transaminases, Hepatitis) Safety_Concerns->Hepatotoxicity Neurotoxicity Neurotoxicity (Peripheral & Optic Neuropathy) Safety_Concerns->Neurotoxicity Cutaneous_Reactions Cutaneous Reactions Safety_Concerns->Cutaneous_Reactions

Caption: Logical flow from this compound to its discontinuation.

experimental_workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trials cluster_postmarket Post-Marketing In_Vitro In Vitro Studies (e.g., Cytotoxicity Assays) In_Vivo In Vivo Animal Studies (Rodent & Non-Rodent) In_Vitro->In_Vivo Inform Phase_I Phase I (Safety in Healthy Volunteers) In_Vivo->Phase_I Supports Phase_II_III Phase II & III (Efficacy & Safety in Patients) Phase_I->Phase_II_III Pharmacovigilance Pharmacovigilance (ADR Reporting) Phase_II_III->Pharmacovigilance Leads to Discontinuation Drug Discontinuation Pharmacovigilance->Discontinuation Can trigger

Caption: General drug development and safety assessment workflow.

signaling_pathway cluster_cell Hepatocyte Drug Quinoline Derivative (e.g., Tilbroquinol) Metabolism Metabolic Activation (CYP450 Enzymes) Drug->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) Reactive_Metabolite->Oxidative_Stress Mitochondrial_Dysfunction->Oxidative_Stress Cell_Death Hepatocellular Death (Apoptosis/Necrosis) Mitochondrial_Dysfunction->Cell_Death Oxidative_Stress->Cell_Death

Caption: Postulated pathway for quinoline-induced hepatotoxicity.

References

Technical Support Center: Contraindications for the Use of Intetrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the contraindications for the use of Intetrix, a fixed-dose combination of tiliquinol and tilbroquinol, indicated for the treatment of intestinal amoebiasis. The following question-and-answer format addresses specific issues that may be encountered during research and clinical development.

Frequently Asked Questions (FAQs)

Q1: What are the absolute contraindications for the use of this compound?

A1: this compound is absolutely contraindicated in patients with a known hypersensitivity to the active substances, tiliquinol and tilbroquinol, or to any of the excipients in the formulation.[1][2][3] It is also contraindicated in patients with a history of hypersensitivity to other hydroxyquinoline derivatives.

Q2: Is this compound safe for use in patients with pre-existing liver conditions?

A2: No, this compound is contraindicated in patients with hepatic insufficiency.[2][3][4] Clinical data has shown that this compound can cause an elevation in liver transaminases.[1][5] Therefore, its use in individuals with impaired liver function could exacerbate their condition. In cases where jaundice develops during treatment, this compound must be discontinued immediately.[3][4][5]

Q3: Can this compound be administered to pregnant or breastfeeding women?

A3: The use of this compound is not recommended during pregnancy and breastfeeding.[6] There is insufficient data from animal studies to assess the potential for teratogenic or fetotoxic effects.[1][6]

Q4: Are there any known significant drug-drug interactions with this compound?

A4: Yes, this compound should not be prescribed in association with other medicinal products containing hydroxyquinolines.[1][3][7] While the precise mechanism of this interaction is not fully elucidated, co-administration may increase the risk of additive toxicity.

Q5: What is the risk of neurological side effects with this compound?

A5: Prolonged use of this compound is strongly discouraged due to the risk of peripheral neuropathy.[1] Although rare, cases of peripheral neuropathy and optic nerve disorders have been observed with long-term administration.[5][6][8]

Q6: Are there any contraindications related to genetic disorders?

A6: Yes, the use of this compound is inadvisable in patients with rare hereditary problems of galactose intolerance, Lapp lactase deficiency, or glucose-galactose malabsorption due to the presence of lactose as an excipient.[1][3][4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Elevated liver enzymes (transaminases) in a study subject.Drug-induced hepatotoxicity.Discontinue this compound immediately. Monitor liver function tests until they return to baseline. In case of significant elevation or jaundice, provide appropriate supportive care.[1]
Subject reports symptoms of tingling, numbness, or pain in the extremities.Potential drug-induced peripheral neuropathy.Discontinue this compound immediately. Conduct a thorough neurological examination. Symptoms may be reversible upon cessation of the drug.[1][6]
Allergic reaction (e.g., skin rash, urticaria).Hypersensitivity to this compound or its components, including the azo dye Azorubine (E122).[1][4]Discontinue treatment. Administer appropriate antihistamines or corticosteroids as needed.

Experimental Protocols Cited in Contraindication Decisions

Detailed experimental protocols for the studies that led to the establishment of these contraindications are not extensively available in the public domain. However, based on regulatory documents, the following methodologies were likely employed:

  • Hepatotoxicity Assessment: A clinical study in healthy volunteers was conducted to assess the safety and tolerability of this compound.[1][8] This study likely involved the oral administration of this compound at the therapeutic dose for a specified duration. Blood samples were collected at baseline and at regular intervals during and after the treatment period to monitor liver function, including serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). The protocol would have predefined criteria for what constituted a significant elevation in these enzymes.

  • Pharmacovigilance and Spontaneous Reporting: The risk of peripheral neuropathy associated with prolonged use was likely identified through post-marketing surveillance and analysis of spontaneous adverse drug reaction reports submitted to regulatory agencies like the French National Agency for Medicines and Health Products Safety (ANSM).[8][9] These reports would have been evaluated for causality, and the accumulated data would have led to the warning and contraindication.

Data on Hepatotoxicity

A study conducted in healthy volunteers demonstrated that this compound frequently caused a moderate, asymptomatic, and reversible elevation of transaminases.[1] A pharmacovigilance review identified ten cases of liver disorders, primarily elevated transaminases, which all resolved within one month of discontinuing the drug.[8] Furthermore, a clinical study involving 12 healthy volunteers reported eight cases of asymptomatic increases in liver transaminases.[8]

Signaling Pathways and Logical Relationships

The contraindications for this compound are based on a logical assessment of risk factors and potential adverse outcomes. The following diagram illustrates these relationships.

Contraindications Logical Relationships of this compound Contraindications cluster_patient_factors Patient-Specific Factors cluster_drug_factors Drug-Related Factors cluster_outcomes Adverse Outcomes / Contraindication Hepatic Insufficiency Hepatic Insufficiency Hepatotoxicity Hepatotoxicity Hepatic Insufficiency->Hepatotoxicity Hypersensitivity Hypersensitivity Allergic Reactions Allergic Reactions Hypersensitivity->Allergic Reactions Pregnancy/Breastfeeding Pregnancy/Breastfeeding Risk of Fetal Harm Risk of Fetal Harm Pregnancy/Breastfeeding->Risk of Fetal Harm Genetic Disorders Galactose Intolerance, Lapp Lactase Deficiency, Glucose-Galactose Malabsorption Exacerbation of Genetic Disorder Exacerbation of Genetic Disorder Genetic Disorders->Exacerbation of Genetic Disorder Prolonged Use Prolonged Use Peripheral Neuropathy Peripheral Neuropathy Prolonged Use->Peripheral Neuropathy Co-administration with\nother Hydroxyquinolines Co-administration with other Hydroxyquinolines Increased Risk of Toxicity Increased Risk of Toxicity Co-administration with\nother Hydroxyquinolines->Increased Risk of Toxicity

References

Technical Support Center: Investigating the Adverse Effects of 8-Hydroxyquinoline Derivatives (Intetrix Case Study)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Intetrix (a combination of tilbroquinol and tiliquinol) is a drug that has been withdrawn from the market in many countries due to severe adverse effects. This document is intended for researchers, scientists, and drug development professionals for informational and historical purposes only. It is not a guide for clinical use. The information provided herein relates to the broader class of 8-hydroxyquinolines, with specific data cited where available, to aid in preclinical toxicology studies and the development of safer compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses potential issues and questions that may arise during the preclinical assessment of 8-hydroxyquinoline derivatives, using the historical case of this compound and the extensively studied analogue, clioquinol, as a framework.

Q1: We are observing neurotoxicity in our in vitro neuronal cultures with a novel 8-hydroxyquinoline derivative. What are the primary mechanisms of toxicity we should investigate?

A1: The neurotoxicity of 8-hydroxyquinoline compounds is believed to be multifactorial. The primary mechanisms to investigate are:

  • Disruption of Metal Homeostasis: These compounds act as metal ionophores, chelating and transporting divalent metal ions like zinc (Zn²⁺) and copper (Cu²⁺) across cellular membranes.[1] This disrupts the tightly regulated intracellular concentrations of these metals, which are crucial for enzymatic function and neuronal signaling.[2]

  • Mitochondrial Dysfunction: The influx of metal ions, particularly zinc, into mitochondria can be toxic, leading to the inhibition of the electron transport chain, decreased ATP production, and a collapse of the mitochondrial membrane potential.[2]

  • Oxidative Stress: Disrupted mitochondrial function leads to the generation of reactive oxygen species (ROS). Furthermore, the interaction of the compound and its metal complexes with other cellular components can induce a pro-oxidant state, leading to lipid peroxidation and damage to cellular macromolecules.[3]

Q2: Our in vitro cytotoxicity assays are showing a paradoxical dose-response. Higher concentrations of our compound appear less toxic than lower concentrations. Is this a known phenomenon?

A2: Yes, this paradoxical effect has been observed with clioquinol in murine cortical cultures.[3] In one study, exposure to 1-3 µM of clioquinol for 24 hours resulted in the death of approximately 40% of neurons, whereas a much higher concentration (30 µM) was paradoxically less toxic.[3] While the exact mechanism for this is not fully elucidated, it could be related to concentration-dependent changes in metal chelation, aggregation of the compound, or activation of cellular defense mechanisms at higher concentrations. When troubleshooting, it is critical to confirm this is not an artifact of compound precipitation at higher concentrations.

Q3: What are the key historical adverse events associated with this compound and related compounds that led to their market withdrawal?

A3: The primary safety concern that led to the withdrawal of this compound and the ban on clioquinol was severe neurotoxicity.

  • Subacute Myelo-Optic Neuropathy (SMON): This is the most severe neurotoxic syndrome, characterized by sensory and motor disturbances, particularly in the lower limbs, and visual impairment, including optic atrophy and blindness.[4] An epidemic in Japan during the 1960s, affecting an estimated 10,000 to 30,000 people, was causally linked to clioquinol.[4][5]

  • Peripheral Neuropathy: Prolonged use of this compound was strongly discouraged due to the risk of developing peripheral neuropathy.[6]

  • Hepatotoxicity: Cases of acute hepatitis and elevated liver transaminases were reported in patients taking this compound.[5] This prompted regulatory agencies to restrict its use and ultimately contributed to its withdrawal.[7]

Q4: We suspect hepatotoxicity with our 8-hydroxyquinoline derivative. What initial steps should we take in our investigation?

A4: If you observe signs of liver injury (e.g., elevated ALT/AST in in vivo models, cytotoxicity in hepatocyte cultures), a systematic investigation is warranted.

  • Confirm Compound Purity: Ensure the observed toxicity is not due to impurities from synthesis.

  • Establish Dose-Response: Characterize the dose- and time-dependent nature of the hepatotoxicity.

  • Investigate Mechanism: Assess markers of mitochondrial dysfunction and oxidative stress in primary hepatocytes or liver-derived cell lines.

  • Histopathology: In in vivo studies, perform a thorough histopathological examination of liver tissue to characterize the nature of the injury (e.g., necrosis, cholestasis, steatosis).

Data Presentation: Summary of Key Adverse Events

The following tables summarize quantitative data related to the historical adverse events of 8-hydroxyquinoline derivatives. Due to the withdrawal of this compound, precise incidence rates are often unavailable; therefore, data from its analogue clioquinol and the resulting SMON epidemic are used for context.

Table 1: Neurotoxicity Profile of Clioquinol (Proxy for this compound)

Adverse EventPopulation / ModelKey Quantitative FindingsReference(s)
Subacute Myelo-Optic Neuropathy (SMON)Human (Japanese Epidemic, 1960s)An estimated 10,000 cases were officially recognized by 1970.[4] Some estimates place the total number of affected individuals as high as 30,000.[5][4][5]
Axonopathy & DemyelinationAnimal Models (Dogs, Cats)Chronic administration of clioquinol successfully reproduced the key pathological features of SMON, including axonopathy in the spinal cord and optic tracts.[8][9]
Neuronal Cell Death (in vitro)Murine Cortical CulturesExposure to 1-3 µM clioquinol for 24 hours resulted in ~40% neuronal death.[3][3]

Table 2: Reported Hepatotoxicity of this compound

Adverse EventPopulation / ModelKey Quantitative FindingsReference(s)
Elevated Liver TransaminasesHealthy Volunteers (Clinical Study)8 out of 12 healthy volunteers showed asymptomatic increases in liver transaminases.[7][7]
Liver Disorders (Post-Marketing)Human (French Pharmacovigilance System)10 cases of liver disorders, primarily elevated transaminases, were identified. All cases resolved within one month of discontinuation.[7][7]
Acute HepatitisHuman (Case Report)A case of acute drug-induced liver injury was directly attributed to the tiliquinol and tilbroquinol combination in this compound.[5][5]

Experimental Protocols

The following are generalized protocols for assessing the key toxicities associated with 8-hydroxyquinoline derivatives, based on methodologies cited in the literature. Researchers should adapt these protocols to their specific compounds and experimental systems.

Protocol 1: In Vitro Assessment of Neurotoxicity in Neuronal Cell Culture

Objective: To determine the cytotoxic potential of a test compound on neurons and assess its impact on mitochondrial health and oxidative stress.

Methodology:

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density.

  • Compound Treatment: Prepare serial dilutions of the 8-hydroxyquinoline derivative. Treat cells for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO <0.5%) and a positive control for neurotoxicity.

  • Cytotoxicity Assessment (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure absorbance at 570 nm. Calculate cell viability relative to the vehicle control.

  • Assessment of Mitochondrial Membrane Potential (TMRM Assay):

    • Load cells with Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye that accumulates in active mitochondria.

    • Image cells using fluorescence microscopy or a plate reader. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

  • Oxidative Stress Assessment (Lipid Peroxidation):

    • Measure the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, in cell lysates using a commercially available kit (e.g., TBARS assay). An increase in MDA indicates oxidative damage.[3]

Protocol 2: Assessment of Drug-Induced Mitochondrial Dysfunction

Objective: To evaluate the direct impact of a test compound on mitochondrial respiration using high-resolution respirometry. This protocol is adapted from established methods for assessing mitochondrial dysfunction.[10]

Methodology:

  • Cell Preparation: Use intact or permeabilized cells (e.g., neuronal cultures, hepatocytes) or isolated mitochondria.

  • Respirometry:

    • Use an instrument like the Seahorse XF Analyzer or an Oroboros O2k to measure the oxygen consumption rate (OCR).

    • Establish a baseline OCR for the cells.

    • Inject the test compound and monitor for immediate changes in OCR.

  • Mitochondrial Function Analysis (Mito Stress Test):

    • Sequentially inject a series of mitochondrial inhibitors to probe different aspects of the electron transport chain:

      • Oligomycin: Inhibits ATP synthase (Complex V) to determine ATP-linked respiration.

      • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

      • Rotenone & Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Calculate key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A decrease in these parameters following compound treatment indicates mitochondrial toxicity.

Mandatory Visualizations

Proposed Mechanism of 8-Hydroxyquinoline Neurotoxicity

The following diagram illustrates the proposed signaling pathway for neurotoxicity induced by 8-hydroxyquinoline derivatives like those in this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion HQ_ext 8-Hydroxyquinoline (Extracellular) Ionophore Ionophore Action HQ_ext->Ionophore HQ_int 8-Hydroxyquinoline (Intracellular) Metal_int Increased Intracellular [Zn²⁺], [Cu²⁺] HQ_int->Metal_int Metal_ext Metal Ions (Zn²⁺, Cu²⁺) Metal_ext->Ionophore Ionophore->HQ_int Translocation ROS Reactive Oxygen Species (ROS)↑ Metal_int->ROS ETC Electron Transport Chain Inhibition Metal_int->ETC Toxicity Neuronal Injury & Cell Death ROS->Toxicity ETC->ROS e⁻ leak MMP ΔΨm Collapse ETC->MMP ATP ATP Depletion ↓ MMP->ATP ATP->Toxicity

Proposed pathway for 8-hydroxyquinoline-induced neurotoxicity.
Experimental Workflow for Investigating Potential Neurotoxicity

The diagram below outlines a logical workflow for a researcher investigating a novel compound for potential neurotoxicity, based on the lessons from this compound/clioquinol.

G start Start: Novel 8-HQ Derivative step1 In Vitro Screening: Neuronal Cell Viability Assay (e.g., MTT) start->step1 decision1 Significant Cytotoxicity? step1->decision1 step2 Mechanistic Assays: - Mitochondrial Function (OCR) - Oxidative Stress (ROS) - Metal Homeostasis decision1->step2 Yes end_safe Low Risk Profile: Proceed with Caution decision1->end_safe No step3 In Vivo Toxicology: Rodent Model step2->step3 decision2 Adverse Effects Observed? step3->decision2 step4 Histopathology: - Central Nervous System - Optic Nerve - Peripheral Nerves decision2->step4 Yes decision2->end_safe No end_toxic High Risk Profile: STOP Development or Redesign Compound step4->end_toxic

References

Technical Support Center: Intetrix Components and Allergic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding allergic reactions to the components of Intetrix.

Frequently Asked Questions (FAQs)

Q1: What are the active ingredients and excipients in this compound?

A1: this compound is a combination drug containing the following components:

  • Active Ingredients: Tilbroquinol, Tiliquinol, and Tiliquinol Laurylsulfate. These are derivatives of 8-hydroxyquinoline.[1][2][3][4]

  • Excipients: Lactose monohydrate, corn starch, gelatin, titanium dioxide (E171), azorubine (E122), and indigotine (E132).[5][6][7][8][9][10]

Q2: What types of allergic reactions have been reported in association with this compound and its components?

A2: Allergic reactions to this compound and its components can manifest as:

  • Cutaneous Reactions: These are the most commonly reported and include rash, edema, eczema, hives (urticaria), and hyperpigmentation.[1][3][4]

  • Systemic Reactions: In rare cases, severe allergic reactions may occur. The excipient azorubine (E122) has been associated with asthma-like attacks, and indigotine (E132) with severe allergic reactions in sensitive individuals.[3][5]

Q3: Is there a risk of cross-reactivity with other substances?

A3: Yes, there is a potential for cross-reactivity. The active ingredients of this compound are hydroxyquinoline derivatives. Individuals with a known allergy to other hydroxyquinoline compounds may have an increased risk of an allergic reaction to this compound.[2]

Troubleshooting Guide for Suspected Allergic Reactions

Issue: An unexpected skin reaction (e.g., rash, hives, itching) is observed in a subject during an experiment involving this compound.

Troubleshooting Steps:

  • Discontinue Exposure: Immediately cease administration of this compound to the affected subject.

  • Document the Reaction: Record the nature, onset, duration, and severity of the skin reaction in detail. Photographic documentation is highly recommended.

  • Review Subject History: Check the subject's history for any known allergies, particularly to hydroxyquinoline derivatives or any of the excipients listed in this compound.

  • Consider Differential Diagnosis: Rule out other potential causes of the skin reaction that are unrelated to the experimental drug.

  • Initiate Investigation: If a drug-induced allergic reaction is suspected, consider further immunological testing to confirm the causative agent. Refer to the experimental protocols section for detailed methodologies.

Data on Allergic Reaction Incidence

The following table summarizes the available quantitative data on the incidence of allergic reactions to the components of this compound. It is important to note that for some components, precise incidence rates are not available, and the information is based on qualitative descriptions from case reports and regulatory information.

ComponentType of ReactionIncidence/FrequencySource
Hydroxyquinoline Derivatives (general class of active ingredients) Allergic Contact DermatitisVioform allergies: 1.2% of cases (1972-1983 study). Sterosan allergies: 1.1% of cases (1972-1983 study). Frequency for both rose to 1.7% in the final year of the study.[5]
Drug Hypersensitivity/Rash/DermatitisMost common dermatologic adverse event reported for hydroxychloroquine (61.4% of dermatologic reports to FAERS). This is not an incidence rate in the exposed population.[11]
Azorubine (E122) (Excipient) Allergic Skin Reactions (rash, eczema, hives), Asthma-like attacks"Very rare cases"[4]
Indigotine (E132) (Excipient) Allergic Reactions (e.g., urticaria)"Very rare individual cases"[12]
Tilbroquinol, Tiliquinol, Tiliquinol Laurylsulfate (Specific Active Ingredients) Cutaneous disorders, Hypersensitivity (rash, edema)Specific quantitative data not found.[1][13]
Lactose, Corn Starch, Gelatin, Titanium Dioxide Allergic ReactionsSpecific quantitative data in the context of this compound not found; known to be rare causes of hypersensitivity.

Experimental Protocols

For researchers investigating a suspected allergic reaction to an this compound component, the following experimental protocols are recommended.

Patch Testing

Objective: To identify the causative agent of a delayed-type hypersensitivity reaction (Type IV) manifesting as allergic contact dermatitis.

Methodology:

  • Preparation of Allergens: The pure forms of the suspected allergens (active ingredients and excipients) should be used. These are typically prepared at concentrations of 1-10% in a suitable vehicle like petrolatum, water, or alcohol.[6] For solid dosage forms, the pulverized tablet or capsule contents can be used at a concentration of up to 30%.[6]

  • Application: A small amount of each prepared allergen is applied to a separate patch test chamber. These patches are then affixed to the upper back of the subject.[10]

  • Occlusion: The patches are left in place for 48 hours, during which the subject should avoid activities that may cause sweating and should not get their back wet.[10]

  • Reading: The patches are removed after 48 hours, and the skin is examined for any reaction after a 1-2 hour waiting period for any non-specific irritation to subside.[6] A second reading is typically performed at 72 or 96 hours.[6][13]

  • Interpretation: A positive reaction is indicated by erythema, infiltration, and possibly papules or vesicles at the application site.

Lymphocyte Transformation Test (LTT)

Objective: To detect drug-specific memory T-lymphocytes in a blood sample, indicating a cell-mediated allergic response.

Methodology:

  • Isolation of Mononuclear Cells: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are isolated from the subject's blood sample using density gradient centrifugation (e.g., with Ficoll).[1][7]

  • Cell Culture: The isolated cells are washed and cultured in a suitable medium.

  • Antigen Stimulation: The suspected allergens (this compound components) are added to the cell cultures in triplicate. Control cultures with no antigen (negative control) and a mitogen (positive control) are also prepared.[3]

  • Incubation: The cell cultures are incubated for 5 days to allow for lymphocyte proliferation in response to the antigen.[1]

  • Proliferation Assay: On day 5, a marker for cell proliferation, such as ³H-thymidine, is added to the cultures.[1][7] After a further 12-16 hours of incubation, the cells are harvested, and the amount of incorporated ³H-thymidine is measured using a beta counter.[1][3]

  • Calculation of Stimulation Index (SI): The SI is calculated as the ratio of proliferation in the antigen-stimulated culture to the proliferation in the negative control culture. An SI greater than 3 is generally considered a positive result.[3]

Basophil Activation Test (BAT)

Objective: To detect IgE-mediated (Type I) hypersensitivity by measuring the activation of basophils in response to an allergen.

Methodology:

  • Blood Sample: A fresh whole blood sample is collected from the subject.

  • Allergen Stimulation: Aliquots of the whole blood are incubated with the suspected allergens (this compound components). A positive control (e.g., anti-IgE antibody) and a negative control (buffer) are also included.

  • Staining: After incubation, the cells are stained with fluorescently labeled monoclonal antibodies against basophil-specific surface markers (e.g., CCR3) and activation markers (e.g., CD63).[14]

  • Flow Cytometry Analysis: The expression of the activation marker on the basophil population is quantified using a flow cytometer.

  • Interpretation: An increase in the percentage of activated (CD63-positive) basophils in the presence of the allergen compared to the negative control indicates an IgE-mediated allergic reaction. A stimulation index (ratio of activated basophils with allergen to activated basophils in the negative control) greater than 2 is often considered positive.[14]

Visualizations

G Workflow for Investigating Suspected Allergic Reaction to this compound cluster_0 Initial Observation and Action cluster_1 Preliminary Assessment cluster_2 Immunological Investigation cluster_3 Conclusion A Adverse Event Observed (e.g., skin rash) B Discontinue this compound Exposure A->B C Document Reaction (Photos, Clinical Description) B->C D Review Subject's Allergy History C->D E Consider Differential Diagnosis D->E F Suspected Delayed-Type Hypersensitivity (Type IV) E->F Symptoms appear >6 hours post-exposure G Suspected Immediate-Type Hypersensitivity (Type I) E->G Symptoms appear <1 hour post-exposure H Perform Patch Test F->H J Perform Lymphocyte Transformation Test (LTT) F->J I Perform Basophil Activation Test (BAT) G->I K Identify Causative Component H->K I->K J->K L Implement Avoidance Strategy K->L G Simplified Signaling Pathway of a Type I Hypersensitivity Reaction cluster_0 Sensitization Phase cluster_1 Elicitation Phase (Subsequent Exposure) A First Exposure to Allergen (e.g., this compound Component) B APC Presents Allergen to T-Helper Cell A->B C T-Helper Cell Activates B-Cell B->C D B-Cell Differentiates into Plasma Cell C->D E Plasma Cell Produces Allergen-Specific IgE D->E F IgE Binds to Mast Cells and Basophils E->F G Second Exposure to Allergen H Allergen Cross-links IgE on Mast Cell/Basophil G->H I Degranulation and Release of Mediators (Histamine, Leukotrienes, etc.) H->I J Allergic Symptoms (Urticaria, Angioedema, etc.) I->J

References

Stellate & Gut Microbiota: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the interaction between the gut microbiota and stellate cells, as well as information on emerging therapeutics in this area.

Section 1: Gut Microbiota and Stellate Cell Interactions

The gut microbiota plays a crucial role in regulating the function and structure of various host cells, including stellate cells in the liver and brain, primarily through the gut-liver and gut-brain axes.[1][2] Dysbiosis, an imbalance in the gut microbial community, has been linked to pathological changes in these cells.

Frequently Asked Questions (FAQs)

Q1: What is the established relationship between gut microbiota and hepatic stellate cells (HSCs)?

A: The gut microbiota influences HSCs primarily through the gut-liver axis. Increased intestinal permeability, often a result of dysbiosis, allows microbial products like lipopolysaccharide (LPS) to enter the portal circulation.[3] This endotoxemia can trigger hepatic inflammation, leading to the activation of HSCs.[4][5] Activated HSCs are key drivers of liver fibrosis, as they produce excessive extracellular matrix proteins.[4] Furthermore, microbial metabolites, such as bile acids, also modulate HSC function.[2]

Q2: How does gut dysbiosis affect stellate cells in the brain?

A: Recent research highlights a connection between antibiotic-induced gut dysbiosis (AIGD) and morphological changes in stellate cells of the medial entorhinal cortex (mEC), a brain region critical for spatial memory.[1][6] Studies in mice have shown that AIGD leads to significant dendritic atrophy—a reduction in the length and complexity of dendrites—in these specific neurons.[1] This effect is believed to be mediated by peripheral immune signaling or microbial metabolites, rather than direct local microglial activation.[1][6]

Q3: What are the key signaling pathways involved in the gut-brain-stellate cell axis?

A: The microbiota-gut-brain axis involves bidirectional communication through several routes.[7] In the context of stellate cells, key pathways include:

  • Immune Signaling: Gut dysbiosis can lead to increased CD8+ T-cell infiltration in the gut, triggering systemic inflammatory signals that can cross the blood-brain barrier and affect neuronal cells.[1]

  • Metabolite Signaling: Short-chain fatty acids (SCFAs) like butyrate, produced by certain gut bacteria, are known to be neuroprotective.[7] A depletion of SCFA-producing bacteria can negatively impact neuronal health. Conversely, pro-inflammatory bacteria can produce metabolites that contribute to neuroinflammation.[1][7]

  • Vagus Nerve Signaling: The vagus nerve provides a direct physical link between the gut and the brain, allowing for rapid communication.[7][8]

Q4: Which specific microbial taxa or metabolites have been linked to changes in stellate cells?

A: Studies have identified specific correlations between microbial abundance and stellate cell morphology. For instance, the complexity of dendrites in mEC stellate cells positively correlates with the abundance of butyrate-producing bacteria like Roseburia hominis and negatively correlates with pro-inflammatory bacteria such as Enterococcus faecalis.[1][6] In the liver, microbial-derived urolithin A has been shown to inhibit the activation of hepatic stellate cells, suggesting a protective role.[9]

Troubleshooting Guide
Problem / Observation Potential Causes Suggested Actions & Solutions
Inconsistent dendritic atrophy in mEC stellate cells following antibiotic-induced dysbiosis in mouse models. 1. Variability in baseline gut microbiota composition across subjects.2. Differences in antibiotic cocktail efficacy or dosage.3. Age and genetic background of the mice.1. Perform 16S rRNA sequencing before the experiment to characterize baseline microbiota.2. Standardize antibiotic administration protocols strictly.3. Use age-matched and genetically identical mice within experimental groups.
Difficulty isolating the direct effects of a specific microbial metabolite on stellate cells in vivo. 1. The metabolite may be further metabolized by the host or other microbes.2. Systemic effects of the metabolite may indirectly influence stellate cells.3. Difficulty achieving targeted delivery and stable concentration in vivo.1. Utilize in vitro co-culture models with isolated stellate cells (e.g., LX-2 human HSC line) to study direct effects.[10]2. Employ germ-free mouse models colonized with specific bacterial strains to isolate effects.3. Use targeted delivery systems, such as conjugating the metabolite to a molecule with affinity for stellate cells (e.g., Vitamin A for HSCs).[10]
Quantitative Data Summary

Table 1: Correlation of Microbial Taxa with Stellate Cell Dendritic Complexity Data from a study on antibiotic-induced gut dysbiosis in mice.[1]

Microbial Taxa Correlation with Dendritic Complexity Observed Change in Dysbiosis Model
Roseburia hominisPositiveDepleted
FaecalibacteriumPositive (butyrate-producer)Depleted
Enterococcus faecalisNegativeEnriched
ClostridiumNegative (pro-inflammatory)Enriched
SalmonellaNegative (pro-inflammatory)Enriched

Section 2: Experimental Protocols & Methodologies

Protocol 1: Induction of Antibiotic-Induced Gut Dysbiosis (AIGD)

  • Objective: To create a mouse model of gut dysbiosis to study its effects on distant cells like neurons.

  • Methodology: A broad-spectrum oral antibiotic cocktail (e.g., containing ampicillin, vancomycin, neomycin, and metronidazole) is administered to mice, typically in their drinking water, for a period of several weeks.[1][6] Control groups receive regular drinking water. Fecal samples are collected before, during, and after treatment to confirm dysbiosis via 16S rRNA sequencing.[6]

Protocol 2: Analysis of Neuronal Morphology

  • Objective: To quantify changes in the dendritic structure of stellate cells.

  • Methodology:

    • Golgi Staining: Brain tissue, specifically the medial entorhinal cortex, is stained using the Golgi-Cox method, which impregnates a small percentage of neurons with silver chromate, allowing for clear visualization of their entire structure.[6]

    • Sholl Analysis: Stained neurons are imaged, and a Sholl analysis is performed. This involves drawing a series of concentric circles around the neuron's soma and counting the number of dendritic intersections at each radius. This provides a quantitative measure of dendritic complexity and length.[6]

Protocol 3: Assessment of Neuroinflammation

  • Objective: To determine if local inflammation is responsible for neuronal changes.

  • Methodology:

    • Iba1 Staining: Immunohistochemical staining for Ionized calcium-binding adapter molecule 1 (Iba1) is used to identify and quantify microglia in brain tissue sections.[6]

    • Analysis: The density and morphology of Iba1-positive cells are analyzed. An increase in density or a shift to an amoeboid shape would indicate microglial activation and local inflammation. In studies of AIGD's effect on mEC stellate cells, no significant microglial activation was detected.[1]

Section 3: Stellate Therapeutics & Microbiome-Based Drug Development

Frequently Asked Questions (FAQs)

Q1: What is Stellate Therapeutics?

A: Stellate Therapeutics is a company involved in the development of microbiome-based medicines targeting neurodegenerative diseases (NDDs).[7] Their work focuses on the gut-brain axis, aiming to create therapeutic interventions for conditions like Alzheimer's Disease (AD) and Parkinson's Disease (PD).[7]

Q2: What are Stellate Therapeutics' main product candidates?

A: Stellate Therapeutics has synthesized clinical products designated STL-101 and STL-201.[7] These are being developed for therapeutic intervention in AD and PD with the goal of providing neuroprotection.[7]

Q3: What is the proposed mechanism of action for these therapeutics?

A: While specific details are proprietary, the general approach for microbiome-based therapeutics in NDDs involves modulating the gut microbiota to restore homeostasis.[7] This can influence the gut-brain axis by reducing neuroinflammation, enhancing the production of beneficial metabolites like SCFAs, and improving the integrity of the blood-brain barrier.[7][11]

Visualizations: Pathways and Workflows

experimental_workflow cluster_exp AIGD Experimental Workflow start Mouse Cohort (Baseline Microbiota Profiling) treatment Oral Antibiotic Cocktail Administration start->treatment control Control Group (Normal Water) start->control fecal Fecal Sample Analysis (16S rRNA Sequencing) treatment->fecal control->fecal tissue Tissue Collection (Brain & Gut) fecal->tissue analysis Morphological & Immune Analysis (Golgi, Sholl, Iba1) tissue->analysis end Data Correlation (Microbiota vs. Dendrites) analysis->end gut_brain_axis cluster_gut Gut cluster_signaling Systemic Signaling cluster_brain Brain (mEC) dysbiosis Gut Dysbiosis (e.g., Antibiotic-Induced) depletion Depletion of Butyrate Producers (e.g., Roseburia) dysbiosis->depletion enrichment Enrichment of Pro-inflammatory Bacteria (e.g., Enterococcus) dysbiosis->enrichment metabolites Altered Microbial Metabolites depletion->metabolites enrichment->metabolites immune Peripheral Immune Signaling (e.g., CD8+ T-cells) enrichment->immune stellate mEC Stellate Cells metabolites->stellate Microglia- Independent immune->stellate Microglia- Independent atrophy Dendritic Atrophy (Reduced Complexity & Length) stellate->atrophy Altered Morphology liver_fibrosis A Gut Dysbiosis B Increased Intestinal Permeability A->B C Microbial Products (LPS) in Portal Circulation B->C D Hepatic Stellate Cell (HSC) Activation C->D E Increased Production of Extracellular Matrix D->E F Liver Fibrosis E->F

References

Technical Support Center: Synthesis of Tiliquinol and Tilbroquinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tiliquinol and tilbroquinol.

Tilbroquinol (5,7-dibromo-8-hydroxyquinoline) Synthesis

The synthesis of tilbroquinol is most commonly achieved through the direct bromination of 8-hydroxyquinoline. While seemingly straightforward, this electrophilic aromatic substitution presents several challenges in controlling selectivity and ensuring product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for tilbroquinol synthesis? A1: The most common and commercially available starting material is 8-hydroxyquinoline.

Q2: Which brominating agent is typically used? A2: Molecular bromine (Br₂) is the most frequently used brominating agent for this synthesis.[1]

Q3: What are the expected main products and byproducts? A3: The main product is 5,7-dibromo-8-hydroxyquinoline (tilbroquinol). The primary byproduct is the mono-brominated species, 7-bromo-8-hydroxyquinoline, and to a lesser extent, 5-bromo-8-hydroxyquinoline. Formation of a quinoline salt due to the generation of HBr during the reaction can also occur.[2]

Q4: How does the stoichiometry of bromine affect the product distribution? A4: The stoichiometry of bromine is critical. Using approximately two equivalents of bromine relative to 8-hydroxyquinoline favors the formation of the desired dibrominated product. Using fewer than two equivalents will likely result in a mixture of mono- and di-brominated quinolines.[2][3]

Troubleshooting Guide: Tilbroquinol Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Tilbroquinol - Incomplete reaction. - Formation of significant amounts of mono-bromo byproducts. - Loss of product during workup and purification.- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material and mono-bromo intermediates. - Stoichiometry Control: Ensure at least 2.1 equivalents of bromine are used to drive the reaction towards the dibrominated product.[3] - Workup: During the aqueous wash with sodium bicarbonate, vigorous shaking can lead to emulsion formation. Allow layers to separate completely.
Mixture of Mono- and Di-brominated Products - Insufficient brominating agent. - Short reaction time. - Non-optimal reaction temperature.- Adjust Stoichiometry: Increase the bromine equivalents to favor di-bromination. - Reaction Time: Extend the reaction time and monitor via TLC until the mono-brominated spot disappears or is minimized. - Temperature Control: The reaction is often carried out at room temperature or 0 °C. Lower temperatures can sometimes improve selectivity but may require longer reaction times.[2]
Formation of a Precipitate (Quinoline Salt) The nitrogen atom of the quinoline ring is basic and reacts with the HBr generated during bromination.[2]This is a common occurrence. The salt will typically dissolve during the aqueous workup, particularly during the wash with a mild base like sodium bicarbonate.
Product is a Dark/Colored Oil Instead of a Yellow Solid Presence of impurities or residual starting materials.Purification: Recrystallization is an effective method for purifying tilbroquinol. Suitable solvents include benzene or a mixture of acetone and ethanol.[2][4] Column chromatography can also be employed for more challenging separations.
Quantitative Data Summary
Parameter Value Reference
Yield Up to 90%[2]
Melting Point 196-198 °C[2]
Bromine Equivalents 2.1[2][3]
Reaction Time 1 hour to 1 day[2]
Reaction Temperature 0 °C to Room Temperature[2]
Experimental Protocol: Synthesis of Tilbroquinol

This protocol is based on a reported high-yield synthesis of 5,7-dibromo-8-hydroxyquinoline.[2]

Materials:

  • 8-hydroxyquinoline

  • Bromine

  • Chloroform (CHCl₃)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Benzene (for crystallization)

Procedure:

  • In a fume hood, dissolve 8-hydroxyquinoline (1.0 eq) in chloroform.

  • Prepare a solution of bromine (2.1 eq) in chloroform.

  • Slowly add the bromine solution to the 8-hydroxyquinoline solution over 5-10 minutes with stirring.

  • Stir the mixture at room temperature for 1 hour.

  • After the reaction is complete, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting yellow solid from benzene to obtain pure 5,7-dibromo-8-hydroxyquinoline.

Visualizations

Tilbroquinol_Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_products Products & Byproducts cluster_purification Purification 8-Hydroxyquinoline 8-Hydroxyquinoline Bromination Bromination 8-Hydroxyquinoline->Bromination + 2.1 eq Br₂ in CHCl₃ Tilbroquinol Tilbroquinol (5,7-dibromo-8-hydroxyquinoline) Bromination->Tilbroquinol Major Product MonoBromo Mono-bromo derivatives (e.g., 7-bromo-8-hydroxyquinoline) Bromination->MonoBromo Minor Byproduct Recrystallization Recrystallization Tilbroquinol->Recrystallization MonoBromo->Recrystallization Pure Tilbroquinol Pure Tilbroquinol Recrystallization->Pure Tilbroquinol

Caption: Workflow for the synthesis of tilbroquinol.

Tiliquinol (5-methyl-7-hydroxyquinoline) Synthesis

The synthesis of tiliquinol is more complex than that of tilbroquinol, as it requires the formation of the quinoline ring with the desired substitution pattern. A plausible and effective method is the Skraup synthesis, a classic quinoline synthesis reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for tiliquinol? A1: A probable route is the Skraup synthesis starting from 5-amino-2-methylphenol. This would involve the reaction of the aminophenol with glycerol, sulfuric acid, and an oxidizing agent.

Q2: Why is the Skraup synthesis challenging? A2: The Skraup reaction is notoriously exothermic and can be violent if not properly controlled.[5] It often produces tarry byproducts, which can complicate purification.

Q3: What determines the substitution pattern in the final product? A3: The substitution pattern of the starting aniline (in this case, 5-amino-2-methylphenol) dictates the position of the substituents on the benzene ring of the resulting quinoline.

Q4: Are there alternative methods to the Skraup synthesis? A4: Yes, other named reactions for quinoline synthesis like the Doebner-von Miller, Combes, or Conrad-Limpach syntheses could potentially be adapted.[1][3][6][7] For instance, the Doebner-von Miller reaction uses an α,β-unsaturated carbonyl compound instead of glycerol.[8]

Troubleshooting Guide: Tiliquinol Synthesis via Skraup Reaction
Issue Potential Cause(s) Troubleshooting Steps
Violent/Uncontrolled Reaction The Skraup reaction is highly exothermic.- Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture to make it less violent.[5] - Gradual Heating: Heat the mixture slowly and cautiously to initiate the reaction. Be prepared to use an ice bath to cool the reaction if it becomes too vigorous. - Alternative Oxidant: Arsenic acid can be used instead of nitrobenzene for a less violent reaction.[5]
Low Yield and Tar Formation - High reaction temperatures can lead to polymerization and decomposition. - The oxidizing agent can cause unwanted side reactions.- Temperature Control: Maintain careful control over the reaction temperature. - Moderator: The use of ferrous sulfate can also help to improve the yield. - Purification: Tar removal can be challenging. After neutralizing the reaction mixture, steam distillation can be an effective method to isolate the volatile quinoline product from the non-volatile tar.
Formation of Isomeric Byproducts Depending on the starting aniline, cyclization can sometimes occur at different positions, though this is less common with the Skraup synthesis.- Starting Material Purity: Ensure the purity of the 5-amino-2-methylphenol starting material. - Analytical Characterization: Use NMR and other spectroscopic methods to confirm the structure and purity of the final product.
Difficult Purification - Presence of tarry byproducts. - The product may be mixed with unreacted starting materials or the reduced form of the oxidizing agent (e.g., aniline from nitrobenzene).- Steam Distillation: This is a classic and effective method for purifying quinolines from Skraup reactions. - Column Chromatography: If steam distillation is not effective, column chromatography on silica gel or alumina can be used. - Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen to perform an acid-base extraction to separate it from neutral or acidic impurities.
Plausible Experimental Protocol: Synthesis of Tiliquinol via Skraup Reaction

This is a generalized protocol based on the principles of the Skraup synthesis and would require optimization.

Materials:

  • 5-amino-2-methylphenol

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous Sulfate (FeSO₄) (optional, as a moderator)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

Procedure:

  • In a fume hood, in a flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to 5-amino-2-methylphenol.

  • Add glycerol and ferrous sulfate (if used) to the mixture.

  • Slowly and with vigorous stirring, add nitrobenzene.

  • Gently heat the mixture to initiate the reaction. Control the temperature carefully, using an ice bath if necessary to moderate the exothermic reaction.

  • Once the initial vigorous reaction subsides, heat the mixture at reflux for several hours.

  • After cooling, pour the reaction mixture into a large volume of water.

  • Carefully neutralize the solution with a sodium hydroxide solution.

  • Isolate the crude tiliquinol. Steam distillation is the preferred method to separate it from non-volatile tars.

  • Further purify the distilled product by recrystallization or column chromatography.

Visualizations

Tiliquinol_Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts cluster_purification Purification 5-amino-2-methylphenol 5-amino-2-methylphenol Skraup Skraup Synthesis 5-amino-2-methylphenol->Skraup + H₂SO₄ + Oxidant Glycerol Glycerol Glycerol->Skraup + H₂SO₄ + Oxidant Tiliquinol Tiliquinol (5-methyl-7-hydroxyquinoline) Skraup->Tiliquinol Desired Product Tar Tarry Byproducts Skraup->Tar Major Challenge SteamDistillation Steam Distillation Tiliquinol->SteamDistillation Tar->SteamDistillation Pure Tiliquinol Pure Tiliquinol SteamDistillation->Pure Tiliquinol

Caption: Plausible synthetic pathway for tiliquinol via the Skraup reaction.

Troubleshooting_Logic Start Synthesis Issue (e.g., Low Yield) Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Stoichiometry Check Reagent Stoichiometry Start->Check_Stoichiometry Check_Purification Review Purification Method Start->Check_Purification Temp Temperature Control? Check_Reaction->Temp Equivalents Correct Equivalents? Check_Stoichiometry->Equivalents Method Appropriate Method? Check_Purification->Method Time Sufficient Reaction Time? Temp->Time Yes Moderator Used Moderator? (for Skraup) Time->Moderator Yes Optimize Optimize Based on Findings Moderator->Optimize Yes Equivalents->Optimize Yes Method->Optimize Yes

Caption: A logical troubleshooting workflow for synthesis challenges.

References

Validation & Comparative

A Comparative Efficacy Analysis of Intetrix and Metronidazole in the Treatment of Intestinal Protozoan Infections

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of antimicrobial agents is paramount. This guide provides a detailed comparison of Intetrix, a combination of tilbroquinol and tiliquinol, and metronidazole, a widely used nitroimidazole antibiotic, in the context of treating intestinal protozoan infections, primarily amoebiasis. Due to a lack of direct head-to-head clinical trials, this guide synthesizes available data on each drug's efficacy, mechanism of action, and experimental protocols to offer a comprehensive overview.

Efficacy and Clinical Data

Metronidazole is a cornerstone in the treatment of amoebiasis, with a substantial body of clinical evidence supporting its efficacy. This compound, an intestinal antiseptic, has been used for intestinal amoebiasis, but its use has been restricted in some regions due to safety concerns.

Data Presentation: Efficacy in Amoebiasis

DrugStudy PopulationDosage RegimenParasitological Cure RateClinical ResponseReference
Metronidazole 194 patients with Entamoeba histolytica infection40 mg/kg body weight in 3 divided doses for 10 days88% (at 1-month follow-up)Not specified[1][2]
Metronidazole 88 patients with non-dysenteric intestinal amoebiasis800 mg thrice daily for 10 days82.6%Not specified[3]
Metronidazole 88 patients with non-dysenteric intestinal amoebiasis800 mg thrice daily for 5 days79%Not specified[3]
This compound Not available from comparative clinical trialsTwo capsules twice daily for 10 daysData from direct comparative trials with metronidazole is not available. Indicated for intestinal amoebiasis.[1][4][5]Primarily for intestinal amoebiasis.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are typical experimental protocols for studies evaluating the efficacy of these drugs in treating amoebiasis.

Metronidazole Clinical Trial Protocol (Generalized)

A common study design for evaluating the efficacy of metronidazole in amoebiasis involves a prospective, randomized trial.

  • Patient Selection: Participants are typically recruited based on clinical symptoms of amoebiasis (e.g., diarrhea, abdominal pain) and confirmed diagnosis through microscopic examination of stool samples for Entamoeba histolytica trophozoites or cysts.

  • Treatment Allocation: Patients are randomly assigned to receive a standardized course of metronidazole.

  • Dosage and Administration: A common regimen is 750 mg of metronidazole administered orally three times a day for 5 to 10 days for adults.[8] For children, dosing is weight-based.

  • Follow-up and Assessment: Patients are followed up at specific intervals (e.g., 1 and 4 weeks) after treatment completion. The primary endpoint is typically parasitological cure, confirmed by the absence of E. histolytica in multiple stool samples. Clinical response, including the resolution of symptoms, is a key secondary endpoint.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing antiprotozoal agents.

G cluster_screening Patient Screening and Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis PatientScreening Patient Screening (Clinical Symptoms & Stool Microscopy) InformedConsent Informed Consent PatientScreening->InformedConsent Enrollment Patient Enrollment InformedConsent->Enrollment Randomization Randomization Enrollment->Randomization TreatmentA Drug A Administration (e.g., this compound) Randomization->TreatmentA TreatmentB Drug B Administration (e.g., Metronidazole) Randomization->TreatmentB FollowUp1 Week 1 Follow-up (Clinical Assessment & Stool Samples) TreatmentA->FollowUp1 TreatmentB->FollowUp1 FollowUp2 Week 4 Follow-up (Clinical Assessment & Stool Samples) FollowUp1->FollowUp2 DataAnalysis Data Analysis (Efficacy & Safety) FollowUp2->DataAnalysis

A typical clinical trial workflow for comparing antiprotozoal drugs.

Mechanisms of Action

The modes of action for this compound and metronidazole differ significantly, targeting distinct cellular processes.

Metronidazole

Metronidazole is a prodrug that requires reductive activation by microbial enzymes within anaerobic organisms like Entamoeba histolytica.[9] Once activated, it is converted into a highly reactive nitro radical that disrupts DNA synthesis and induces strand breakage, ultimately leading to cell death.[9]

This compound (Tilbroquinol and Tiliquinol)

The active components of this compound, tilbroquinol and tiliquinol, are derivatives of 8-hydroxyquinoline.[6] The precise mechanism of action is not as well-defined as that of metronidazole, but it is believed to involve the chelation of metal ions that are essential for the survival and growth of protozoa.[10] This disruption of metallic homeostasis interferes with critical enzymatic functions within the parasite. 8-hydroxyquinolines are known to be active against the trophozoite stage of Entamoeba in the intestine.[11]

Visualization of Signaling Pathways

The following diagram outlines the proposed mechanisms of action for metronidazole and the components of this compound.

G cluster_metronidazole Metronidazole Mechanism cluster_this compound This compound (Hydroxyquinolines) Mechanism Metronidazole Metronidazole (Prodrug) Activation Reductive Activation (by microbial enzymes) Metronidazole->Activation Enters protozoan cell Radical Reactive Nitro Radical Activation->Radical DNA_Damage DNA Strand Breakage Radical->DNA_Damage CellDeath_M Cell Death DNA_Damage->CellDeath_M This compound This compound (Tilbroquinol/Tiliquinol) Chelation Metal Ion Chelation (e.g., Zinc, Copper) This compound->Chelation In intestinal lumen Enzyme_Inhibition Disruption of Enzymatic Functions Chelation->Enzyme_Inhibition CellDeath_I Cell Death Enzyme_Inhibition->CellDeath_I

Proposed mechanisms of action for Metronidazole and this compound.

Conclusion

Metronidazole remains a well-documented and effective treatment for intestinal and extraintestinal amoebiasis, with extensive clinical data supporting its use. This compound, while indicated for intestinal amoebiasis, lacks the robust, comparative clinical trial data available for metronidazole. Its use has also been curtailed in some areas due to safety concerns, particularly the risk of hepatotoxicity.[7] The choice of agent in a clinical or research setting should be guided by the available efficacy and safety data, with metronidazole currently representing the more evidence-based option for systemic treatment of amoebiasis. For asymptomatic carriers, luminal agents are often preferred, a category where this compound was historically placed.[7] Further research, including direct comparative trials, would be necessary to definitively establish the comparative efficacy of this compound against current standard-of-care treatments like metronidazole.

References

In Vitro Efficacy of Amoebicidal Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vitro studies reveals a notable lack of publicly available quantitative data on the amoebicidal activity of Intetrix's active components, tilbroquinol and tiliquinol, against Entamoeba histolytica. Despite this compound's historical use in treating amoebiasis, direct comparative efficacy data from in vitro assays, such as 50% inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values, are not present in the reviewed scientific literature. However, to provide a valuable comparative context for researchers and drug development professionals, this guide summarizes the in vitro performance of other well-established amoebicides against E. histolytica, details common experimental protocols, and illustrates the proposed mechanisms of action.

This compound is an oral antiprotozoal agent containing the active ingredients tilbroquinol and tiliquinol, which are derivatives of 8-hydroxyquinoline. While their amoebicidal action on Entamoeba histolytica trophozoites and cysts has been cited, this guide will focus on presenting the available quantitative data for other commonly used amoebicides to facilitate a benchmark for comparison.

Comparative In Vitro Efficacy of Common Amoebicides

To offer a quantitative comparison, the following tables summarize the IC50 and MIC values for several amoebicidal drugs against Entamoeba histolytica, as reported in various in vitro studies. These values represent the concentration of a drug required to inhibit 50% of the amoebic growth or the minimum concentration needed to inhibit visible growth, respectively.

Table 1: IC50 Values of Various Amoebicides against Entamoeba histolytica

AmoebicideE. histolytica StrainIC50 (µM)Reference
MetronidazoleReference Strain (HM1:IMSS)9.5[1][2]
Clinical Isolates13.2[1][2]
TinidazoleReference Strain (HM1:IMSS)10.2[1][2]
Clinical Isolates12.4[1][2]
ChloroquineReference Strain (HM1:IMSS)15.5[1][2]
Clinical Isolates26.3[1][2]
EmetineReference Strain (HM1:IMSS)29.9[1][2]
Clinical Isolates31.2[1][2]

Table 2: MIC Ranges of Various Amoebicides against Entamoeba histolytica

AmoebicideMIC Range (µg/mL)Reference
Metronidazole0.0625 - 0.125[3]
Tinidazole0.0625 - 0.25[3]
Ornidazole0.0625 - 0.25[3]
Dehydroemetine0.125 - 1.0[3]

Experimental Protocols

A variety of in vitro assays are employed to determine the susceptibility of Entamoeba histolytica to amoebicidal compounds. The Nitroblue Tetrazolium (NBT) reduction assay is a commonly used colorimetric method to assess cell viability.

Nitroblue Tetrazolium (NBT) Reduction Assay

Principle: This assay is based on the ability of viable amoebic trophozoites to reduce the yellow, water-soluble NBT dye to a dark blue, insoluble formazan. The amount of formazan produced is proportional to the number of metabolically active trophozoites.

Protocol:

  • Parasite Culture: Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain) are cultured axenically in a suitable medium (e.g., TYI-S-33) at 37°C.

  • Drug Preparation: The amoebicidal drugs to be tested are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide) and then serially diluted in the culture medium to achieve a range of concentrations.

  • Assay Procedure:

    • Trophozoites are harvested during the logarithmic growth phase and their concentration is adjusted.

    • A suspension of trophozoites is added to the wells of a 96-well microtiter plate.

    • The various concentrations of the test drugs are added to the wells. Control wells containing trophozoites with the drug vehicle and without any drug are also included.

    • The plate is incubated under anaerobic conditions at 37°C for a specified period (e.g., 72 hours).

  • NBT Addition and Incubation: After the incubation period, NBT solution is added to each well, and the plate is incubated for another 2-3 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a mixture of isopropanol and hydrochloric acid) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is then determined by plotting the drug concentration against the percentage of inhibition.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

To visually represent the processes involved in in vitro amoebicidal studies, the following diagrams have been generated using the DOT language.

General Workflow for In Vitro Amoebicide Susceptibility Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culturing Culturing of E. histolytica Trophozoites Seeding Seeding Trophozoites in 96-well Plates Culturing->Seeding DrugPrep Preparation of Serial Drug Dilutions DrugPrep->Seeding Incubation Incubation with Amoebicidal Agents Seeding->Incubation ViabilityAssay Cell Viability Assay (e.g., NBT Reduction) Incubation->ViabilityAssay Measurement Spectrophotometric Measurement ViabilityAssay->Measurement Calculation Calculation of IC50 Values Measurement->Calculation Proposed Mechanism of Action for 8-Hydroxyquinoline Derivatives HQ 8-Hydroxyquinoline Derivative (e.g., Tilbroquinol, Tiliquinol) Chelation Chelation of Divalent Metal Ions (e.g., Zn²⁺, Fe²⁺) HQ->Chelation Enzyme Inhibition of Metalloenzymes Essential for Amoebic Survival Chelation->Enzyme ROS Generation of Reactive Oxygen Species (ROS) Chelation->ROS Death Amoebic Cell Death Enzyme->Death Damage Oxidative Damage to Cellular Components ROS->Damage Damage->Death Mechanism of Action of Nitroimidazole Amoebicides (e.g., Metronidazole) Metronidazole Metronidazole (Prodrug) Entry Entry into E. histolytica Trophozoite Metronidazole->Entry Activation Reductive Activation of Nitro Group by Ferredoxin Entry->Activation Radicals Generation of Cytotoxic Nitro Radicals Activation->Radicals DNA Interaction with DNA Radicals->DNA Damage DNA Strand Breakage and Destabilization of Helix DNA->Damage Death Amoebic Cell Death Damage->Death

References

Intetrix: A Review of its Clinical Profile and the Absence of Placebo-Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the available data on Intetrix (a combination of tilbroquinol and tiliquinol) reveals a notable absence of direct, placebo-controlled clinical trial outcomes in the public domain. The clinical understanding of this drug is primarily shaped by its historical use, pharmacovigilance data, and studies in healthy volunteers that ultimately led to significant regulatory actions, including its market withdrawal in some regions.

This compound was historically indicated for the treatment of both acute infectious diarrhea and intestinal amoebiasis. However, concerns over its safety profile, particularly potential hepatotoxicity and neurotoxicity, led to a re-evaluation of its benefit-risk balance. This resulted in its indication being restricted solely to the treatment of intestinal amoebiasis in adults, and eventually, its discontinuation in markets such as France.

Drug Profile and Regulatory History

CharacteristicDescription
Drug Name This compound
Active Ingredients Tilbroquinol and Tiliquinol
Mechanism of Action Amoebicide, active against Entamoeba histolytica
Original Indications Acute infectious diarrhea, Intestinal amoebiasis
Restricted Indication Intestinal amoebiasis in adults
Reason for Restriction Unfavorable benefit-risk profile for acute diarrhea due to safety concerns and lack of demonstrated efficacy[1].
Market Status Withdrawn in some markets (e.g., France as of April 2021).

Efficacy Data: An Inferred Perspective

A key finding from regulatory reviews was the lack of robust data to support the efficacy of this compound in treating acute infectious diarrhea[1]. A French Advisory Board concluded that there was inadequate evidence to demonstrate its effectiveness for this indication, contributing to the decision to restrict its use[1]. For its use in intestinal amoebiasis, it was considered an amoebicide of contact, acting on amoebas in the intestinal lumen.

Safety Profile and Adverse Events

The primary concerns that led to the restricted use and eventual withdrawal of this compound were related to its safety profile. A study involving 12 healthy volunteers reported asymptomatic increases in liver transaminases[1]. This, combined with pharmacovigilance data identifying cases of liver disorders, pointed towards a potential for dose-dependent hepatotoxicity[1].

Adverse Event CategorySpecific Findings
Hepatotoxicity Asymptomatic increased liver transaminases observed in a clinical study with healthy volunteers. Reports of liver disorders from pharmacovigilance data[1].
Neurotoxicity Rare cases of peripheral or optic neuropathy were noted, particularly with prolonged treatment[1].
Cutaneous Reactions Skin disorders were also identified during the review of adverse reactions[1].

Experimental Protocols: A Focus on Safety Assessment

Study Design: Safety Assessment in Healthy Volunteers

  • Participants: 12 healthy volunteers[1].

  • Objective: To assess the safety and tolerability of this compound.

  • Key Monitored Parameter: Liver function tests, specifically liver transaminases[1].

  • Outcome: Observation of asymptomatic increased liver transaminases, which prompted further regulatory scrutiny[1].

Visualizing the Regulatory Pathway of this compound

The following diagram illustrates the key events in the clinical and regulatory history of this compound, leading to the restriction of its indications and eventual market withdrawal in certain regions.

Intetrix_Regulatory_Pathway cluster_Initial_Phase Initial Market Presence cluster_Evaluation Safety and Efficacy Re-evaluation cluster_Regulatory_Action Regulatory Actions Initial_Approval Initial Marketing Approval Dual_Indication Indications: - Acute Infectious Diarrhea - Intestinal Amoebiasis Initial_Approval->Dual_Indication Broad Use Safety_Signals Pharmacovigilance Data & Healthy Volunteer Study (Hepatotoxicity Signals) Dual_Indication->Safety_Signals Safety Concerns Emerge Efficacy_Review Review of Efficacy Data for Acute Diarrhea (Lack of Evidence) Dual_Indication->Efficacy_Review Efficacy Questioned Indication_Restriction Indication Restricted to Intestinal Amoebiasis Only Safety_Signals->Indication_Restriction Efficacy_Review->Indication_Restriction Market_Withdrawal Market Withdrawal in some regions Indication_Restriction->Market_Withdrawal Further Benefit-Risk Assessment

Regulatory pathway and evolution of this compound's clinical use.

References

Intetrix: A Comparative Analysis of its Market Withdrawal and Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The anti-infective agent Intetrix was withdrawn from the market due to significant safety concerns, primarily surrounding potential hepatotoxicity and neurotoxicity. This guide provides a comprehensive comparison of this compound with its therapeutic alternatives for its primary indications—amoebiasis and acute diarrhea—supported by available clinical data. It also details the experimental protocols for assessing drug-induced liver injury and explores the signaling pathways implicated in such adverse events.

The Withdrawal of this compound: A Timeline of Safety Concerns

This compound, a combination of tilbroquinol and tiliquinol, was a medication used for the treatment of intestinal amoebiasis and acute diarrhea.[1] However, emerging evidence of severe adverse effects led to its eventual removal from the pharmaceutical market.

In 1997, the French Medicines Agency implemented restrictive measures on this compound and its pediatric formulation following reports of potential hepatotoxicity. These concerns arose from a clinical study involving healthy volunteers where a significant number of participants showed asymptomatic increases in liver transaminases. This was further supported by pharmacovigilance data that identified cases of liver disorders, cutaneous reactions, and, in rare instances of prolonged use, peripheral or optic neuropathy.[2] Ultimately, the commercialization of this compound was halted, and it has not been available in pharmacies since April 30, 2021.

Therapeutic Alternatives and Comparative Efficacy

The primary indications for this compound were the treatment of amoebiasis and acute diarrhea. Several alternative medications are available for these conditions, with established efficacy and safety profiles.

Amoebiasis

For the treatment of amoebiasis, nitroimidazoles such as metronidazole and tinidazole are considered standard care.

Comparative Data: Tinidazole vs. Metronidazole for Amoebiasis

Efficacy/Safety ParameterTinidazoleMetronidazoleSource
Clinical Cure Rate (Intestinal Amoebiasis) 92.6% (25/27)58.6% (17/29)[3]
Clinical Cure Rate (Hepatic Amoebiasis) 93.8% (15/16)80% (12/15)[2]
Parasitological Cure Rate (Non-invasive) 0%44%[4]
Adverse Effects Fewer side effects reportedMore frequent side effects[2]

Note: The study on non-invasive amoebiasis showed unexpectedly low cure rates for both drugs compared to historical data.[4]

Clinical studies suggest that tinidazole may offer a better side-effect profile and, in some cases, a higher cure rate compared to metronidazole for both intestinal and hepatic amoebiasis.[2][3]

Acute Diarrhea

For the symptomatic relief of acute diarrhea, loperamide and racecadotril are commonly used alternatives.

Comparative Data: Racecadotril vs. Loperamide for Acute Diarrhea in Adults

Efficacy/Safety ParameterRacecadotrilLoperamideSource
Median Duration of Diarrhea (hours) 19.513.0[5]
Clinical Success Rate 95.7%92.0%[5]
Rebound Constipation 9.8% - 12.9%18.7% - 29.0%[5][6]
Abdominal Distension Less frequentMore frequent[7]

Racecadotril has been shown to be as effective as loperamide in treating acute diarrhea but with a significantly lower incidence of rebound constipation.[5][6][8][9]

Experimental Protocols for Assessing Drug-Induced Liver Injury (DILI)

The evaluation of potential hepatotoxicity is a critical component of clinical drug development. Standardized protocols are in place to monitor and assess for DILI.

Key Components of a DILI Clinical Trial Protocol:

  • Liver Function Monitoring: Regular monitoring of serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin is essential.[10][11]

  • Frequency of Testing: In early-phase trials, liver tests are typically performed every 2 to 4 weeks for the initial months. The frequency can be reduced in longer trials if no signs of liver injury are observed.[11]

  • Actionable Thresholds: Pre-defined thresholds for liver test abnormalities trigger further investigation. For example, an ALT or AST level greater than three times the upper limit of normal (ULN) requires prompt follow-up.[10]

  • Causality Assessment: When DILI is suspected, a thorough investigation is conducted to exclude other potential causes of liver injury, such as viral hepatitis, alcohol-related liver disease, and other concomitant medications.[10]

  • Adjudication Committee: An independent panel of experts may be convened to review cases of suspected DILI and provide an unbiased assessment of causality.

G cluster_protocol Experimental Workflow for DILI Assessment Patient Screening Patient Screening Baseline LFTs Baseline LFTs Drug Administration Drug Administration Routine LFT Monitoring Routine LFT Monitoring Abnormal LFTs Abnormal LFTs Causality Assessment Causality Assessment Adjudication Adjudication Discontinuation/Dose Modification Discontinuation/Dose Modification Resolution Resolution

Workflow for DILI Assessment in Clinical Trials.

Signaling Pathways in Drug-Induced Liver Injury

The hepatotoxicity associated with this compound, a quinoline derivative, likely involves complex cellular and molecular mechanisms. While the specific pathways for this compound are not fully elucidated, the general mechanisms of drug-induced liver injury often involve mitochondrial dysfunction and the activation of cellular stress pathways.

Key Signaling Pathways Implicated in DILI:

  • Mitochondrial Permeability Transition (MPT): Many hepatotoxic drugs or their metabolites can induce the MPT, a process that leads to the uncoupling of oxidative phosphorylation, ATP depletion, and ultimately, cell death.

  • c-Jun N-terminal Kinase (JNK) Pathway: Sustained activation of the JNK signaling cascade is a critical event in the pathogenesis of DILI. Activated JNK can translocate to the mitochondria and promote cell death.[12][13][14]

  • Oxidative Stress: The metabolism of some drugs can generate reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components, and the activation of cell death pathways.

  • Immune-Mediated Injury: In some cases, drug metabolites can act as haptens, forming adducts with proteins that are recognized by the immune system, triggering an inflammatory response and liver damage.

G

Key Signaling Pathways in DILI.

References

A Comparative Analysis of the Side Effects of Intetrix and Alternative Amoebiasis Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effects associated with Intetrix and other therapeutic agents used in the treatment of intestinal amoebiasis. The information is intended to support research, scientific analysis, and drug development efforts by presenting available data on adverse events, outlining experimental protocols for their assessment, and visualizing potential toxicological pathways.

This compound, a fixed-dose combination of tilbroquinol and tiliquinol, is an intestinal antiseptic and antiprotozoal agent.[1] Its primary indication is the treatment of intestinal amoebiasis. While effective, concerns regarding its side effect profile, particularly hepatotoxicity and rare instances of peripheral neuropathy, have been noted. This guide compares the known adverse effects of this compound with those of commonly used alternatives, including metronidazole, tinidazole, and nitazoxanide.

Comparative Analysis of Side Effects

The following table summarizes the incidence of common side effects reported for this compound and its alternatives. It is important to note that direct head-to-head comparative trials involving this compound are limited. The data presented is compiled from various studies and pharmacovigilance reports and may not be directly comparable due to differences in study design, patient populations, and dosage regimens.

Side EffectThis compound (Tilbroquinol/Tiliquinol)MetronidazoleTinidazoleNitazoxanide
Gastrointestinal
NauseaNot specified in comparative trials4% - 28%Generally lower than metronidazole3-5%
VomitingNot specified in comparative trials1.8%Generally lower than metronidazole1-2%
DiarrheaNot specified in comparative trials0.9%Not frequently reportedNot frequently reported
Abdominal PainNot specified in comparative trialsNot frequently reportedNot frequently reportedNot specified in comparative trials
Metallic/Bitter TasteNot specified in comparative trials9%4-6%Not reported
AnorexiaNot specified in comparative trialsNot frequently reported2-3%Not reported
Neurological
Peripheral NeuropathyRareRareRareNot reported
HeadacheNot specified in comparative trials0.9%1%Not frequently reported
DizzinessNot specified in comparative trials0.9%1%Not frequently reported
Hepatic
Elevated TransaminasesCases reported, incidence not quantified in comparative trialsRareRareElevations reported, but not statistically significant compared to placebo
Dermatological
Rash/UrticariaCases reported0.9%Not frequently reportedNot frequently reported
Other
Weakness/FatigueNot specified in comparative trialsNot frequently reported1-2%Not frequently reported

Experimental Protocols

The assessment of adverse events in clinical trials for amoebiasis treatments follows standardized methodologies to ensure consistency and comparability of data. Below are detailed protocols for evaluating key potential side effects.

Assessment of Peripheral Neuropathy

A standardized assessment of peripheral neuropathy is crucial, particularly for drugs with known neurotoxic potential.

Methodology:

  • Patient-Reported Outcomes:

    • Utilization of a validated questionnaire, such as the Treatment-Induced Neuropathy Assessment Scale (TNAS), to capture the patient's subjective experience of sensory and motor symptoms.[2]

    • The questionnaire should be administered at baseline, at regular intervals during treatment, and at post-treatment follow-up visits.

    • Key domains to be assessed include numbness, tingling, pain, and interference with activities of daily living.

  • Clinician-Based Assessment:

    • Neurological examination to be performed by a trained clinician at baseline and subsequent visits.

    • Assessment should include evaluation of deep tendon reflexes, sensory perception (light touch, pinprick, vibration), and motor strength.

    • Grading of peripheral neuropathy should be performed using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The CTCAE provides a standardized grading scale (1-5) based on the severity of symptoms and their impact on daily life.[3][4][5][6][7]

  • Nerve Conduction Studies (NCS):

    • To be considered in cases of suspected or confirmed significant neuropathy.

    • NCS can objectively measure the speed and strength of nerve signals and can help to characterize the type and extent of nerve damage.

Monitoring of Liver Function

Given the potential for hepatotoxicity with 8-hydroxyquinoline derivatives, rigorous monitoring of liver function is essential.

Methodology:

  • Biochemical Monitoring:

    • Measurement of liver function tests (LFTs) from serum samples at baseline, weekly or bi-weekly during treatment, and at the end of treatment.

    • Key LFTs to monitor include:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Alkaline phosphatase (ALP)

      • Total bilirubin

  • Adverse Event Grading:

    • Any elevations in LFTs should be graded according to the CTCAE for liver adverse events. The CTCAE provides specific thresholds for grading the severity of LFT abnormalities.[2][8][9][10][11]

  • Criteria for Treatment Modification:

    • Pre-defined criteria for dose reduction or discontinuation of the study drug should be established in the protocol based on the grade of LFT elevation.

    • For example, a Grade 3 or 4 elevation in ALT or AST may necessitate treatment interruption and close monitoring until resolution.

Signaling Pathways and Mechanisms of Toxicity

The following diagrams illustrate the putative signaling pathways and mechanisms associated with the key side effects of 8-hydroxyquinoline derivatives, the active components of this compound.

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_monitoring Adverse Event Monitoring cluster_analysis Data Analysis cluster_conclusion Conclusion s1 Patient with Amoebiasis Diagnosis s2 Informed Consent s1->s2 s3 Baseline Assessments (Clinical, Laboratory) s2->s3 r1 Randomization s3->r1 t1 This compound r1->t1 t2 Alternative Treatment (e.g., Metronidazole) r1->t2 m1 Regular Follow-up Visits t1->m1 t2->m1 m2 Patient-Reported Outcomes (e.g., TNAS) m1->m2 m3 Clinician Assessment (CTCAE Grading) m1->m3 m4 Laboratory Monitoring (e.g., LFTs) m1->m4 a1 Statistical Analysis of Side Effect Incidence & Severity m2->a1 m3->a1 m4->a1 c1 Comparative Safety Profile a1->c1

Figure 1. Experimental workflow for a comparative side effect study.

neurotoxicity_pathway cluster_drug Drug Action cluster_cellular Cellular Effects in Neurons cluster_downstream Downstream Consequences cluster_outcome Clinical Outcome drug 8-Hydroxyquinoline Derivatives (Tilbroquinol, Tiliquinol) ros Increased Reactive Oxygen Species (ROS) drug->ros mito Mitochondrial Dysfunction drug->mito chelation Metal Ion Chelation (e.g., Copper, Zinc) drug->chelation damage Oxidative Damage to Lipids, Proteins, DNA ros->damage mito->ros chelation->ros apoptosis Apoptosis damage->apoptosis axon Axonal Degeneration apoptosis->axon neuropathy Peripheral Neuropathy axon->neuropathy

Figure 2. Putative signaling pathway for 8-hydroxyquinoline-induced neurotoxicity.

hepatotoxicity_pathway cluster_drug_hepato Drug Action cluster_cellular_hepato Cellular Effects in Hepatocytes cluster_downstream_hepato Downstream Consequences cluster_outcome_hepato Clinical Outcome drug_hepato 8-Hydroxyquinoline Derivatives (Tilbroquinol, Tiliquinol) metabolism Metabolic Activation in the Liver drug_hepato->metabolism reactive_metabolite Formation of Reactive Metabolites metabolism->reactive_metabolite depletion Glutathione (GSH) Depletion reactive_metabolite->depletion binding Covalent Binding to Mitochondrial Proteins reactive_metabolite->binding mito_hepato Mitochondrial Stress stress_pathways Activation of Stress Signaling Pathways (e.g., JNK) mito_hepato->stress_pathways depletion->mito_hepato binding->mito_hepato permeability Mitochondrial Permeability Transition stress_pathways->permeability death Hepatocyte Death (Necrosis/Apoptosis) permeability->death hepatotoxicity Hepatotoxicity (Elevated Transaminases) death->hepatotoxicity

Figure 3. Proposed signaling pathway for 8-hydroxyquinoline-induced hepatotoxicity.

References

Efficacy of Intetrix in Intestinal Amoebiasis: A Comparative Guide to Treatment Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic landscape for intestinal amoebiasis is critical. This guide provides a comparative analysis of Intetrix and its alternatives, focusing on efficacy across different geographical regions, mechanisms of action, and available clinical data. Due to limited recent clinical data on this compound, this guide emphasizes a comparison with more widely studied and currently recommended treatments for amoebiasis.

Overview of this compound and its Alternatives

This compound is an antiprotozoal agent containing tilbroquinol and tiliquinol. Historically, it has been marketed in Europe (France, Belgium, Luxembourg), Africa, and Asia for the treatment of intestinal amoebiasis.[1] However, its use has been restricted in some regions, such as France, to intestinal amoebiasis due to concerns about potential hepatotoxicity and lack of demonstrated efficacy for other indications like acute diarrhea.[1]

The current standard of care for intestinal amoebiasis typically involves treatment with nitroimidazoles like metronidazole or tinidazole for invasive disease, often followed by a luminal agent to eradicate cysts in the gut.[2] Common alternatives to this compound include:

  • Metronidazole: A widely used antibiotic and antiprotozoal agent.

  • Tinidazole: A second-generation nitroimidazole with a similar mechanism to metronidazole but often with a better side-effect profile.

  • Paromomycin: An aminoglycoside antibiotic used as a luminal amebicide.

  • Diloxanide Furoate: A luminal amebicide effective against the cystic form of Entamoeba histolytica.

  • Nitazoxanide: A broad-spectrum antiparasitic agent.

Comparative Efficacy Data

The following tables summarize the available clinical trial data for the efficacy of these treatments in intestinal amoebiasis, with geographical context where available. It is important to note that direct head-to-head trials comparing this compound with all these alternatives across different regions are lacking in recent literature.

Table 1: Efficacy of Metronidazole in Intestinal Amoebiasis

Geographical RegionStudy PopulationDosageParasitological Cure RateClinical Cure RateReference
India30 adults with chronic intestinal amoebiasis2.0g daily for 3 days53.3%Not Specified[3]
EthiopiaPatients with amoebiasisNot Specified86%Not Specified[4]
Pakistan50 children with amoebiasisTherapeutic doses for 5 days (in combination with diloxanide furoate)98%98%[5]
South Africa15 patients800mg TID for 5 days100%100%[3]
Sri LankaPatients with hepatic amoebiasis800mg TID for 7-10 days>90% response rate>90% response rate[6]
Japan28 patients with moderate-to-severe amoebiasis (intravenous)Not SpecifiedEffective and well-toleratedEffective and well-tolerated[7]

Table 2: Efficacy of Tinidazole in Intestinal Amoebiasis

Geographical RegionStudy PopulationDosageParasitological Cure RateClinical Cure RateReference
-29 adults with symptomatic intestinal amoebiasis2g once daily for 3 days96.5%Not Specified[8]
Bangladesh40 children with symptomatic intestinal amoebiasis50 mg/kg for 3 consecutive days97%Not Specified[9]
-17 adults and 4 children with symptomatic intestinal amoebiasis2g/day for 2 days (adults), 50mg/kg daily for 3 days (children)95%100% clinical improvement[10]
South Africa14 patients800mg TID for 5 days92.8%92.8%[3]
India30 patients with intestinal amoebiasis2g daily for 3 days90%Not Specified[3]
KenyaPatients with symptomatic amoebiasisNot SpecifiedHigh efficacyHigh efficacy[3]

Table 3: Efficacy of Luminal Agents and Other Alternatives

DrugGeographical RegionStudy PopulationDosageParasitological Cure RateReference
Paromomycin Japan11 asymptomatic or mildly symptomatic amebic colitis cases1500mg/day for 9 or 10 days100% (stool cysts negative)[11][12][13]
Spain586 patients with Dientamoeba fragilis infectionNot Specified81.8%[14]
Diloxanide Furoate -12 asymptomatic cyst carriers and 65 patients with non-dysenteric intestinal amoebiasis500mg three times a day for 10 days83% (overall cure rate)[15]
Diloxanide Furoate + Metronidazole Pakistan34 patients with amoebiasis500mg diloxanide furoate + 400mg metronidazole, three times daily for 5 days100%[16]
Nitazoxanide -34 patients with intestinal amoebiasis500mg twice daily for 3 days94%[17]
CubaChildren with giardiasisTwice daily for 3 days78.4%[18]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the general methodology for clinical trials in amoebiasis involves:

  • Patient Recruitment: Enrollment of patients with confirmed Entamoeba histolytica infection, diagnosed through stool microscopy for cysts or trophozoites, or more specific methods like stool antigen detection tests or PCR.

  • Randomization: In controlled trials, patients are randomly assigned to different treatment groups.

  • Treatment Administration: The investigational drug and the control drug (placebo or another active drug) are administered according to a predefined dosage and duration.

  • Follow-up and Assessment: Patients are monitored during and after treatment for clinical response (resolution of symptoms) and parasitological cure (absence of E. histolytica in stool samples). Follow-up examinations are typically conducted at specific intervals post-treatment to detect any relapses.

Mechanism of Action and Signaling Pathways

The mechanisms of action for this compound and its alternatives vary, targeting different aspects of the Entamoeba histolytica life cycle and metabolism.

This compound (Tilbroquinol and Tiliquinol)

The precise mechanism of action of tilbroquinol and tiliquinol is not well-documented in recent literature. As a hydroxyquinoline derivative, its antiprotozoal activity may be related to its ability to chelate metal ions that are essential for the parasite's enzymatic reactions.

Metronidazole and Tinidazole (Nitroimidazoles)

Metronidazole and tinidazole are prodrugs that require anaerobic conditions to be activated. Inside the E. histolytica cell, the nitro group of the drug is reduced by the parasite's own enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR). This reduction creates cytotoxic nitro radicals that damage the parasite's DNA and other macromolecules, leading to cell death.

Metronidazole_Mechanism Metronidazole Metronidazole (Prodrug) PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Metronidazole->PFOR Enters Parasite Cell Activated_Metronidazole Cytotoxic Nitro Radicals DNA_Damage DNA Damage Activated_Metronidazole->DNA_Damage Induces PFOR->Activated_Metronidazole Reduction of Nitro Group Cell_Death Parasite Cell Death DNA_Damage->Cell_Death Leads to

Mechanism of action for Metronidazole.

Paromomycin (Aminoglycoside)

Paromomycin is a luminal amebicide that is poorly absorbed from the gastrointestinal tract. It exerts its effect directly on the E. histolytica trophozoites and cysts in the intestinal lumen. Paromomycin is an aminoglycoside antibiotic that inhibits protein synthesis in the parasite by binding to the 30S ribosomal subunit. This interference with protein production leads to the death of the amoeba.

Paromomycin_Mechanism Paromomycin Paromomycin Ribosome 30S Ribosomal Subunit Paromomycin->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Parasite Cell Death Protein_Synthesis->Cell_Death Leads to

Mechanism of action for Paromomycin.

Diloxanide Furoate

The exact mechanism of action of diloxanide furoate is not fully understood. It is a luminal amebicide that is believed to act directly on the amoeba in the gut, disrupting its metabolic processes and leading to the destruction of both trophozoites and cysts.[19][20]

Conclusion

While this compound has been used for intestinal amoebiasis in various regions, the lack of recent, robust clinical data makes a direct comparison of its efficacy with current standard treatments challenging. The available evidence strongly supports the use of nitroimidazoles (metronidazole and tinidazole) for invasive amoebiasis, followed by a luminal agent (paromomycin or diloxanide furoate) to ensure complete eradication of the parasite. Tinidazole appears to offer similar or higher cure rates than metronidazole with a better side-effect profile in some studies.[8] Combination therapies, such as diloxanide furoate with metronidazole, have shown very high parasitological clearance rates.[16] For drug development professionals, the focus remains on developing new agents with high efficacy against both luminal and tissue forms of the parasite, improved safety profiles, and simpler treatment regimens.

References

Intetrix: A Look Back at a Discontinued Antiprotozoal Agent

Author: BenchChem Technical Support Team. Date: December 2025

Intetrix, an oral antiprotozoal agent, is no longer available on the market. Previously used for the treatment of intestinal amoebiasis, its commercialization was discontinued on April 30, 2021. This guide provides a historical overview of this compound, its mechanism of action, and a summary of the safety concerns that led to its withdrawal. Due to its discontinued status, recent head-to-head clinical trial data is unavailable.

Composition and Therapeutic Indication

This compound was a fixed-dose combination of two active ingredients: tilbroquinol and tiliquinol.[1][2][3][4][5] These components belong to the 8-hydroxyquinoline class of compounds and exert a localized antimicrobial and antiprotozoal effect within the intestines.[1] The drug was indicated for the treatment of intestinal amoebiasis in adults, acting as a contact amoebicide against the luminal forms of Entamoeba histolytica.[3][6][7][8][9] It was often used as a complementary treatment to a tissue amoebicide or alone in asymptomatic carriers.[6][9][10]

Mechanism of Action

The active components of this compound, tilbroquinol and tiliquinol, are believed to exert their amoebicidal effect by chelating iron, an essential element for the survival and proliferation of Entamoeba histolytica. By depriving the protozoa of iron, the drugs likely disrupt critical enzymatic processes, leading to the death of the organism. The action of this compound was primarily confined to the intestinal lumen, with minimal systemic absorption.[1][11]

Below is a simplified representation of the proposed mechanism of action.

This compound This compound (Tilbroquinol + Tiliquinol) Iron Iron (Fe³⁺) in Intestinal Lumen This compound->Iron Eh Entamoeba histolytica Iron->Eh Required for Enzymes Essential Iron-Dependent Enzymes Eh->Enzymes Utilizes Death Protozoal Death Enzymes->Death Inhibition leads to

Proposed mechanism of action for this compound.

Withdrawal from the Market and Safety Concerns

The marketing of this compound was discontinued due to significant safety concerns, primarily related to hepatotoxicity and neurotoxicity.[7][10] Reports emerged of elevated liver enzymes (transaminases) in individuals taking the drug.[4][6][7][10] In rare cases, more severe liver damage (hepatitis) and peripheral neuropathy were observed, particularly with prolonged use.[7][10] These adverse effects led regulatory agencies to re-evaluate the benefit-risk profile of this compound, ultimately resulting in its withdrawal from the market.[9][10]

Historical Clinical Data

Given the discontinuation of this compound, robust, recent head-to-head clinical trial data comparing it with current standard-of-care treatments for amoebiasis (e.g., metronidazole, tinidazole) is not available. Historical studies were often small and conducted several decades ago, with methodologies that may not meet current standards. Therefore, a direct, evidence-based comparison of efficacy and safety with modern alternatives is not feasible.

Experimental Protocols

Detailed experimental protocols from historical studies involving this compound are not readily accessible in publicly available literature. Clinical trials conducted today follow stringent guidelines that include detailed documentation of study design, patient populations, interventions, and outcome measures. Such comprehensive data for this compound is largely absent from the public domain.

Logical Workflow: From Treatment to Discontinuation

The journey of this compound from a therapeutic option to a discontinued drug can be visualized as follows:

Indication Indication: Intestinal Amoebiasis Treatment Treatment with this compound Indication->Treatment AdverseEvents Adverse Event Reports: Hepatotoxicity & Neurotoxicity Treatment->AdverseEvents Reevaluation Regulatory Re-evaluation of Benefit-Risk Profile AdverseEvents->Reevaluation Discontinuation Market Discontinuation Reevaluation->Discontinuation

Pathway leading to the discontinuation of this compound.

References

A Comparative Meta-Analysis of Intetrix and Alternative Therapies for Intestinal Amoebiasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the clinical trial data for Intetrix and its alternatives in the treatment of intestinal amoebiasis. Due to the limited availability of detailed clinical trial data for this compound, which has been withdrawn or restricted in many regions, this guide synthesizes available information and draws comparisons with more extensively studied and currently recommended therapies.

Introduction to this compound and its Alternatives

This compound is an oral antiprotozoal agent formerly used for the treatment of intestinal amoebiasis. It is a fixed-dose combination of two active ingredients: tilbroquinol and tiliquinol, which are derivatives of 8-hydroxyquinoline.[1] While historically used for both acute diarrhea and amoebiasis, its indication for the former was withdrawn in countries like France due to concerns over potential hepatotoxicity and neurotoxicity.[2] Its use is now largely discontinued in many parts of the world.

The primary alternatives for the treatment of intestinal amoebiasis, caused by the protozoan parasite Entamoeba histolytica, include nitroimidazoles such as metronidazole and tinidazole, and the aminoglycoside paromomycin. Metronidazole has long been the standard of care, while tinidazole offers a shorter treatment course with a potentially better side-effect profile.[1][3] Paromomycin is a luminal amoebicide, effective against the cystic form of the parasite in the gut.[4]

Comparative Efficacy of this compound and Alternatives

Detailed, quantitative clinical trial data for this compound is scarce in publicly available literature. The following tables summarize the available efficacy data for this compound and its primary alternatives based on clinical studies.

Table 1: Efficacy of this compound and Alternatives in Treating Intestinal Amoebiasis

DrugStudy PopulationDosage RegimenParasitological Cure RateClinical Cure/Improvement RateSource(s)
This compound (Tilbroquinol/Tiliquinol) Adults with amoebiasisNot specified in available dataData not availableData not available[2]
Metronidazole 194 adults and children with E. histolytica infection40 mg/kg/day for 10 days88%Not Specified[5]
27 adults with symptomatic intestinal amoebiasis2 g once daily for 3 days55.5%Partial relief in 18.5%[1][3]
Tinidazole 40 children with symptomatic intestinal amoebiasis50 mg/kg once daily for 3 days97%Not Specified[6][7]
29 adults with symptomatic intestinal amoebiasis2 g once daily for 3 days96.5%Partial relief in 3.5%[1][3]
21 adults and children with symptomatic intestinal amoebiasisAdults: 2g/day for 2 days; Children: 50mg/kg/day for 3 days95%Clinical improvement in all patients[8]
Paromomycin 114 homosexual men with mild-to-moderate intestinal amoebiasis25-35 mg/kg/day for 7 days92%80% asymptomatic after treatment[4]
11 asymptomatic or mildly symptomatic amebic colitis cases1,500 mg/day for 9 or 10 days100% (cyst negative)Not Specified[9][10][11]
53 patients with intestinal amebiasisNot specified98.1% (cyst-negative)93.4% (effective)[12]

Safety and Tolerability Profile

The safety profile of this compound has been a significant concern, leading to its withdrawal in several markets. The alternatives, while generally considered safe and effective, also present a range of adverse effects.

Table 2: Reported Adverse Events in Clinical Trials

DrugCommon Adverse EventsSerious Adverse EventsSource(s)
This compound (Tilbroquinol/Tiliquinol) Elevated liver transaminases, cutaneous reactions.Hepatotoxicity, peripheral and optic neuropathy (with long-term use).[2]
Metronidazole Nausea, vomiting, metallic taste, headache, dizziness.Seizures, peripheral neuropathy (rare).[1][3]
Tinidazole Nausea, anorexia, vomiting, abdominal discomfort. Generally better tolerated than metronidazole.Similar to metronidazole but often less frequent and severe.[1][3]
Paromomycin Diarrhea, nausea, abdominal cramps.Ototoxicity and nephrotoxicity (rare, mainly with systemic absorption).[4][9][10][11]

Experimental Protocols

General Clinical Trial Protocol for Intestinal Amoebiasis:

  • Patient Selection: Patients with symptomatic or asymptomatic intestinal amoebiasis confirmed by stool microscopy for E. histolytica cysts or trophozoites, or by more specific antigen detection or PCR tests.

  • Study Design: Randomized, controlled trials are the gold standard, often comparing the investigational drug to a placebo or an active comparator like metronidazole. Blinding of investigators and patients is crucial to minimize bias.[1][13]

  • Treatment Administration:

    • Metronidazole: Typically administered orally at a dose of 500-750 mg three times daily for 5-10 days for adults.[14]

    • Tinidazole: Often given as a single oral dose of 2 g for 3 days for adults.[1][3]

    • Paromomycin: Administered orally at a dose of 25-35 mg/kg/day in three divided doses for 5-10 days.[4]

  • Efficacy Assessment:

    • Parasitological Cure: Assessed by the absence of E. histolytica in stool samples collected at specified time points post-treatment (e.g., days 7, 14, and 28).[8]

    • Clinical Cure: Defined by the resolution of clinical signs and symptoms, such as diarrhea, abdominal pain, and bloody stools.

  • Safety Assessment: Monitoring and recording of all adverse events throughout the study period. Liver function tests are particularly important when investigating drugs with potential hepatotoxicity.

Mechanism of Action and Signaling Pathways

This compound (Tilbroquinol and Tiliquinol)

The active components of this compound are 8-hydroxyquinoline derivatives. Their precise mechanism of action against E. histolytica is not fully elucidated but is believed to involve the chelation of essential metal ions, such as iron, which are crucial for the parasite's metabolic enzymes. This disruption of enzymatic function is thought to lead to parasite death.[15][16]

This compound This compound (Tilbroquinol/Tiliquinol) MetalIons Essential Metal Ions (e.g., Iron) This compound->MetalIons Chelates Enzymes Parasite Metabolic Enzymes This compound->Enzymes Inhibits MetalIons->Enzymes Required for function Metabolism Essential Metabolic Pathways Enzymes->Metabolism Catalyzes Death Parasite Death Metabolism->Death Disruption leads to

Mechanism of Action of this compound.
Nitroimidazoles (Metronidazole and Tinidazole)

Metronidazole and tinidazole are prodrugs that require activation within the anaerobic environment of E. histolytica. The nitro group of the drug is reduced by the parasite's electron-transport proteins, such as ferredoxin. This reduction creates highly reactive nitro radicals that damage the parasite's DNA and other macromolecules, leading to cell death.[17][18]

cluster_parasite Entamoeba histolytica Nitroimidazole Metronidazole/ Tinidazole (Prodrug) Activation Reduction of Nitro Group Nitroimidazole->Activation Radicals Reactive Nitro Radicals Activation->Radicals DNA Parasite DNA & Macromolecules Radicals->DNA Damages Death Cell Death DNA->Death Leads to Ferredoxin Ferredoxin (reduced) Ferredoxin->Activation Donates electron PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) PFOR->Ferredoxin Reduces

Activation Pathway of Nitroimidazoles.
Paromomycin

Paromomycin is an aminoglycoside antibiotic that acts as a protein synthesis inhibitor. It binds to the 30S ribosomal subunit of the parasite, causing misreading of mRNA and inhibiting the translocation of the ribosome. This disruption of protein synthesis leads to the death of the parasite.[3][4][19]

Paromomycin Paromomycin Ribosome Parasite 30S Ribosomal Subunit Paromomycin->Ribosome Binds to mRNA_misreading mRNA Misreading Paromomycin->mRNA_misreading Causes Translocation_inhibition Inhibition of Translocation Paromomycin->Translocation_inhibition Causes Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis Essential for mRNA_misreading->Protein_synthesis Disrupts Translocation_inhibition->Protein_synthesis Disrupts Death Parasite Death Protein_synthesis->Death Inhibition leads to

Mechanism of Action of Paromomycin.

Experimental Workflow

The general workflow for a clinical trial comparing these antiamoebic drugs is as follows:

Start Patient Screening & Informed Consent Inclusion Confirmation of Amoebiasis Start->Inclusion Randomization Randomization Inclusion->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (e.g., Metronidazole) Randomization->GroupB GroupC Placebo/Active Comparator Randomization->GroupC Treatment Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up Assessments (Clinical & Parasitological) Treatment->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis Conclusion Conclusion on Efficacy & Safety DataAnalysis->Conclusion

General Clinical Trial Workflow.

Conclusion

While this compound was historically used for intestinal amoebiasis, a lack of robust, publicly available clinical trial data and significant safety concerns have led to its diminished role in current therapeutic practice. In contrast, metronidazole, tinidazole, and paromomycin are well-established treatments with a more extensive body of clinical evidence supporting their efficacy and defining their safety profiles. Tinidazole appears to offer a higher cure rate and better tolerability than metronidazole in some studies. Paromomycin remains a key agent for luminal eradication of cysts. The selection of an appropriate therapeutic agent should be guided by current clinical guidelines, considering factors such as efficacy, safety, patient tolerance, and the specific clinical presentation of amoebiasis. Further research into novel antiamoebic agents with improved safety and efficacy profiles is warranted.

References

A Comparative Analysis of Intetrix and Alternative Therapies for Intestinal Amoebiasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Intetrix (a combination of tilbroquinol and tiliquinol) and its primary therapeutic alternatives for the treatment of intestinal amoebiasis, an infection caused by the protozoan Entamoeba histolytica. This document is intended to provide an objective overview, supported by available experimental data, to inform research and drug development efforts in this field.

Executive Summary

This compound, a hydroxyquinoline-based antiprotozoal agent, is indicated for the treatment of intestinal amoebiasis. However, a thorough review of the available scientific literature reveals a significant lack of recent, robust clinical trial data detailing its efficacy and establishing its cost-effectiveness in comparison to currently recommended therapies. The standard of care for intestinal amoebiasis has largely shifted to nitroimidazoles, such as metronidazole and tinidazole, followed by a luminal agent like paromomycin to eradicate cysts. Nitazoxanide has also emerged as an effective alternative. This guide will synthesize the available data on these agents, highlighting the existing knowledge gaps for this compound.

Data Presentation: A Comparative Overview

Table 1: Efficacy of this compound and Alternative Therapies in Intestinal Amoebiasis

TherapyActive Ingredient(s)Reported Cure RateCitation(s)
This compound Tilbroquinol, TiliquinolData not available from recent clinical trialsN/A
Metronidazole Metronidazole55.5% - >90%[1][2]
Tinidazole Tinidazole96.5%[1]
Paromomycin ParomomycinUsed as a luminal agent to eradicate cysts[3]
Nitazoxanide Nitazoxanide80% - 90% (resolution of diarrhea and microscopic improvement)[4]

Table 2: Cost Comparison of a Standard Treatment Course for Intestinal Amoebiasis

TherapyTypical Adult DosageEstimated Cost (USD)Citation(s)
This compound 2 capsules twice daily for 10 daysVaries; approximately €3.57 for 20 capsules in France (2019)[5]
Metronidazole 500-750 mg three times daily for 7-10 daysVaries by region; can be relatively inexpensive[6]
Tinidazole 2g once daily for 3 daysVaries; can be more expensive than metronidazole[7]
Paromomycin 25-35 mg/kg/day in 3 divided doses for 5-10 daysCan be expensive; brand name Humatin is costly[8][9]
Nitazoxanide 500 mg twice daily for 3 daysCan be expensive; brand name Alinia is costly[10][11]

Disclaimer: Cost data is subject to significant variation based on geographical location, manufacturer, and insurance coverage. The figures presented are for comparative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are representative experimental protocols for key studies cited for the alternative therapies. Due to the lack of available recent clinical trial publications for this compound, a specific protocol for this drug cannot be provided.

Metronidazole and Tinidazole Comparative Trial Protocol (Representative)

A randomized, controlled clinical trial comparing the efficacy and tolerance of tinidazole and metronidazole in adult patients with symptomatic intestinal amoebiasis.[1]

  • Patient Population: Adult patients with clinical symptoms of intestinal amoebiasis and microscopic confirmation of Entamoeba histolytica in stool samples.

  • Study Design: Patients were randomly allocated to receive either tinidazole or metronidazole.

  • Treatment Regimen:

    • Tinidazole group: 2g once daily for 3 consecutive days.

    • Metronidazole group: 2g once daily for 3 consecutive days.

  • Follow-up: Patients were followed up with clinical assessment and microscopic stool examination on days 1 to 7, 14, 21, and 28 post-treatment.

  • Primary Outcome: Parasitological cure, defined as the absence of E. histolytica in stool samples at the end of the follow-up period.

  • Secondary Outcome: Clinical response and incidence of adverse effects.

Nitazoxanide Trial Protocol (Representative)

A study to evaluate the efficacy of nitazoxanide in the treatment of intestinal amoebiasis.[4]

  • Patient Population: Patients with diarrhea and microscopic evidence of E. histolytica in stool samples.

  • Study Design: A placebo-controlled trial.

  • Treatment Regimen:

    • Nitazoxanide group: 500 mg twice daily for three days.

    • Placebo group: An identical-appearing placebo administered on the same schedule.

  • Primary Outcome: Resolution of diarrhea and microscopic improvement (clearance of parasites from stool).

Mandatory Visualization

Due to the direct cytotoxic mechanisms of action of these antiprotozoal agents, which involve the disruption of fundamental cellular processes within the parasite rather than complex host signaling pathways, the creation of traditional signaling pathway diagrams is not applicable. Instead, the following diagrams illustrate the proposed mechanisms of action and a typical clinical workflow for the treatment of intestinal amoebiasis.

amoebiasis_treatment_workflow cluster_diagnosis Diagnosis cluster_treatment Treatment cluster_outcome Outcome start Patient with Suspected Intestinal Amoebiasis diagnosis Stool Microscopy or Antigen Detection start->diagnosis tissue_active Tissue-Active Agent (e.g., Metronidazole, Tinidazole) diagnosis->tissue_active Symptomatic Infection luminal_agent Luminal Agent (e.g., Paromomycin, Diloxanide Furoate) diagnosis->luminal_agent Asymptomatic Carrier This compound This compound (Tilbroquinol/Tiliquinol) diagnosis->this compound Alternative for Intestinal Amoebiasis nitazoxanide Nitazoxanide diagnosis->nitazoxanide Alternative tissue_active->luminal_agent Follow-up to Eradicate Cysts cure Cure (Clinical and Parasitological) luminal_agent->cure This compound->cure nitazoxanide->cure

Clinical workflow for the management of intestinal amoebiasis.

drug_mechanisms cluster_nitroimidazoles Nitroimidazoles (Metronidazole, Tinidazole) cluster_paromomycin Paromomycin cluster_nitazoxanide Nitazoxanide cluster_hydroxyquinolines Hydroxyquinolines (this compound) nitro_drug Drug Entry into Amoeba nitro_reduction Reductive Activation by Parasite Enzymes nitro_drug->nitro_reduction dna_damage Generation of Cytotoxic Radicals nitro_reduction->dna_damage cell_death1 DNA Damage and Protein Synthesis Inhibition dna_damage->cell_death1 paro_binding Binds to 30S Ribosomal Subunit protein_inhibition Inhibition of Protein Synthesis paro_binding->protein_inhibition cell_death2 Parasite Death protein_inhibition->cell_death2 nita_entry Drug Entry into Amoeba pfor_inhibition Inhibition of Pyruvate: Ferredoxin Oxidoreductase (PFOR) nita_entry->pfor_inhibition energy_disruption Disruption of Anaerobic Energy Metabolism pfor_inhibition->energy_disruption cell_death3 Parasite Death energy_disruption->cell_death3 hydroxy_action Direct Contact Amoebicide mechanism_unknown Precise Mechanism Not Fully Elucidated hydroxy_action->mechanism_unknown cell_death4 Parasite Death mechanism_unknown->cell_death4

Simplified mechanisms of action for antiamoebic drugs.

Conclusion

Based on the available evidence, nitroimidazoles (metronidazole and tinidazole) followed by a luminal agent remain the cornerstone of therapy for intestinal amoebiasis, with robust clinical data supporting their efficacy. Nitazoxanide also presents a viable alternative with demonstrated effectiveness.

This compound, while indicated for intestinal amoebiasis, suffers from a notable lack of current, high-quality clinical evidence to support its efficacy and cost-effectiveness in comparison to the aforementioned alternatives. Concerns regarding potential hepatotoxicity, which led to the withdrawal of its indication for acute diarrhea, also warrant careful consideration.[12]

For researchers and drug development professionals, the case of this compound underscores the need for continuous post-market surveillance and comparative effectiveness research. Furthermore, the development of novel antiamoebic agents with improved safety profiles and clear, well-documented efficacy remains a critical area of research to address the global burden of this parasitic disease.

References

A Comparative Analysis of Intetrix and Iodoquinol for the Treatment of Intestinal Amoebiasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Intestinal amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant health concern in many parts of the world. Treatment typically involves the use of luminal amebicides to eradicate the parasites within the gut. This guide provides a detailed, objective comparison of two such agents: Intetrix, a combination of tilbroquinol and tiliquinol, and iodoquinol. This analysis is based on available experimental data to inform research and drug development efforts.

Executive Summary

Both this compound and iodoquinol are orally administered drugs that act as contact amebicides within the intestinal lumen. They are effective against the trophozoite and cyst forms of E. histolytica. The primary distinction lies in their composition and safety profiles. This compound is a combination of two hydroxyquinoline derivatives, while iodoquinol is a single agent. Notably, concerns regarding hepatotoxicity have led to the withdrawal of this compound in some countries. Direct comparative clinical trials between the two drugs are lacking in the available scientific literature, necessitating an evaluation based on their individual characteristics and data from separate clinical investigations.

Mechanism of Action

The precise molecular mechanisms of action for both this compound and iodoquinol are not fully elucidated. However, based on their chemical structures as hydroxyquinoline derivatives, their amebicidal activity is believed to occur through direct contact with the parasites in the intestinal lumen.

This compound (Tilbroquinol and Tiliquinol): As a contact amebicide, this compound acts directly on E. histolytica trophozoites and cysts within the gut.[1][2] The combination of tilbroquinol and tiliquinol is thought to create a synergistic effect, disrupting the parasite's cellular functions upon contact.[3]

Iodoquinol: This agent is also a luminal amebicide.[4] Its proposed mechanism involves the chelation of ferrous ions that are essential for the parasite's metabolism, thereby inhibiting its growth and replication.[5]

cluster_this compound This compound (Tilbroquinol/Tiliquinol) cluster_Iodoquinol Iodoquinol I_Drug This compound I_Action Direct Contact with Parasite I_Drug->I_Action I_Effect Disruption of Cellular Functions I_Action->I_Effect I_Result Trophozoite and Cyst Death I_Effect->I_Result IO_Drug Iodoquinol IO_Action Chelation of Ferrous Ions (Fe2+) IO_Drug->IO_Action IO_Effect Inhibition of Metabolic Enzymes IO_Action->IO_Effect IO_Result Inhibition of Growth and Replication IO_Effect->IO_Result

Figure 1: Proposed Mechanisms of Action.

Efficacy Data

Direct head-to-head clinical trials comparing this compound and iodoquinol are not available in the published literature. The following tables summarize available efficacy data from individual studies.

Table 1: Summary of this compound Efficacy Data

Study/ReportPopulationDosageOutcome
French Public Medicines DatabaseAdults with intestinal amoebiasis2 capsules in the morning and 2 in the evening for 10 daysIndicated for intestinal amoebiasis, either as an adjunct to a tissue amebicide or alone in asymptomatic carriers.[6]
WHO Pharmaceuticals Newsletter (1997)Not specifiedNot specifiedEfficacy in acute diarrhea was not adequately demonstrated, leading to restricted indications for intestinal amoebiasis.[5]

Table 2: Summary of Iodoquinol Efficacy Data

Study/ReportPopulationDosageOutcome
MedscapeAsymptomatic intestinal amebiasis650 mg three times daily for 20 daysConsidered a drug of choice for eradicating cysts of E. histolytica after treatment of invasive disease.[4]
Johns Hopkins ABX GuideSymptomatic intestinal amoebiasis (in combination)650 mg three times daily for 20 daysEffective for intraluminal amebiasis; used following a tissue amebicide for symptomatic infections.[7]
Arak University of Medical Sciences Journal45 patients with acute enteric amoebiasis630 mg every eight hours for one week (in combination with metronidazole)100% of patients were treated successfully with negative stool tests for E. histolytica two weeks after therapy.[8]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available. However, a general workflow for a clinical trial evaluating a luminal amebicide can be outlined.

Start Patient Screening and Enrollment (Confirmed E. histolytica infection) Randomization Randomization Start->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (e.g., Iodoquinol) Randomization->GroupB Treatment Treatment Period (e.g., 10-20 days) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (Clinical and Parasitological) Treatment->FollowUp Endpoint Primary Endpoint: Parasitological Cure (Absence of E. histolytica in stool) FollowUp->Endpoint

References

Safety Operating Guide

Personal protective equipment for handling Intetrix

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Intetrix. This compound is an antiprotozoal agent comprised of the active ingredients Tilbroquinol and Tiliquinol.[1] Due to the potential hazards associated with its components, which are hydroxyquinoline derivatives, adherence to strict safety protocols is essential. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Chemical Properties

Table 1: Physical and Chemical Properties of this compound Components

PropertyTilbroquinolTiliquinol
IUPAC Name 7-bromo-5-methylquinolin-8-ol5-methylquinolin-8-ol
CAS Number 7175-09-9[1][4]5541-67-3[2]
Molecular Formula C₁₀H₈BrNO[1][4]C₁₀H₉NO[2][5]
Molecular Weight 238.08 g/mol [1][4]159.18 g/mol [2][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk when handling this compound in a laboratory setting. The following table summarizes the required PPE.

Table 2: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile).Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes, aerosols, and solid particulates.
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron is recommended when handling larger quantities.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or during spill cleanup.Protects against the inhalation of fine powders and potential vapors.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound should be performed within a certified chemical fume hood.

cluster_prep Preparation cluster_handling Handling (in fume hood) cluster_cleanup Post-Handling & Cleanup prep_ppe Don appropriate PPE prep_hood Verify fume hood certification and function prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Carefully weigh solid this compound prep_materials->handle_weigh Begin experiment handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer handle_dissolve Dissolve in solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate Experiment complete cleanup_waste Segregate and label hazardous waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Workflow for Safe Handling of this compound

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the steps for safely weighing and dissolving solid this compound in a laboratory setting.

  • Preparation:

    • Ensure all required PPE is correctly worn.

    • Verify that the chemical fume hood is operational.

    • Place all necessary equipment (e.g., balance, weigh paper, spatula, beaker, solvent) inside the fume hood.

  • Weighing:

    • Tare the analytical balance with the weigh paper.

    • Carefully dispense the desired amount of this compound powder onto the weigh paper. Avoid creating dust.

    • Record the weight and securely close the primary container of this compound.

  • Dissolution:

    • Transfer the weighed this compound powder into a beaker.

    • Slowly add the desired solvent to the beaker while stirring to facilitate dissolution.

  • Post-Handling:

    • Decontaminate the spatula and any other reusable equipment that came into contact with this compound.

    • Dispose of the weigh paper and any other contaminated disposable items in the designated hazardous waste container.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste. This includes unused this compound, solutions containing this compound, and all contaminated materials such as gloves, pipette tips, and weigh paper.

Disposal Pathway for this compound Waste

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams. Keep solid and liquid waste in separate, designated containers.

  • Containerization: Use leak-proof, chemically compatible containers for waste collection. Ensure containers are clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][7][8] Do not dispose of this compound or its waste down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.